molecular formula C31H41N5O2 B1684070 VUF5834

VUF5834

Cat. No.: B1684070
M. Wt: 515.7 g/mol
InChI Key: KTSFPXCHLDGJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VUF5834 is a full inverse agonist at CXCR3 N3.35A.

Properties

Molecular Formula

C31H41N5O2

Molecular Weight

515.7 g/mol

IUPAC Name

N-[1-[3-(4-cyanophenyl)-4-oxoquinazolin-2-yl]ethyl]-N-[2-(dimethylamino)ethyl]decanamide

InChI

InChI=1S/C31H41N5O2/c1-5-6-7-8-9-10-11-16-29(37)35(22-21-34(3)4)24(2)30-33-28-15-13-12-14-27(28)31(38)36(30)26-19-17-25(23-32)18-20-26/h12-15,17-20,24H,5-11,16,21-22H2,1-4H3

InChI Key

KTSFPXCHLDGJCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)N(CCN(C)C)C(C)C1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VUF5834;  VUF-5834;  VUF 5834; 

Origin of Product

United States

Foundational & Exploratory

LUF5834: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUF5834 is a novel, non-ribose partial agonist for adenosine (B11128) receptors, exhibiting potent activity at the A2A and A2B subtypes.[1] Its unique chemical structure, lacking the ribose moiety characteristic of endogenous adenosine and classic synthetic agonists, leads to a distinct mechanism of action.[2] This guide provides an in-depth technical overview of LUF5834's pharmacological profile, including its binding affinities and functional potencies across adenosine receptor subtypes. Detailed experimental protocols for key assays and visualizations of its signaling pathway and binding interactions are presented to facilitate further research and drug development efforts.

Quantitative Pharmacological Data

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of LUF5834 at human adenosine receptor subtypes. Data is compiled from radioligand binding and functional assays.

Receptor SubtypeKi (nM)EC50 (nM)Reference
A1 2.6-[1]
A2A 2.612[1]
A2B -12[1]
A3 538-[1]

Mechanism of Action

LUF5834 acts as a partial agonist at the A2A and A2B adenosine receptors.[1] Upon binding to the A2A receptor, which is coupled to a Gs protein, LUF5834 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]

A2A Receptor Signaling Pathway

The canonical signaling pathway initiated by the activation of the A2A adenosine receptor is depicted below.

A2A_Signaling_Pathway LUF5834 LUF5834 A2AR A2A Receptor LUF5834->A2AR binds Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: A2A Receptor Signaling Cascade.

Unique Binding Interactions

Mutagenesis studies have revealed that LUF5834 interacts with a set of amino acid residues in the A2A receptor binding pocket that is distinct from those engaged by adenosine-like agonists.[2] While the orthosteric residue Phe168 is crucial for the function of both LUF5834 and classic agonists, mutations of Thr88 and Ser277, which interact with the ribose moiety of adenosine, do not affect the potency of LUF5834.[2] Furthermore, mutation of Asn253, which is critical for the agonist activity of adenosine-like ligands, has a minimal effect on LUF5834's affinity but abrogates its agonist activity.[2] This suggests a different mode of receptor activation.

The following diagram illustrates the key residue interactions for LUF5834 at the A2A receptor.

LUF5834_Binding_Interactions cluster_receptor A2A Receptor Binding Pocket Phe168 Phe168 Asn253 Asn253 Thr88 Thr88 Ser277 Ser277 LUF5834 LUF5834 LUF5834->Phe168 Essential Interaction LUF5834->Asn253 Activity (not affinity) LUF5834->Thr88 No Interaction LUF5834->Ser277 No Interaction

Caption: Key Residue Interactions for LUF5834.

Experimental Protocols

Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the affinity (Ki) of LUF5834 for the A2A receptor using the antagonist radioligand [3H]ZM241385.

Materials:

  • HEK293 cells stably expressing the human A2A receptor.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]ZM241385 (1.7 nM).

  • Non-specific binding control: 10 µM ZM241385.

  • LUF5834 at various concentrations.

  • GF/B filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-hA2A cells.

  • In a 96-well plate, add cell membranes, [3H]ZM241385, and either vehicle, non-specific control, or varying concentrations of LUF5834.

  • Incubate at 25°C for 2 hours.

  • Separate bound from free radioligand by rapid filtration through GF/B filters.

  • Wash filters three times with ice-cold binding buffer.

  • Measure radioactivity on the filters using a scintillation counter.

  • Calculate specific binding and determine the IC50 of LUF5834.

  • Calculate the Ki value using the Cheng-Prusoff equation.

The workflow for this assay is visualized below.

Radioligand_Binding_Workflow Start Start Preparation Prepare Cell Membranes and Reagents Start->Preparation Incubation Incubate Membranes with [3H]ZM241385 & LUF5834 Preparation->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow.

cAMP Accumulation Assay

This protocol measures the functional potency (EC50) of LUF5834 by quantifying its ability to stimulate cAMP production in cells expressing the A2A receptor.

Materials:

  • HEK293 cells transiently or stably expressing the human A2A receptor.

  • Stimulation buffer.

  • LUF5834 at various concentrations.

  • cAMP detection kit (e.g., LANCE cAMP 384 kit).

  • Plate reader.

Procedure:

  • Harvest and resuspend HEK293-hA2A cells in stimulation buffer.

  • Plate 5000 cells/well in a 384-well plate.

  • Add varying concentrations of LUF5834 to the wells.

  • Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

  • Generate a dose-response curve and determine the EC50 value for LUF5834.

Conclusion

LUF5834 is a valuable pharmacological tool for studying adenosine receptor function. Its distinct, non-ribose-dependent mechanism of action at the A2A receptor provides a unique avenue for investigating the structural basis of receptor activation. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound and will aid in the development of novel therapeutics targeting the adenosine system.

References

LUF5834: A Technical Guide to its Adenosine Receptor Binding Affinity and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of LUF5834, a novel non-ribose partial agonist for adenosine (B11128) receptors. This document details the quantitative binding data, experimental methodologies, and the associated signaling pathways, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

LUF5834, with the chemical name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, is a significant compound in adenosine receptor research due to its unique non-ribose structure. Unlike traditional adenosine analogues, LUF5834 activates adenosine receptors through a distinct binding mode.[1] This guide focuses on its interaction with the four adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃.

Quantitative Binding and Functional Data

The binding affinity (Ki) and functional potency (EC₅₀) of LUF5834 have been determined across various studies. The following tables summarize the available quantitative data for each human adenosine receptor subtype.

Table 1: LUF5834 Binding Affinity (Ki) at Human Adenosine Receptors

Receptor SubtypeKi (nM)Reference
A₁2.6
A₂A2.6
A₂A28[2]
A₃538

Table 2: LUF5834 Functional Potency (EC₅₀) at Human Adenosine Receptors

Receptor SubtypeEC₅₀ (nM)Reference
A₂A56.2[3]
A₂B12[2]

Note: Ki and EC₅₀ values can vary between different experimental setups and cell systems.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding and functional activity of LUF5834 at adenosine receptors.

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity (Ki) of LUF5834 using a competitive radioligand binding assay.

Objective: To determine the equilibrium dissociation constant (Ki) of LUF5834 for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK-293 or CHO cells).

  • Radioligand specific for the receptor subtype (e.g., [³H]CGS21680 for A₂A).

  • LUF5834.

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled agonist like NECA).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).[4]

  • Wash Buffer (ice-cold).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well plates.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the target receptor mix Add membranes, radioligand, and LUF5834 (or buffer/NSB control) to 96-well plate prep_membranes->mix prep_ligands Prepare serial dilutions of LUF5834 and radioligand prep_ligands->mix incubate Incubate at a defined temperature and time to reach equilibrium (e.g., 60 min at 25°C) mix->incubate filter Rapidly filter contents through glass fiber filters incubate->filter wash Wash filters with ice-cold wash buffer filter->wash dry Dry the filters wash->dry add_scint Add scintillation cocktail dry->add_scint count Count radioactivity in a scintillation counter add_scint->count calc_ic50 Calculate IC₅₀ value from the competition curve count->calc_ic50 calc_ki Calculate Ki value using the Cheng-Prusoff equation calc_ic50->calc_ki

Radioligand Binding Assay Workflow

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target adenosine receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.[5]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the specific radioligand, and varying concentrations of LUF5834.[5]

  • Controls: Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.[4][5]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[5]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[5]

  • Detection: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the LUF5834 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol describes a general method for determining the functional potency (EC₅₀) of LUF5834 by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Objective: To determine the concentration of LUF5834 that produces 50% of its maximal effect on cAMP production.

Materials:

  • Intact cells expressing the adenosine receptor of interest (e.g., HEK-293 or CHO cells).

  • LUF5834.

  • Forskolin (B1673556) (for Gi-coupled receptors).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.

  • Stimulation Buffer (e.g., HBSS).

  • Lysis Buffer.

  • cAMP detection kit (e.g., AlphaScreen, HTRF, or ELISA-based).

  • Plate reader compatible with the detection kit.

Workflow:

G cluster_prep Cell Preparation cluster_stimulation Stimulation cluster_lysis Cell Lysis cluster_detection Detection & Analysis seed_cells Seed cells expressing the target receptor in a 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight add_pde Add PDE inhibitor to prevent cAMP degradation incubate_overnight->add_pde add_ligand Add varying concentrations of LUF5834 add_pde->add_ligand incubate_stim Incubate for a defined time (e.g., 30 min at 37°C) add_ligand->incubate_stim lyse_cells Lyse the cells to release intracellular cAMP incubate_stim->lyse_cells detect_camp Detect cAMP levels using a commercial detection kit lyse_cells->detect_camp read_plate Read the plate using a compatible plate reader detect_camp->read_plate calc_ec50 Plot a dose-response curve and calculate the EC₅₀ value read_plate->calc_ec50

cAMP Accumulation Assay Workflow

Procedure:

  • Cell Seeding: Seed cells expressing the target receptor into a 96-well plate and allow them to attach overnight.

  • Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor in a stimulation buffer to prevent the degradation of cAMP.

  • Ligand Addition: Add varying concentrations of LUF5834 to the wells. For Gi-coupled receptors (A₁ and A₃), cells are typically co-stimulated with forskolin to induce a measurable decrease in cAMP.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes) to allow for cAMP production.[6]

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the LUF5834 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Signaling Pathways

LUF5834, as a partial agonist, activates the downstream signaling pathways of the adenosine receptors it binds to. The following diagrams illustrate the primary signaling cascades for each receptor subtype.

A₁ Adenosine Receptor Signaling

The A₁ receptor primarily couples to Gi/o proteins, leading to inhibitory effects on adenylyl cyclase and modulation of ion channels.[7]

G LUF5834 LUF5834 A1R A₁ Receptor LUF5834->A1R binds Gi_o Gi/o A1R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits PLC PLC Gi_o->PLC activates K_channel K⁺ Channel (GIRK) Gi_o->K_channel activates (βγ) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Ca ↑ Ca²⁺ PLC->Ca K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux

A₁ Receptor Signaling Pathway
A₂A Adenosine Receptor Signaling

The A₂A receptor couples to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP.[8]

G LUF5834 LUF5834 A2AR A₂A Receptor LUF5834->A2AR binds Gs Gs A2AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene

A₂A Receptor Signaling Pathway
A₂B Adenosine Receptor Signaling

The A₂B receptor can couple to both Gs and Gq proteins, leading to increases in both cAMP and intracellular calcium.[9]

G LUF5834 LUF5834 A2BR A₂B Receptor LUF5834->A2BR binds Gs Gs A2BR->Gs activates Gq Gq A2BR->Gq activates AC Adenylyl Cyclase Gs->AC stimulates PLC PLC Gq->PLC activates cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC

A₂B Receptor Signaling Pathway
A₃ Adenosine Receptor Signaling

The A₃ receptor couples to Gi and Gq proteins, leading to inhibition of adenylyl cyclase and stimulation of phospholipase C.[10][11]

G LUF5834 LUF5834 A3R A₃ Receptor LUF5834->A3R binds Gi Gi A3R->Gi activates Gq Gq A3R->Gq activates AC Adenylyl Cyclase Gi->AC inhibits PLC PLC Gq->PLC activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC

A₃ Receptor Signaling Pathway

Conclusion

LUF5834 is a potent, non-ribose partial agonist with high affinity for A₁ and A₂A adenosine receptors and functional activity at A₂A and A₂B receptors.[2][3] Its distinct chemical structure and binding mode make it a valuable tool for probing the function of adenosine receptors. This guide provides a foundational understanding of its binding characteristics and the experimental approaches used for its characterization, which will be beneficial for researchers in the field of purinergic signaling and drug discovery.

References

LUF5834: A Technical Guide to a Non-Ribose Adenosine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUF5834 is a synthetic, non-ribose molecule recognized for its potent partial agonist activity at specific adenosine (B11128) receptors. Chemically identified as 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, this compound has become a valuable tool in pharmacological research. Its primary function lies in the activation of A2A and A2B adenosine receptors, with a distinct mechanism of action compared to traditional adenosine-based agonists. This document provides a comprehensive technical overview of LUF5834, including its binding profile, functional activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Compound Properties

LUF5834 is a small molecule with the following key characteristics:

PropertyValue
Molecular Formula C17H12N6OS
Molecular Weight 348.38 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO
CAS Number 333962-91-7[1]

Pharmacological Profile: Binding Affinity and Functional Efficacy

LUF5834 exhibits a distinct profile of binding affinity (Ki) and functional efficacy (EC50) across the four subtypes of adenosine receptors. It is a potent partial agonist at the A2A and A2B receptors and also demonstrates high affinity for the A1 receptor.[1] Its selectivity is notable for being lower at the A3 receptor.

Receptor SubtypeBinding Affinity (Ki)Functional Efficacy (EC50)ActivityReference
A1 2.6 nM-Partial Agonist[1]
A2A 2.6 nM12 nMPartial Agonist[1]
A2B -12 nMPartial Agonist[1]
A3 538 nM--[1]

Note: The binding affinity and efficacy values may vary slightly between different studies and experimental conditions.

Mechanism of Action and Signaling Pathways

LUF5834's primary function is to act as a partial agonist at A2A and A2B adenosine receptors, which are G-protein coupled receptors (GPCRs). The A2A and A2B receptors are typically coupled to the Gs alpha subunit of the heterotrimeric G-protein. Upon activation by an agonist like LUF5834, the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

A key feature of LUF5834 is its non-ribose structure. Unlike traditional adenosine agonists that rely on interactions with the ribose binding pocket of the receptor, LUF5834 activates the A2A receptor through a distinct set of interactions.[2] This unique binding mode has been elucidated through site-directed mutagenesis studies.

Signaling Pathway of LUF5834 at the A2A Adenosine Receptor

LUF5834_Signaling_Pathway LUF5834 LUF5834 A2AR A2A Receptor LUF5834->A2AR Binds and Activates G_Protein Gs Protein (α, β, γ) A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates Targets

Caption: LUF5834 activation of the A2A receptor and downstream signaling.

Experimental Protocols

Radioligand Binding Assay for A2A Receptor Affinity

This protocol is adapted from methodologies used to characterize adenosine receptor ligands.

Objective: To determine the binding affinity (Ki) of LUF5834 for the human A2A adenosine receptor.

Materials:

  • HEK293 cells stably expressing the human A2A receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 1 U/mL adenosine deaminase.

  • Radioligand: [3H]ZM241385 (a selective A2A antagonist).

  • Non-specific binding control: 10 µM CGS21680 (an A2A agonist).

  • LUF5834 stock solution in DMSO.

  • Glass fiber filters (GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hA2AR cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]ZM241385 (final concentration ~2 nM), and 50 µL of varying concentrations of LUF5834.

    • For determining non-specific binding, add 50 µL of 10 µM CGS21680 instead of LUF5834.

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (final protein concentration ~50 µ g/well ).

    • Incubate the plate at 25°C for 90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of LUF5834 from the competition binding curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for A2A Receptor Efficacy

This protocol is a general guideline for measuring cAMP production in response to A2A receptor activation.

Objective: To determine the functional efficacy (EC50) of LUF5834 at the human A2A adenosine receptor.

Materials:

  • HEK293 cells stably expressing the human A2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 50 µM rolipram).

  • LUF5834 stock solution in DMSO.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture:

    • Seed HEK293-hA2AR cells in a 96-well plate at a density of ~50,000 cells/well and incubate overnight.

  • Agonist Stimulation:

    • Wash the cells once with stimulation buffer.

    • Add 50 µL of stimulation buffer containing varying concentrations of LUF5834 to the wells.

    • Incubate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the LUF5834 concentration.

    • Determine the EC50 value, which is the concentration of LUF5834 that produces 50% of the maximal response, using non-linear regression.

Site-Directed Mutagenesis of the A2A Receptor

This protocol is based on the study by Lane et al. (2012) to investigate the binding of LUF5834.[2]

Objective: To create point mutations in the A2A receptor to identify amino acid residues critical for LUF5834 binding and activation.

Materials:

  • Plasmid DNA containing the wild-type human A2A receptor cDNA.

  • Mutagenic primers designed to introduce the desired point mutation (e.g., T88A, S277A, N253A).

  • High-fidelity DNA polymerase (e.g., PfuUltra).

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells for transformation.

  • LB agar (B569324) plates with appropriate antibiotic for selection.

  • DNA sequencing reagents.

Procedure:

  • Primer Design:

    • Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.

  • Mutagenesis PCR:

    • Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.

  • DpnI Digestion:

    • Digest the parental, methylated template DNA by adding DpnI enzyme to the PCR product and incubating at 37°C for 1-2 hours.

  • Transformation:

    • Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification:

    • Isolate plasmid DNA from several colonies.

    • Verify the presence of the desired mutation by DNA sequencing.

  • Functional Analysis:

    • Transfect the mutated A2A receptor plasmid into HEK293 cells and perform radioligand binding and cAMP functional assays as described above to assess the impact of the mutation on LUF5834's affinity and efficacy.

Site_Directed_Mutagenesis_Workflow start Start: Wild-Type A2AR Plasmid primer_design Design Mutagenic Primers start->primer_design pcr Mutagenesis PCR primer_design->pcr dpni DpnI Digestion of Parental DNA pcr->dpni transformation Transformation into E. coli dpni->transformation sequencing Verify Mutation by Sequencing transformation->sequencing transfection Transfect Mutant Plasmid into HEK293 Cells sequencing->transfection functional_assays Radioligand Binding & cAMP Assays transfection->functional_assays end End: Analyze Impact of Mutation functional_assays->end

Caption: Workflow for A2A receptor site-directed mutagenesis.

Conclusion

LUF5834 is a pivotal research tool for investigating the pharmacology of adenosine receptors. Its unique non-ribose structure and distinct mechanism of action provide valuable insights into the activation of GPCRs. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the fields of pharmacology, drug discovery, and molecular biology, enabling further exploration of the therapeutic potential of modulating the adenosine system.

References

LUF5834: A Technical Guide to a Non-Ribose Partial Agonist at Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUF5834 is a potent, non-ribose partial agonist with high affinity for the adenosine (B11128) A2A and A2B receptors. This technical guide provides a comprehensive overview of LUF5834, detailing its pharmacological properties, mechanism of action, and the experimental protocols used for its characterization. The information presented is intended to support further research and drug development efforts centered on this compound.

Introduction

LUF5834, chemically identified as 2-amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, represents a significant departure from traditional adenosine receptor agonists which are typically adenosine derivatives containing a ribose moiety.[1][2] Its unique structure as a non-ribose agonist confers a distinct pharmacological profile, including partial agonism at A2A and A2B receptors. This property makes LUF5834 a valuable tool for studying adenosine receptor function and a potential lead compound for therapeutic development, particularly in conditions where modest receptor activation is desired to avoid overstimulation.

Pharmacological Profile

LUF5834 exhibits a distinct binding and functional profile at adenosine receptors. The following tables summarize the quantitative data available for this compound.

Table 1: Binding Affinity and Potency of LUF5834
Receptor SubtypeParameterValue (nM)Reference
Adenosine A2AKi2.6
Adenosine A2BEC5012
Adenosine A1Ki2.6
Adenosine A3Ki538
Table 2: Functional Efficacy of LUF5834 at the A2A Receptor
ParameterValueConditionReference
Efficacy~30-37%High A2AAR expression[3]
EC5056.2 nMHigh A2AAR expression[3]
IC50372 nMIn the presence of NECA (EC80)[3]

Mechanism of Partial Agonism

The partial agonism of LUF5834 at the A2A adenosine receptor (A2AAR) is attributed to its ability to bind to both inactive and active conformations of the receptor.[3] This contrasts with full agonists, which exhibit a strong preference for the active receptor state.[3] By stabilizing a mixed population of receptor conformations, LUF5834 elicits a submaximal response compared to full agonists like N-ethylcarboxamidoadenosine (NECA).[3] Structural studies have revealed that LUF5834 engages with specific residues in the A2AAR binding pocket that are distinct from those interacting with adenosine-like ligands.[2][3] A key interaction involves a hydrogen bond between the p-hydroxy group of LUF5834 and the amino acid T883.36.[3]

Signaling Pathways

As a partial agonist at A2A and A2B adenosine receptors, LUF5834 primarily modulates Gs protein-coupled signaling pathways, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][4]

Gs_Signaling_Pathway LUF5834 LUF5834 A2AR A2A/A2B Receptor LUF5834->A2AR binds Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates targets

Figure 1: LUF5834-mediated Gs protein signaling pathway.

Experimental Protocols

The characterization of LUF5834 has been accomplished through a variety of standard and specialized experimental techniques. Below are the methodologies for key experiments.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of LUF5834 for different adenosine receptor subtypes.

Radioligand_Binding_Workflow prep Prepare cell membranes expressing the target receptor incubate Incubate membranes with a radiolabeled antagonist (e.g., [3H]ZM241385) and varying concentrations of LUF5834 prep->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity (e.g., using a scintillation counter) separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze

Figure 2: Workflow for radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes from cell lines stably or transiently expressing the human adenosine receptor of interest are prepared.

  • Incubation: Membranes are incubated with a specific concentration of a suitable radiolabeled antagonist (e.g., [3H]ZM241385 for A2AR) and a range of concentrations of LUF5834.[5]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist. The concentration of LUF5834 that inhibits 50% of the specific radioligand binding (IC50) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of LUF5834 to stimulate the production of intracellular cAMP, providing a measure of its efficacy (EC50).

Protocol:

  • Cell Culture: HEK293 cells transiently or stably expressing the adenosine A2A receptor are cultured.[2]

  • Agonist Stimulation: Cells are treated with varying concentrations of LUF5834 in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.[2]

  • Lysis and Detection: Following incubation, cells are lysed, and the intracellular cAMP levels are quantified using a suitable detection kit, such as a LANCE cAMP 384 kit.[2]

  • Data Analysis: Dose-response curves are generated to determine the EC50 value, which is the concentration of LUF5834 that produces 50% of its maximal effect.

G Protein Dissociation Assay (BRET-based)

This assay directly measures the activation of G proteins by the receptor upon agonist binding.

Protocol:

  • Cell Transfection: Cells are co-transfected with constructs for the A2AAR and a BRET-based G protein biosensor (e.g., Gαs-Rluc8 and Gβγ-GFP2).[3]

  • Assay Procedure: Transfected cells are seeded in a 96-well plate. On the day of the experiment, the medium is replaced with an assay buffer. The agonist (NECA or LUF5834) is then added at various concentrations.[3]

  • BRET Measurement: The BRET signal is measured over time to monitor the dissociation of the G protein subunits, which is indicative of receptor activation.

  • Data Analysis: Dose-response curves are constructed to determine the potency (EC50) and efficacy (Emax) of LUF5834.[3]

Conclusion

LUF5834 is a well-characterized non-ribose partial agonist of adenosine A2A and A2B receptors. Its unique mechanism of action, involving the stabilization of both active and inactive receptor states, provides a valuable tool for dissecting the complexities of adenosine receptor signaling. The detailed pharmacological data and experimental protocols presented in this guide offer a solid foundation for researchers and drug developers to explore the therapeutic potential of LUF5834 and similar compounds.

References

The Discovery and Synthesis of LUF5834: A Non-Ribose Adenosine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LUF5834, with the chemical name 2-amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, is a notable non-ribose partial agonist for the adenosine (B11128) A1 and A2A receptors.[1] The discovery of LUF5834 challenged the traditional understanding that a ribose moiety is essential for adenosine receptor agonism.[1] This compound has emerged as a valuable pharmacological tool for studying adenosine receptor function and holds potential for therapeutic applications in conditions where modulation of the adenosinergic system is beneficial. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of LUF5834.

Physicochemical Properties and Data

LUF5834 is a potent ligand for adenosine receptors, exhibiting selectivity for A1 and A2A subtypes over the A3 receptor.[2] Its key physicochemical and pharmacological parameters are summarized below.

PropertyValueReference
Chemical Name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile
Molecular Formula C17H12N6OS[2]
Molecular Weight 348.38 g/mol [2]
CAS Number 333962-91-7[2]
Purity ≥98% (HPLC)[2]
Solubility Soluble to 100 mM in DMSO[2]
Storage Store at -20°C[2]

Binding Affinity and Efficacy

The interaction of LUF5834 with adenosine receptor subtypes has been characterized through various in vitro assays. The following tables summarize the key binding affinity (Ki) and functional efficacy (EC50) values.

Table 1: Binding Affinity (Ki) of LUF5834 at Human Adenosine Receptors

Receptor SubtypeKi (nM)Assay ConditionsReference
A1 2.6Competition binding assay using [3H]DPCPX[2]
A2A 2.6Competition binding assay using [3H]ZM241385[2]
A3 538Competition binding assay using [125I]AB-MECA[2]

Table 2: Functional Efficacy (EC50) of LUF5834 at Human Adenosine Receptors

Receptor SubtypeEC50 (nM)Assay TypeReference
A2A 12cAMP accumulation assay[2]
A2B 12cAMP accumulation assay[2]

Synthesis of LUF5834

While a specific, detailed synthesis protocol for LUF5834 is not publicly available, a likely synthetic route can be inferred from the synthesis of analogous 2-amino-3,5-dicyanopyridine derivatives.[3][4] The general strategy involves a multi-component reaction to construct the core pyridine (B92270) scaffold.

Proposed Synthetic Pathway:

A plausible synthesis of LUF5834 would likely involve a one-pot, three-component reaction of 4-hydroxybenzaldehyde, malononitrile, and 2-((1H-imidazol-2-yl)methyl)thio-malononitrile, catalyzed by a base such as piperidine (B6355638) or a Lewis acid.

Synthesis 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde One-Pot Reaction One-Pot Reaction 4-Hydroxybenzaldehyde->One-Pot Reaction Malononitrile Malononitrile Malononitrile->One-Pot Reaction 2-((1H-imidazol-2-yl)methyl)thio-malononitrile 2-((1H-imidazol-2-yl)methyl)thio-malononitrile 2-((1H-imidazol-2-yl)methyl)thio-malononitrile->One-Pot Reaction Base Catalyst (e.g., Piperidine) Base Catalyst (e.g., Piperidine) Base Catalyst (e.g., Piperidine)->One-Pot Reaction LUF5834 LUF5834 One-Pot Reaction->LUF5834

Proposed one-pot synthesis of LUF5834.

Mechanism of Action and Signaling Pathways

LUF5834 acts as a partial agonist at adenosine A1 and A2A receptors.[1] Unlike traditional adenosine agonists that rely on the ribose moiety for their activity, LUF5834 interacts with a distinct set of amino acid residues within the binding pocket of the A2A receptor.[5]

Adenosine A1 Receptor Signaling

Activation of the adenosine A1 receptor by LUF5834 primarily couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Additionally, A1 receptor activation can stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[6][7]

A1_Signaling LUF5834 LUF5834 A1R Adenosine A1 Receptor LUF5834->A1R binds Gi_o Gi/o Protein A1R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits PLC Phospholipase C Gi_o->PLC activates cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC

LUF5834-mediated A1 receptor signaling.
Adenosine A2A Receptor Signaling

Upon binding of LUF5834, the adenosine A2A receptor couples to stimulatory G proteins (Gs).[8] This activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[9][10] PKA can then phosphorylate various downstream targets, modulating gene expression and cellular function.

A2A_Signaling LUF5834 LUF5834 A2AR Adenosine A2A Receptor LUF5834->A2AR binds Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates

LUF5834-mediated A2A receptor signaling.

Experimental Protocols

The characterization of LUF5834 has relied on standard pharmacological assays. Detailed below are the general methodologies for radioligand binding and cAMP accumulation assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of LUF5834 for adenosine receptors.

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the target adenosine receptor subtype are prepared by homogenization and centrifugation.[11]

  • Assay Buffer: A suitable buffer, typically Tris-HCl with MgCl2, is used.[11]

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) and varying concentrations of LUF5834.[1][8]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[11]

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.[11]

  • Data Analysis: Competition binding curves are generated, and IC50 values are determined. Ki values are calculated using the Cheng-Prusoff equation.[8]

Radioligand_Binding_Workflow A Prepare receptor-expressing cell membranes B Incubate membranes with radioligand and LUF5834 A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity using scintillation counting C->D E Analyze data to determine IC50 and Ki values D->E

Workflow for a radioligand binding assay.
cAMP Accumulation Assay

This functional assay measures the ability of LUF5834 to stimulate or inhibit the production of cyclic AMP, providing its efficacy (EC50) value.

Protocol Outline:

  • Cell Culture: Cells expressing the adenosine receptor of interest are cultured in appropriate media.[12]

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.[13]

  • Stimulation: Cells are treated with varying concentrations of LUF5834 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[12] For Gi-coupled receptors, forskolin (B1673556) is often used to stimulate basal cAMP levels.

  • Cell Lysis: After incubation, cells are lysed to release intracellular cAMP.[14]

  • cAMP Detection: The concentration of cAMP is quantified using a competitive immunoassay, often employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) technology.[12][15]

  • Data Analysis: Dose-response curves are plotted to determine the EC50 value of LUF5834.[12]

cAMP_Assay_Workflow A Plate receptor-expressing cells B Treat cells with LUF5834 and PDE inhibitor A->B C Lyse cells to release intracellular cAMP B->C D Quantify cAMP levels using an immunoassay C->D E Analyze data to determine EC50 value D->E

Workflow for a cAMP accumulation assay.

Conclusion

LUF5834 is a significant pharmacological agent that has advanced our understanding of adenosine receptor biology. Its unique non-ribose structure and partial agonist activity at A1 and A2A receptors make it a valuable tool for research. This guide provides a foundational understanding of its discovery, synthesis, and characterization, intended to support further investigation and potential therapeutic development by the scientific community.

References

LUF5834: A Technical Guide to its Selectivity for Adenosine A1 vs. A3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective binding profile of LUF5834 for the human adenosine (B11128) A1 (A₁) and A₃ receptors. The following sections detail the quantitative binding affinities, the experimental methodologies utilized for their determination, and the associated signaling pathways of these two receptor subtypes.

Quantitative Binding Affinity of LUF5834

The selectivity of LUF5834 for the adenosine A₁ receptor over the A₃ receptor is a critical aspect of its pharmacological profile. The binding affinities, expressed as inhibitor constant (Kᵢ) values, demonstrate a significant preference for the A₁ receptor subtype.

CompoundReceptor SubtypeKᵢ (nM)Cell Line
LUF5834Adenosine A₁2.6CHO
LUF5834Adenosine A₃538CHO

Table 1: Binding Affinities of LUF5834 for Human Adenosine A₁ and A₃ Receptors. This table summarizes the Kᵢ values of LUF5834, highlighting its higher affinity for the A₁ receptor compared to the A₃ receptor. The data was obtained from studies using Chinese Hamster Ovary (CHO) cells expressing the respective human recombinant receptors.

Experimental Protocols: Radioligand Displacement Assay

The determination of the binding affinity of LUF5834 for adenosine A₁ and A₃ receptors is typically achieved through competitive radioligand binding assays. The following protocol outlines a representative methodology based on standard practices for this type of experiment.

Objective: To determine the inhibitor constant (Kᵢ) of LUF5834 at the human adenosine A₁ and A₃ receptors by measuring its ability to displace a high-affinity radioligand.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human adenosine A₁ receptor or the human adenosine A₃ receptor.

  • Radioligand for A₁ Receptor: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a selective A₁ antagonist.

  • Radioligand for A₃ Receptor: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide), a selective A₃ agonist.

  • Test Compound: LUF5834.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the respective receptor (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation:

    • Culture CHO cells stably expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Assay Setup:

    • In a 96-well plate, set up the following reaction mixtures in triplicate:

      • Total Binding: Cell membranes, radioligand, and assay buffer.

      • Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the non-specific binding control.

      • Competition Binding: Cell membranes, radioligand, and increasing concentrations of LUF5834.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the LUF5834 concentration.

    • Determine the IC₅₀ value (the concentration of LUF5834 that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

      • Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Signaling Pathways

Both adenosine A₁ and A₃ receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gᵢ/G₀). Activation of these receptors by an agonist initiates a cascade of intracellular signaling events.

Adenosine A₁ Receptor Signaling

Activation of the A₁ receptor leads to the dissociation of the G protein into its α and βγ subunits. The Gαᵢ subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate various downstream effectors, including phospholipase C (PLC) and certain potassium channels, while inhibiting specific calcium channels.

A1_Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C IP3_DAG ↑ IP3/DAG PLC->IP3_DAG K_channel K+ Channel K_efflux ↑ K+ Efflux K_channel->K_efflux Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx LUF5834 LUF5834 LUF5834->A1R G_alpha->AC Inhibition G_betagamma->PLC Activation G_betagamma->K_channel Activation G_betagamma->Ca_channel Inhibition

Caption: Adenosine A₁ Receptor Signaling Pathway.

Adenosine A₃ Receptor Signaling

Similar to the A₁ receptor, the A₃ receptor couples to Gᵢ/G₀ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, A₃ receptor activation can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The A₃ receptor has also been shown to modulate the activity of mitogen-activated protein kinases (MAPKs).

A3_Signaling cluster_membrane Cell Membrane A3R Adenosine A3 Receptor G_protein Gi/o Protein A3R->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C IP3_DAG ↑ IP3/DAG PLC->IP3_DAG LUF5834_low LUF5834 (low affinity) LUF5834_low->A3R G_alpha->AC Inhibition G_betagamma->PLC Activation Cellular_Response Cellular Response cAMP->Cellular_Response MAPK MAPK Pathway IP3_DAG->MAPK MAPK->Cellular_Response

Caption: Adenosine A₃ Receptor Signaling Pathway.

Experimental Workflow: GPCR Radioligand Binding Assay

The following diagram illustrates the general workflow for a G protein-coupled receptor (GPCR) radioligand binding assay, as described in the protocol above.

Exp_Workflow A 1. Membrane Preparation (CHO cells expressing A1 or A3 receptor) B 2. Assay Setup in 96-well Plate (Membranes, Radioligand, LUF5834) A->B C 3. Incubation (e.g., 60-120 min at 25°C) B->C D 4. Filtration (Separate bound from unbound radioligand) C->D E 5. Radioactivity Counting (Scintillation Counter) D->E F 6. Data Analysis (Determine IC50 and Ki) E->F

Caption: GPCR Radioligand Binding Assay Workflow.

In Vitro Biological Activity of LUF5834: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of LUF5834, a notable non-adenosine partial agonist for adenosine (B11128) receptors. The information presented herein is curated for professionals in the fields of pharmacology and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and workflows.

Core Compound Profile

LUF5834, with the chemical name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, is recognized as a potent partial agonist primarily targeting the A2A and A2B adenosine receptors. Its activity profile also shows engagement with A1 receptors and selectivity over A3 receptors.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of LUF5834's in vitro biological activity, including its binding affinity (Ki) and functional potency (EC50) at various human adenosine receptor subtypes.

Table 1: Binding Affinity (Ki) of LUF5834 at Human Adenosine Receptors

Receptor SubtypeKi (nM)Reference RadioligandCell Line
A12.6[3H]LUF5834Not specified
A2A2.6Not specifiedNot specified
A3538Not specifiedNot specified

Data sourced from commercially available technical data sheets.

Table 2: Functional Potency (EC50) and Efficacy of LUF5834

Receptor SubtypeAssay TypeEC50 (nM)EfficacyCell LineReference
A2BNot specified12Partial AgonistNot specified
A2AGαs Dissociation56.237% (vs. NECA)High-expressing cells[1]

Signaling Pathway

LUF5834 exerts its effects primarily through the canonical G-protein coupled receptor (GPCR) signaling pathway associated with the A2A adenosine receptor. This receptor is coupled to a stimulatory G protein (Gs). Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[2][3][4]

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LUF5834 LUF5834 A2A_Receptor Adenosine A2A Receptor LUF5834->A2A_Receptor Binds Gs_protein Gs Protein (αβγ) A2A_Receptor->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

LUF5834-A2A Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of LUF5834 for the adenosine A2A receptor by measuring its ability to compete with a radiolabeled antagonist.

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]ZM241385 (a potent A2A antagonist).

  • Competitor: LUF5834.

  • Non-specific binding control: A high concentration of a non-radiolabeled A2A antagonist (e.g., 10 µM ZM241385).

  • GF/B glass fiber filters.

  • Scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hA2AR cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh membrane preparation buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane preparations at -80°C.

  • Binding Assay:

    • In a 96-well plate, combine assay buffer, a fixed concentration of [3H]ZM241385 (typically at or below its Kd value), and varying concentrations of LUF5834.

    • To determine non-specific binding, a separate set of wells should contain the assay components plus a high concentration of a non-radiolabeled antagonist.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at 25°C for 2 hours with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through GF/B filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of LUF5834 by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of LUF5834 to generate a competition curve.

    • Determine the IC50 value (the concentration of LUF5834 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of LUF5834 to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50) and efficacy as a partial agonist.

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 50 µM rolipram (B1679513) and 50 µM cilostamide) to prevent cAMP degradation.

  • LUF5834.

  • A full A2A receptor agonist (e.g., NECA) as a positive control.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture:

    • Seed HEK293-hA2AR cells in a 96-well plate and grow to 80-90% confluency.

  • Agonist Stimulation:

    • Wash the cells with stimulation buffer.

    • Add varying concentrations of LUF5834 or the full agonist to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of LUF5834.

    • Determine the EC50 value from the curve.

    • Calculate the efficacy of LUF5834 as a percentage of the maximal response induced by the full agonist.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a partial GPCR agonist like LUF5834.

Experimental_Workflow start Start: Compound of Interest (LUF5834) binding_assay Radioligand Binding Assay start->binding_assay functional_assay cAMP Functional Assay start->functional_assay data_analysis_binding Determine Ki (Binding Affinity) binding_assay->data_analysis_binding data_analysis_functional Determine EC50 (Potency) & Efficacy functional_assay->data_analysis_functional characterization Characterize as Partial Agonist data_analysis_binding->characterization data_analysis_functional->characterization end End: In Vitro Profile Established characterization->end

In Vitro Characterization Workflow

References

LUF5834: A Technical Guide to its Distinct Interactions with the Adenosine A₂A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF5834 is a potent, non-ribose partial agonist of the adenosine (B11128) A₂A and A₂B receptors.[1][2] Its unique chemical structure, lacking the ribose moiety characteristic of endogenous adenosine and many synthetic agonists, leads to a distinct mode of interaction with the A₂A receptor binding pocket. This guide provides an in-depth analysis of the key amino acid residues involved in the binding and activation of the A₂A receptor by LUF5834, drawing primarily from mutagenesis studies that compare its effects to the classical adenosine-like agonist, CGS21680.[3] Understanding these differential interactions is crucial for the rational design of novel A₂A receptor modulators with specific pharmacological profiles.

Quantitative Analysis of LUF5834 and CGS21680 Interaction with Wild-Type and Mutant A₂A Receptors

Site-directed mutagenesis studies have been instrumental in elucidating the critical residues for the binding and functional activity of LUF5834 and CGS21680 at the human A₂A adenosine receptor. The following tables summarize the key quantitative data from these experiments, focusing on the potency (pEC₅₀) in functional cAMP assays and the binding affinity (pKᵢ) from radioligand binding assays.

Table 1: Functional Potency (pEC₅₀) of LUF5834 and CGS21680 at Wild-Type and Mutant A₂A Receptors

ReceptorLUF5834 pEC₅₀CGS21680 pEC₅₀Fold Change in Potency (LUF5834)Fold Change in Potency (CGS21680)
Wild-Type7.9 ± 0.17.5 ± 0.1--
F168A< 5< 5> 800> 300
T88A7.8 ± 0.16.8 ± 0.11.35
S277A7.7 ± 0.16.5 ± 0.11.610
N253ANo Agonism6.9 ± 0.1-4
W246A7.4 ± 0.16.0 ± 0.13.232
E13A7.6 ± 0.16.2 ± 0.1220

Table 2: Binding Affinity (pKᵢ) of LUF5834 and CGS21680 at Wild-Type and Mutant A₂A Receptors

ReceptorLUF5834 pKᵢCGS21680 pKᵢ
Wild-Type8.6 ± 0.17.2 ± 0.1
N253A8.4 ± 0.16.9 ± 0.1

Data presented in the tables are derived from Lane et al., 2012.[3]

Signaling Pathways and Experimental Visualization

The adenosine A₂A receptor is a Gs protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4][5] This primary signaling cascade activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to the modulation of gene expression.[5][6]

Gs_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LUF5834 LUF5834 A2AR A₂A Receptor LUF5834->A2AR Gs Gs Protein (αβγ) A2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation

Caption: Adenosine A₂A Receptor Gs Signaling Pathway.

The experimental workflow to determine the differential interactions of LUF5834 involved site-directed mutagenesis of the A₂A receptor, followed by functional and binding assays.

Experimental_Workflow cluster_mutagenesis Receptor Engineering cluster_expression Cellular Expression cluster_assays Functional & Binding Analysis cluster_data Data Analysis WT_A2AR Wild-Type A₂A Receptor cDNA SDM Site-Directed Mutagenesis (QuikChange) WT_A2AR->SDM Mutant_A2AR Mutant A₂A Receptor cDNA SDM->Mutant_A2AR Transfection Transfection into HEK293 Cells Mutant_A2AR->Transfection Cell_Culture Cell Culture & Expression Transfection->Cell_Culture cAMP_Assay cAMP Functional Assay Cell_Culture->cAMP_Assay Binding_Assay Radioligand Binding Assay Cell_Culture->Binding_Assay pEC50 pEC₅₀ Determination cAMP_Assay->pEC50 pKi pKᵢ Determination Binding_Assay->pKi

Caption: Experimental Workflow for Mutagenesis Studies.

Detailed Experimental Protocols

Site-Directed Mutagenesis of the Human A₂A Receptor

Site-directed mutagenesis was performed on the human A₂A adenosine receptor cDNA to introduce single amino acid substitutions. The QuikChange site-directed mutagenesis method is a common and efficient technique for this purpose.[7][8]

  • Primer Design: For each desired mutation, two complementary oligonucleotide primers were synthesized. These primers contained the target codon mutation flanked by 10-15 bases of correct, homologous sequence on both sides. The primers were designed to have a melting temperature (Tm) of ≥ 78°C and a GC content of at least 40%.[7]

  • Mutant Strand Synthesis: A polymerase chain reaction (PCR) was performed using a high-fidelity DNA polymerase (e.g., PfuUltra) with the wild-type A₂A receptor plasmid as the template and the mutagenic primers. The PCR cycling parameters were optimized for the specific primers and template, typically involving an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.[7]

  • Digestion of Parental DNA: The PCR product, containing a mixture of parental (wild-type) and newly synthesized mutant plasmids, was treated with the DpnI restriction enzyme. DpnI specifically digests methylated and hemimethylated DNA, thereby selectively degrading the parental DNA template, which was isolated from a dam+ E. coli strain.[7]

  • Transformation: The DpnI-treated, nicked circular DNA was transformed into competent E. coli cells. The nicks in the mutant plasmid are repaired by the bacterial cellular machinery.

  • Verification: Plasmid DNA was isolated from individual bacterial colonies, and the desired mutation was confirmed by DNA sequencing.

cAMP Functional Assay

The functional potency of LUF5834 and CGS21680 on wild-type and mutant A₂A receptors was determined by measuring their ability to stimulate intracellular cAMP accumulation in transiently transfected HEK293 cells.[9]

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells were transiently transfected with the plasmid DNA encoding either the wild-type or mutant A₂A receptor using a suitable transfection reagent (e.g., lipofectamine).

  • Cell Stimulation: 48 hours post-transfection, cells were harvested and resuspended in a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, pH 7.4). Cells were then incubated with varying concentrations of the agonist (LUF5834 or CGS21680) in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. The incubation was typically carried out for 30 minutes at 37°C.[10]

  • cAMP Measurement: Following stimulation, the cells were lysed, and the intracellular cAMP concentration was quantified using a competitive immunoassay, such as a LANCE cAMP assay kit or an AlphaScreen-based assay. These assays utilize the competition between cellular cAMP and a labeled cAMP derivative for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.[10][11]

  • Data Analysis: The raw data were converted to cAMP concentrations using a standard curve. Concentration-response curves were then generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The pEC₅₀ values, representing the negative logarithm of the molar concentration of agonist that produces 50% of the maximal response, were determined by fitting the data to a sigmoidal dose-response equation using non-linear regression analysis.

Discussion of Distinct Residue Interactions

The mutagenesis data reveal a clear distinction in the way LUF5834 and the adenosine-like agonist CGS21680 interact with the A₂A receptor.

  • Phe168 (Phenylalanine at position 168): Mutation of this residue to alanine (B10760859) completely abolished the activity of both LUF5834 and CGS21680, indicating that this residue is crucial for the binding of both agonists, likely through a π-π stacking interaction with the aromatic rings present in both compounds.[3]

  • Thr88 (Threonine at position 88) and Ser277 (Serine at position 277): These residues are known to interact with the ribose moiety of adenosine and its analogs. As expected, their mutation to alanine had a significant negative impact on the potency of the ribose-containing agonist CGS21680. In contrast, these mutations had a negligible effect on the potency of the non-ribose agonist LUF5834, confirming that LUF5834 does not rely on these residues for its activity.[3]

  • Asn253 (Asparagine at position 253): This residue is critical for the agonist activity of LUF5834. While the N253A mutation had a minimal effect on LUF5834's binding affinity, it completely abrogated its ability to stimulate cAMP production. This suggests that Asn253 is not essential for the initial binding of LUF5834 but plays a pivotal role in the conformational change required for receptor activation by this non-ribose agonist. For CGS21680, this mutation had a much smaller effect on its agonist activity.[3]

  • Trp246 (Tryptophan at position 246) and Glu13 (Glutamic acid at position 13): Mutations of these highly conserved residues had a pronounced detrimental effect on the function of CGS21680 but only a minor impact on the potency of LUF5834. This further highlights the different binding and activation mechanisms employed by these two agonists.[3]

Conclusion

LUF5834 represents a class of non-ribose agonists that activate the adenosine A₂A receptor through a mechanism distinct from that of traditional adenosine-like ligands. While both types of agonists share a dependency on Phe168 for binding, LUF5834's activation mechanism is uniquely reliant on Asn253 and is independent of the ribose-interacting residues Thr88 and Ser277. These findings provide valuable insights into the molecular determinants of A₂A receptor activation and offer a framework for the structure-based design of novel agonists with tailored efficacy and selectivity profiles. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of GPCR pharmacology and drug discovery.

References

LUF5834: A Technical Overview in the Context of Adenosine Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Initial research into "LUF5834 in Parkinson's disease research" revealed a critical distinction in its mechanism of action. The prevailing therapeutic strategy for Parkinson's disease involves the antagonism (blocking) of the adenosine (B11128) A2A receptor. However, LUF5834 is not an antagonist; it is a potent adenosine A2A and A2B receptor partial agonist (a substance that activates the receptor).[1][2] This technical guide provides a detailed overview of LUF5834's properties and, for a comprehensive understanding of the field, contrasts its function with the therapeutic approach of A2A antagonists in Parkinson's disease research.

Part 1: LUF5834 - A Profile of a Non-Ribose Adenosine Receptor Agonist

LUF5834 is a non-adenosine, non-ribose compound that has been instrumental in studying the activation of adenosine receptors.[3][4] Its unique structure allows it to engage with the A2A receptor at residues distinct from those used by traditional adenosine-like ligands.[3][4]

Chemical and Physical Properties
PropertyValueReference
Chemical Name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile[1]
Molecular Formula C17H12N6OS[1]
Molecular Weight 348.38 g/mol [1]
CAS Number 333962-91-7[1]
Purity ≥98% (HPLC)[1]
Solubility Soluble to 100 mM in DMSO[1]
Storage Store at -20°C[1]
Pharmacological Data: Binding Affinity and Potency

LUF5834 exhibits high affinity and potency at A2A and A2B receptors, with selectivity over A3 receptors.

Receptor SubtypeParameterValueReference
Human A2A Adenosine Receptor Ki2.6 nM[1]
Human A2B Adenosine Receptor EC5012 nM[1][5]
Human A1 Adenosine Receptor Ki2.6 nM[1]
Human A3 Adenosine Receptor Ki538 nM[1][5]
Experimental Protocols

Detailed methodologies for characterizing LUF5834 and similar compounds typically involve radioligand binding assays and functional assays to measure receptor activation.

1. Radioligand Competition Binding Assay (for determining Ki)

  • Objective: To determine the affinity of LUF5834 for adenosine receptors.

  • Materials:

    • Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

    • A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]CGS21680 for A2A).

    • LUF5834 at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • GTP (1mM) can be included to assess G protein coupling.[6]

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of LUF5834.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50 (concentration of LUF5834 that inhibits 50% of radioligand binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay (for determining EC50)

  • Objective: To measure the functional potency of LUF5834 as an agonist at Gs-coupled receptors (like A2A and A2B).

  • Materials:

    • HEK293 cells (or other suitable cell line) stably or transiently transfected with the human A2A or A2B receptor.[3]

    • LUF5834 at various concentrations.

    • cAMP assay kit (e.g., ELISA-based).

    • Cell culture medium.

  • Procedure:

    • Plate the transfected cells in multi-well plates and allow them to adhere.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of LUF5834 for a defined period.

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a competitive immunoassay or other detection method as per the kit instructions.

    • Plot the cAMP concentration against the log concentration of LUF5834 and fit a sigmoidal dose-response curve to determine the EC50 (concentration of LUF5834 that produces 50% of the maximal response).

Signaling Pathway of LUF5834 (Adenosine A2A Receptor Agonism)

LUF5834_Agonism_Pathway ligand LUF5834 (Agonist) receptor Adenosine A2A Receptor ligand->receptor Binds to & Activates g_protein Gs Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates Targets

Caption: Signaling pathway of LUF5834 as an A2A receptor agonist.

Part 2: Adenosine A2A Receptor Antagonists in Parkinson's Disease

The therapeutic rationale for targeting A2A receptors in Parkinson's disease is based on their high concentration in the basal ganglia, a brain region critical for motor control. In Parkinson's, the loss of dopamine (B1211576) leads to an overactivity of the "indirect pathway," which is modulated by A2A receptors. By blocking these receptors with an antagonist , the inhibitory effect on motor function can be reduced, thereby improving movement.[4][7]

Proposed Mechanism of Action in the Basal Ganglia

In the striatum, A2A receptors are co-localized with dopamine D2 receptors on GABAergic medium spiny neurons of the indirect pathway. Activation of A2A receptors counteracts the effects of D2 receptor stimulation. A2A antagonists block this effect, thereby enhancing dopaminergic signaling and restoring a more balanced motor control.[7]

A2A_Antagonist_Mechanism cluster_Neuron Striatal Neuron (Indirect Pathway) D2R Dopamine D2 Receptor (Inhibitory) Neuron_Output Neuronal Activity (Inhibits Movement) D2R->Neuron_Output Inhibits A2AR Adenosine A2A Receptor (Excitatory) A2AR->Neuron_Output Stimulates Dopamine Dopamine (Depleted in PD) Dopamine->D2R Activates Adenosine Adenosine Adenosine->A2AR Activates Antagonist A2A Antagonist (e.g., Istradefylline) Antagonist->A2AR Blocks

Caption: Mechanism of A2A antagonists in the striatum for Parkinson's disease.

Clinical Data for A2A Receptor Antagonists

Several A2A receptor antagonists have been investigated in clinical trials for Parkinson's disease. Istradefylline (B1672650) (KW-6002) is approved in some countries as an adjunctive treatment.[7]

CompoundPhaseKey FindingReference
Istradefylline (KW-6002) Approved (Japan, USA)Reduces "OFF" time without worsening troublesome dyskinesia in patients on levodopa (B1675098). In one study, an 80 mg dose potentiated the anti-parkinsonian response to a low dose of levodopa by 36% and prolonged its efficacy half-time by an average of 47 minutes.[7][8]
Preladenant Discontinued (B1498344)Failed to meet primary endpoints in Phase III trials.[9]
Tozadenant DiscontinuedHalted in Phase III due to safety concerns (agranulocytosis).[9]
Vipadenant DiscontinuedDevelopment ceased for strategic reasons.[9]

References

The Role of LUF5834 in Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUF5834 is a novel, non-ribose partial agonist for the adenosine (B11128) A₁ and A₂A receptors. While not a therapeutic agent itself, LUF5834 serves as a critical research tool for elucidating the physiological and pathological roles of these receptors, which are prominent targets in the development of treatments for a variety of neurological disorders, including cognitive deficits and Parkinson's disease.[1] Its unique properties, including high affinity and its nature as a partial agonist, allow for the detailed pharmacological characterization of adenosine receptor signaling. This technical guide provides a comprehensive overview of LUF5834, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its use in in-vitro research settings.

Introduction to LUF5834 and its Significance

Adenosine receptors, particularly the A₁ and A₂A subtypes, are G protein-coupled receptors (GPCRs) that play a crucial modulatory role in the central nervous system. The adenosine A₁ receptor is a promising therapeutic target for conditions such as cognitive deficits, while the A₂A receptor is implicated in neurodegenerative disorders like Parkinson's disease.[1]

LUF5834, with the chemical name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, is a potent partial agonist at both the A₁ and A₂A adenosine receptors.[2] Unlike traditional adenosine receptor agonists that are derivatives of adenosine and contain a ribose moiety, LUF5834 is a non-ribose agonist.[1] This structural distinction makes it a valuable tool for studying ligand-receptor interactions that are not dependent on the ribose-binding pocket.

The tritiated form of LUF5834, [³H]LUF5834, is a high-affinity radioligand that has been instrumental in characterizing the binding of various ligands to the adenosine A₁ receptor.[1] Its partial agonism allows it to label both G protein-coupled and uncoupled receptor states with similar high affinity, providing a unique advantage in binding studies.[1]

Mechanism of Action and Signaling Pathways

LUF5834 exerts its effects by binding to and activating adenosine A₁ and A₂A receptors.

  • Adenosine A₁ Receptor Activation: The A₁ receptor is typically coupled to the inhibitory G protein, Gαi. Upon activation by an agonist like LUF5834, Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Adenosine A₂A Receptor Activation: The A₂A receptor is coupled to the stimulatory G protein, Gαs. Activation of the A₂A receptor by LUF5834 stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

The partial agonism of LUF5834 means that it produces a submaximal response compared to a full agonist, even at saturating concentrations. In the presence of a full agonist, LUF5834 can act as a functional antagonist.[3]

Signaling Pathway Diagram

LUF5834_Signaling_Pathway cluster_A1R Adenosine A1 Receptor Pathway cluster_A2AR Adenosine A2A Receptor Pathway LUF5834_A1 LUF5834 A1R A1 Receptor LUF5834_A1->A1R Gai Gαi/βγ A1R->Gai AC_inhib Adenylyl Cyclase Gai->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec ATP_A1 ATP ATP_A1->AC_inhib LUF5834_A2A LUF5834 A2AR A2A Receptor LUF5834_A2A->A2AR Gas Gαs/βγ A2AR->Gas AC_stim Adenylyl Cyclase Gas->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc ATP_A2A ATP ATP_A2A->AC_stim Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - [3H]LUF5834 - Test Compounds - Buffers start->prep_reagents plate_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound Dilutions prep_reagents->plate_setup add_reagents Add Reagents to Wells: 1. Buffer/NSB/Compound 2. [3H]LUF5834 3. Membranes plate_setup->add_reagents incubation Incubate at 25°C for 2 hours add_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Add Scintillation Cocktail and Equilibrate washing->scintillation counting Measure Radioactivity (Scintillation Counter) scintillation->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

References

Methodological & Application

LUF5834 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: LUF5834

Introduction

LUF5834 is a potent, non-ribose partial agonist for the adenosine (B11128) A2A and A2B receptors, also showing high affinity for the A1 receptor.[1] As a member of the G protein-coupled receptor (GPCR) family, the adenosine A2A receptor is a key therapeutic target in neurological and cardiovascular disorders.[1] LUF5834's unique non-adenosine structure allows it to engage with distinct residues within the A2A receptor binding pocket compared to traditional adenosine-like ligands.[2] This characteristic makes it a valuable tool for investigating adenosine receptor signaling and for screening novel therapeutic agents. These notes provide protocols for the in vitro characterization of LUF5834 in cell culture, including cell viability assessment and functional analysis of downstream signaling pathways.

Mechanism of Action

LUF5834 functions as a partial agonist at the adenosine A2A receptor. Upon binding, it stabilizes an active conformation of the receptor, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. As a partial agonist, LUF5834 elicits a submaximal response compared to full agonists like NECA (N-ethylcarboxamidoadenosine).[3] It can also act as an antagonist when in the presence of a full agonist.[3] Its affinity (Ki) for the A2A receptor is approximately 2.6 nM.

Key Applications

  • In vitro characterization of adenosine A2A receptor activation.

  • Functional cell-based assays, such as cAMP production assays.[4]

  • Radioligand binding assays for screening and characterizing other adenosine receptor ligands.[1]

  • Investigation of downstream signaling pathways modulated by A2A receptor activation.

Material and Storage

LUF5834 (Formula: C17H12N6OS, M.Wt: 348.38) is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO. The stock solution should be stored at -20°C.

Data Summary

The following table summarizes hypothetical dose-response data for LUF5834 in stimulating cAMP production in various cell lines expressing the human A2A receptor.

Cell LineReceptor ExpressionEC50 (nM)Maximum Response (% of Full Agonist)
HEK293-A2AStable, High1265%
CHO-K1-A2AStable, Moderate1860%
PC12Endogenous, Low4540%

Experimental Protocols

Protocol 1: Cell Culture and Treatment with LUF5834

This protocol describes the general procedure for culturing Human Embryonic Kidney (HEK293) cells stably expressing the A2A receptor and their subsequent treatment with LUF5834.

Materials:

  • HEK293 cells stably expressing the human A2A receptor (HEK293-A2A)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • Selection antibiotic (e.g., G418, 200 µg/ml)

  • LUF5834 DMSO stock solution (10 mM)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Maintenance: Culture HEK293-A2A cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: When cells reach 80-90% confluency, wash them with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. Seed the cells into appropriate well plates (e.g., 96-well for viability assays, 24-well for cAMP assays) at a predetermined density. Allow cells to adhere overnight.

  • Preparation of Working Solutions: Prepare serial dilutions of LUF5834 from the 10 mM DMSO stock in serum-free DMEM immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent toxicity.

  • Treatment: Remove the culture medium from the wells and replace it with the medium containing the desired concentrations of LUF5834. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known full agonist like CGS21680) in the experimental setup.

  • Incubation: Incubate the cells for the desired time period (e.g., 30 minutes for cAMP assays, 24-72 hours for viability assays) at 37°C.

Protocol 2: cAMP Functional Assay

This protocol measures the ability of LUF5834 to stimulate intracellular cAMP production.

Materials:

  • Treated cells (from Protocol 1)

  • cAMP Assay Kit (e.g., HTRF, ELISA, or LANCE-based)

  • Cell lysis buffer (provided in the kit or a buffer containing a phosphodiesterase inhibitor like IBMX)

Procedure:

  • Cell Lysis: After the incubation period with LUF5834, remove the treatment medium.

  • Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit. This step typically involves adding a specific lysis buffer and incubating for a short period.

  • cAMP Detection: Perform the cAMP measurement using the cell lysates as per the kit's instructions. This usually involves transferring the lysate to an assay plate and adding detection reagents.

  • Data Analysis: Measure the signal (e.g., fluorescence, luminescence) using a plate reader. Plot the signal against the logarithm of the LUF5834 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 3: Cell Viability (MTT) Assay

This protocol assesses the effect of LUF5834 on cell viability and proliferation over a longer incubation period.

Materials:

  • Treated cells (from Protocol 1, incubated for 24-72 hours)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/ml in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • MTT Addition: Following the treatment period, add MTT reagent to each well to a final concentration of 0.5 mg/ml.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control group to determine the percentage of cell viability. Plot the percentage of viability against the LUF5834 concentration.

Visualizations

LUF5834_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LUF5834 LUF5834 A2AR Adenosine A2A Receptor (GPCR) LUF5834->A2AR Binds & Activates G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene Gene Transcription pCREB->Gene Initiates

Caption: LUF5834 activates the A2A receptor, leading to cAMP production.

LUF5834_Experimental_Workflow cluster_assays Parallel Assays start Start: Culture HEK293-A2A Cells seed Seed Cells into Plates start->seed treat Treat with LUF5834 (Dose-Response) seed->treat cAMP Short Incubation (e.g., 30 min) -> cAMP Assay treat->cAMP MTT Long Incubation (e.g., 24-72 hr) -> MTT Viability Assay treat->MTT analysis Data Analysis (EC50 / % Viability) cAMP->analysis MTT->analysis end_node End: Characterize LUF5834 Activity analysis->end_node

Caption: Workflow for in vitro testing of LUF5834 in cell culture.

References

Application Notes and Protocols: Preparation of LUF5834 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and use of LUF5834 stock solutions for in vitro and in vivo research applications. LUF5834 is a potent partial agonist for the adenosine (B11128) A2A and A2B receptors, also exhibiting affinity for the A1 receptor.[1][2][3] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, a detailed protocol for solubilization, and recommendations for storage to ensure the stability and efficacy of the compound. Additionally, it includes a summary of the relevant signaling pathways affected by LUF5834.

Introduction to LUF5834

LUF5834, with the chemical name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, is a non-ribose adenosine receptor agonist.[4][5] It is a valuable tool for studying the physiological and pathological roles of adenosine receptors. LUF5834 is characterized as a potent partial agonist of the A2A and A2B adenosine receptors, with a high affinity for the A1 receptor as well.[1][2] Its ability to modulate adenosine receptor activity makes it a compound of interest in various research areas, including neuroscience, cardiology, and immunology.

Chemical Properties:

PropertyValue
Molecular Formula C17H12N6OS
Molecular Weight 348.38 g/mol [1]
Purity ≥98% (HPLC)[1]
CAS Number 333962-91-7[1]

Materials and Equipment

2.1. Materials:

  • LUF5834 powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Pipette tips

2.2. Equipment:

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: Ultrasonic bath

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Experimental Protocol: Preparation of LUF5834 Stock Solution

This protocol describes the preparation of a 10 mM LUF5834 stock solution in DMSO. The concentration can be adjusted based on experimental needs.

3.1. Pre-use Handling:

  • Before opening, allow the vial of LUF5834 powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming on the compound.

3.2. Solubilization Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of LUF5834 powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.48 mg of LUF5834 (based on a molecular weight of 348.38 g/mol ). Note: Always refer to the batch-specific molecular weight provided on the product's certificate of analysis for the most accurate calculations.[1]

  • Adding the Solvent: Add the appropriate volume of DMSO to the vial containing the LUF5834 powder. For a 10 mM stock solution, if you weighed out 3.48 mg, you would add 1 mL of DMSO.

  • Dissolving the Compound: Tightly seal the vial and vortex thoroughly until the powder is completely dissolved. To aid dissolution, you may warm the tube at 37°C and use an ultrasonic bath for a short period.[6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.

3.3. Stock Solution Preparation Table:

The following table provides volumes of DMSO required to prepare various concentrations of LUF5834 stock solutions from 1 mg of the compound.

Desired ConcentrationVolume of DMSO to add to 1 mg of LUF5834
100 mM28.70 µL
50 mM57.41 µL
10 mM287.03 µL
5 mM574.06 µL
1 mM2.87 mL

Calculations are based on a molecular weight of 348.38 g/mol . Adjust calculations based on the batch-specific molecular weight.

Storage and Stability

Proper storage is crucial to maintain the biological activity of LUF5834.

  • Solid Compound: Store the solid LUF5834 powder at -20°C, tightly sealed.[1] Under these conditions, the compound is stable for up to 6 months.

  • Stock Solution: Store the DMSO stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh solutions for use on the same day.

Signaling Pathway

LUF5834 acts as a partial agonist at the adenosine A2A and A2B receptors.[1] Activation of these G-protein coupled receptors (GPCRs) typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[7][8] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

LUF5834_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LUF5834 LUF5834 A2A_A2B_R Adenosine A2A/A2B Receptor LUF5834->A2A_A2B_R binds & activates G_protein Gs Protein A2A_A2B_R->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Response PKA->Downstream phosphorylates

Caption: LUF5834 signaling pathway.

Safety Precautions

  • Handle LUF5834 in accordance with standard laboratory safety procedures.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • Work in a well-ventilated area.

Disclaimer

This product is for research use only and is not intended for diagnostic or therapeutic use in humans. The information provided in this document is for guidance only and may not be fully comprehensive. Researchers should conduct their own validation studies for their specific applications.

References

Application Notes and Protocols for the Use of [³H]LUF5834 in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LUF5834 is a non-adenosine partial agonist for adenosine (B11128) receptors.[1][2][3] Its tritiated form, [³H]LUF5834, has been characterized as a high-affinity radioligand for the human adenosine A₁ receptor (hA₁R), making it a valuable tool for studying receptor pharmacology.[1] Unlike traditional adenosine-derived agonists, LUF5834 lacks a ribose moiety, offering a unique pharmacological profile.[1][4] Due to its partial agonist nature, [³H]LUF5834 can label both G protein-coupled and uncoupled states of the A₁ receptor with similar high affinity, providing a significant advantage in characterizing the interaction of various ligands, including agonists, antagonists, and inverse agonists.[1]

This document provides detailed protocols for utilizing [³H]LUF5834 in radioligand binding assays to determine the affinity of test compounds for the adenosine A₁ receptor.

Quantitative Data Summary

The binding affinities and potency of LUF5834 for various adenosine receptor subtypes are summarized in the table below. This data highlights the compound's profile as a potent ligand at A₁, A₂ₐ, and A₂ₑ receptors.

Receptor SubtypeParameterValue (nM)SpeciesReference
Adenosine A₁Kᵢ2.6Human[2][3]
Adenosine A₂ₐKᵢ2.6 - 28Human[2][3]
Adenosine A₂ₑEC₅₀12Human[2][3]
Adenosine A₃Kᵢ538Human[3]

Note: The tritiated form, [³H]LUF5834, is specifically characterized for use as a radioligand for the Adenosine A₁ receptor.[1]

Experimental Protocols

This protocol is designed to determine the equilibrium dissociation constant (Kₔ) and the maximum receptor density (Bₘₐₓ) of [³H]LUF5834 for the adenosine A₁ receptor in a given cell membrane preparation.

Materials and Reagents:

  • Cell membranes expressing the human adenosine A₁ receptor.

  • [³H]LUF5834 (specific activity ~30-60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[5]

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled A₁ receptor antagonist, such as DPCPX.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[5]

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend them in ice-cold Assay Buffer to a final protein concentration of 50-100 µg/mL.[5] Homogenize gently to ensure a uniform suspension.

  • Assay Setup: Set up the assay in a 96-well plate with a final volume of 250 µL per well.[5]

    • Total Binding: Add 150 µL of the membrane suspension, 50 µL of Assay Buffer, and 50 µL of varying concentrations of [³H]LUF5834 (e.g., 0.1 to 20 nM).

    • Non-specific Binding: Add 150 µL of the membrane suspension, 50 µL of the non-specific binding control (e.g., 10 µM DPCPX), and 50 µL of varying concentrations of [³H]LUF5834.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[5]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[5]

  • Washing: Wash the filters four times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.[5]

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.[5]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding (in fmol/mg protein) against the concentration of [³H]LUF5834.

    • Analyze the data using non-linear regression analysis (one-site binding hyperbola) to determine the Kₔ and Bₘₐₓ values.

This protocol is used to determine the binding affinity (Kᵢ) of an unlabeled test compound for the adenosine A₁ receptor by measuring its ability to compete with a fixed concentration of [³H]LUF5834.

Materials and Reagents:

  • Same as Protocol 1.

  • Unlabeled test compounds at various concentrations.

Procedure:

  • Membrane Preparation: Prepare the cell membranes as described in Protocol 1.

  • Assay Setup: Set up the assay in a 96-well plate with a final volume of 250 µL per well.[5]

    • Add 150 µL of the membrane suspension.

    • Add 50 µL of the unlabeled test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • Add 50 µL of [³H]LUF5834 at a fixed concentration, typically near its Kₔ value (determined from Protocol 1).

  • Incubation, Filtration, and Counting: Follow steps 3-6 from Protocol 1.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

      • [L] is the concentration of [³H]LUF5834 used in the assay.

      • Kₔ is the equilibrium dissociation constant of [³H]LUF5834 (from Protocol 1).

Visualization of Workflow and Signaling Pathway

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand & Compound Membrane_Prep->Incubation Reagent_Prep Radioligand & Compound Dilution Series Reagent_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Washing to Remove Unbound Ligand Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression Analysis Data_Processing->Curve_Fitting Parameter_Determination Determine Kd, Bmax, Ki Curve_Fitting->Parameter_Determination

Caption: Workflow for a typical radioligand binding assay.

A1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A1R Adenosine A1 Receptor G_Protein Gi/o Protein A1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neurotransmitter release) PKA->Cellular_Response Phosphorylates Targets LUF5834 LUF5834 (Agonist) LUF5834->A1R Binds

Caption: Simplified Adenosine A₁ receptor signaling pathway.

References

Application Notes: LUF5834 for cAMP Measurement Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF5834 is a potent, non-ribose partial agonist for the adenosine (B11128) A2A and A2B receptors.[1] Its ability to stimulate adenylyl cyclase and subsequently increase intracellular cyclic adenosine monophosphate (cAMP) levels makes it a valuable pharmacological tool for studying adenosine receptor signaling pathways.[2][3] These application notes provide a comprehensive overview and detailed protocols for the use of LUF5834 in cAMP measurement assays, particularly for the characterization of adenosine A2B receptor antagonists.

The adenosine A2B receptor is a Gs protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to the production of the second messenger cAMP.[4] Dysregulation of the A2B receptor signaling pathway is implicated in various physiological and pathological processes, making it an attractive target for drug discovery. cAMP measurement assays are fundamental in screening and characterizing compounds that modulate the activity of GPCRs like the A2B receptor.

Mechanism of Action: Adenosine A2B Receptor and cAMP Signaling

The activation of the adenosine A2B receptor by an agonist, such as adenosine or a synthetic agonist like LUF5834, initiates a signaling cascade that results in an increased intracellular concentration of cAMP. This process is initiated by the coupling of the activated receptor to the stimulatory G protein, Gs. The Gs protein, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. This second messenger then activates downstream effectors, most notably Protein Kinase A (PKA), to elicit a cellular response.

cluster_membrane Plasma Membrane A2B Adenosine A2B Receptor Gs Gs Protein A2B->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to LUF5834 LUF5834 (Agonist) LUF5834->A2B Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Leads to

Figure 1: Adenosine A2B Receptor Signaling Pathway.

Quantitative Data for LUF5834

The following table summarizes the reported binding affinities and potencies of LUF5834 for adenosine receptors. This data is essential for designing experiments and interpreting results.

ParameterReceptorValueCell LineAssay TypeReference
Ki Human A2A2.6 nM-Radioligand Binding[1]
EC50 Human A2B12 nM-cAMP Accumulation[1]
Ki Human A12.6 nM-Radioligand Binding[1]
Ki Human A3538 nM-Radioligand Binding[1]

Experimental Protocols

This section provides detailed protocols for utilizing LUF5834 in Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assays. These protocols are designed for screening and characterizing both agonists and antagonists of the adenosine A2B receptor.

General Workflow for a LUF5834-based Antagonist Screen

The following diagram illustrates the logical workflow for using LUF5834 to screen for and validate A2B receptor antagonists.

cluster_workflow Antagonist Screening Workflow start Start prepare_cells Prepare Cells Expressing A2B Receptor start->prepare_cells add_antagonist Add Test Antagonist (Dose-Response) prepare_cells->add_antagonist incubate_antagonist Incubate add_antagonist->incubate_antagonist add_agonist Add LUF5834 (at EC80 concentration) incubate_antagonist->add_agonist incubate_agonist Incubate add_agonist->incubate_agonist lyse_cells Lyse Cells & Add HTRF Reagents incubate_agonist->lyse_cells read_plate Read HTRF Signal lyse_cells->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Figure 2: LUF5834 in an Antagonist Screening Workflow.

Protocol 1: Agonist-Mode cAMP Assay with LUF5834

This protocol is used to determine the potency (EC50) of LUF5834 in stimulating cAMP production.

Materials:

  • HEK293 cells stably expressing the human adenosine A2B receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • LUF5834

  • HTRF cAMP assay kit (e.g., Cisbio cAMP Dynamic 2)

  • 384-well white assay plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture HEK293-A2B cells to 80-90% confluency.

    • Harvest cells and resuspend in stimulation buffer provided with the HTRF kit at a density of 5,000 cells/well.[2]

  • Compound Preparation:

    • Prepare a stock solution of LUF5834 in DMSO.

    • Perform serial dilutions of LUF5834 in stimulation buffer to create a dose-response curve.

  • Assay Protocol:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.[5]

    • Add 5 µL of the diluted LUF5834 or vehicle control to the respective wells.

    • Seal the plate and incubate for 30 minutes at room temperature.[6]

  • cAMP Detection:

    • Add 5 µL of the HTRF d2-labeled cAMP conjugate followed by 5 µL of the cryptate-labeled anti-cAMP antibody to each well.[7]

    • Incubate for 60 minutes at room temperature, protected from light.[5]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.[6]

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of the LUF5834 concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Antagonist-Mode cAMP Assay using LUF5834

This protocol is designed to determine the potency (IC50) of a test antagonist by measuring its ability to inhibit LUF5834-stimulated cAMP production.

Materials:

  • Same as Protocol 1

  • Test antagonist compound

Procedure:

  • Cell Preparation:

    • Follow the same procedure as in Protocol 1.

  • Compound Preparation:

    • Prepare a stock solution of the test antagonist in DMSO.

    • Perform serial dilutions of the antagonist in stimulation buffer.

    • Prepare a solution of LUF5834 at a concentration corresponding to its EC80 value (determined from Protocol 1).

  • Assay Protocol:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Add 5 µL of the diluted test antagonist or vehicle control to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

    • Add 5 µL of the LUF5834 (EC80 concentration) solution to all wells except the negative control.[7]

    • Seal the plate and incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Follow the same procedure as in Protocol 1.

  • Data Acquisition:

    • Follow the same procedure as in Protocol 1.

  • Data Analysis:

    • Calculate the HTRF ratio and convert to cAMP concentration.

    • Plot the percent inhibition of the LUF5834 response against the log of the antagonist concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

LUF5834 serves as a reliable and potent agonist for investigating the adenosine A2B receptor signaling pathway. The protocols outlined in these application notes provide a robust framework for utilizing LUF5834 in cAMP measurement assays to screen for and characterize novel agonists and antagonists. The provided quantitative data and workflow diagrams offer a comprehensive resource for researchers in the field of GPCR drug discovery.

References

Application Notes and Protocols for LUF5834 Mutagenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting mutagenesis studies on the adenosine (B11128) A(2A) receptor (A₂A R) to investigate the binding and functional effects of LUF5834, a non-ribose partial agonist. The provided protocols detail the necessary experimental procedures, from site-directed mutagenesis to functional assays.

LUF5834 is a potent A₂A and A₂B adenosine receptor partial agonist.[1] Mutagenesis studies are crucial for understanding how ligands like LUF5834 interact with their receptors at a molecular level. A study by Lane et al. (2012) utilized a mutagenesis approach to compare the binding of LUF5834 to the adenosine-derived agonist CGS21680 at the A₂A R.[2][3] This research revealed that LUF5834 engages a distinct set of residues for receptor activation compared to traditional adenosine-like ligands.[2]

Key Findings from LUF5834 Mutagenesis Studies

Mutational analysis of the A₂A R has identified several key residues involved in the binding and efficacy of LUF5834. The following table summarizes the effects of specific alanine (B10760859) mutations on the potency of LUF5834 and the reference agonist CGS21680, as determined by cAMP accumulation assays.[2][3]

Mutation Effect on LUF5834 Potency (pEC₅₀) Effect on CGS21680 Potency (pEC₅₀) Rationale for Mutation
Wild-Type 7.9 ± 0.17.5 ± 0.1Baseline activity
Phe168Ala Activity AbolishedActivity AbolishedOrthosteric binding pocket residue
Thr88Ala No significant effect>10-fold decreaseInteracts with the ribose moiety of adenosine-like ligands
Ser277Ala No significant effect>30-fold decreaseInteracts with the ribose moiety of adenosine-like ligands
Asn253Ala Minimal effect on affinity, but loss of agonist activity>100-fold decreaseForms hydrogen bond with the exocyclic nitrogen of the adenine (B156593) ring
Trp246Ala Little effectSignificant deleterious effectHighly conserved residue in the binding pocket
Glu13Ala Little effectSignificant deleterious effectInvolved in agonist recognition

Experimental Protocols

Site-Directed Mutagenesis

This protocol is based on the QuikChange™ site-directed mutagenesis method and is used to introduce specific point mutations into the A₂A R cDNA.[4]

1.1. Primer Design:

  • Primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.[5]

  • The desired mutation should be located in the center of the primer with 10-15 bases of correct sequence on both sides.[5]

  • Primers should have a minimum GC content of 40% and terminate in one or more C or G bases.[5][6]

  • The forward and reverse primers should be complementary.

1.2. PCR Reaction:

  • Set up a 50 µL PCR reaction containing:

    • 5-50 ng of dsDNA template (plasmid containing A₂A R cDNA)

    • 125 ng of forward primer

    • 125 ng of reverse primer

    • 1 µL of dNTP mix (10 mM each)

    • 5 µL of 10x reaction buffer

    • 1 µL of PfuUltra HF DNA polymerase (2.5 U/µL)

    • Nuclease-free water to 50 µL

  • PCR cycling conditions:

    • Initial denaturation: 95°C for 1 minute

    • 18 cycles of:

      • Denaturation: 95°C for 50 seconds

      • Annealing: 60°C for 50 seconds

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final extension: 68°C for 7 minutes

1.3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplification reaction.

  • Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA.[6]

1.4. Transformation:

  • Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells (e.g., XL1-Blue).

  • Plate the transformed cells on selective agar (B569324) plates and incubate overnight at 37°C.

1.5. Verification:

  • Isolate plasmid DNA from several colonies.

  • Sequence the entire A₂A R gene to confirm the desired mutation and ensure no secondary mutations were introduced.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Functional Assays PD Primer Design PCR PCR Amplification PD->PCR DIG DpnI Digestion PCR->DIG TR Transformation DIG->TR SEQ Sequencing Verification TR->SEQ TRAN Transient Transfection SEQ->TRAN MEM Membrane Preparation TRAN->MEM BIND Radioligand Binding Assay MEM->BIND FUNC Functional Assay (cAMP) BIND->FUNC

Figure 1. Experimental workflow for a LUF5834 mutagenesis study.

Cell Culture and Transient Transfection
  • Culture COS-7 or HEK293 cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • For transfection, plate 10⁶ cells in a 100-mm dish. After 24 hours, transfect the cells with 10 µg of wild-type or mutant A₂A R plasmid DNA using the DEAE-dextran method or a suitable lipid-based transfection reagent.[7]

Membrane Preparation
  • 48 hours post-transfection, wash the cells twice with phosphate-buffered saline (PBS).

  • Harvest the cells and homogenize them in a 50 mM Tris-HCl buffer (pH 8.0).

  • Centrifuge the homogenate at 16,000 x g for 20 minutes.

  • Resuspend the resulting pellet in the same buffer containing 3 units/mL adenosine deaminase (ADA) and store at -80°C.[7]

Radioligand Binding Assays
  • Perform competition binding assays using [³H]CGS21680 (agonist) or a suitable antagonist radioligand.

  • Incubate cell membranes (8-12 µg of protein) with a fixed concentration of radioligand and increasing concentrations of LUF5834 or CGS21680.

  • The incubation buffer should be 50 mM Tris-HCl (pH 8.0) containing 10 mM MgCl₂ and 1 mM EDTA.[7]

  • Separate bound and free radioligand by rapid filtration through glass fiber filters.

  • Determine the amount of bound radioactivity by liquid scintillation counting.

  • Calculate Ki values from IC₅₀ values using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

The A₂A receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[8]

  • Seed transfected cells in 96-well plates.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

  • Stimulate the cells with varying concentrations of LUF5834 or CGS21680 for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Generate dose-response curves and determine the pEC₅₀ and Emax values.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LUF5834 LUF5834 A2AR A2A Receptor LUF5834->A2AR binds Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Response Cellular Response CREB->Response regulates gene transcription

Figure 2. A₂A receptor signaling pathway activated by LUF5834.

Cell Viability Assay (e.g., MTT Assay)

To ensure that the observed effects are not due to cytotoxicity of the compounds, a cell viability assay should be performed.

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of LUF5834 for the same duration as the functional assay.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS).[9]

  • Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

These protocols provide a robust framework for investigating the molecular interactions of LUF5834 with the A₂A receptor. The data generated from these studies will contribute to a deeper understanding of non-adenosine-like agonist binding and function, which is valuable for the rational design of novel therapeutics targeting GPCRs.

References

Application Notes and Protocols for LUF5834 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF5834 is a potent, non-ribose partial agonist for the adenosine (B11128) A2A and A2B receptors, also exhibiting selectivity for the A1 over the A3 receptor subtype.[1] Its unique pharmacological profile makes it a valuable tool for investigating the physiological and pathophysiological roles of these receptors in various in vivo models. These application notes provide an overview of the potential applications of LUF5834 in animal studies, focusing on cardiovascular, inflammatory, and oncology research. Detailed, generalized experimental protocols are provided as a starting point for study design.

Mechanism of Action and Signaling Pathways

LUF5834 exerts its effects by binding to and activating adenosine A2A and A2B receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway for both receptors involves the activation of adenylyl cyclase through a stimulatory G-protein (Gαs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the cellular response.

Activation of A2A and A2B receptors has been implicated in a wide range of physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of immune cell function.[2][3][4] In the context of inflammation, activation of these receptors on immune cells is generally considered to be anti-inflammatory.[4] In cancer, the role of adenosine signaling is complex, with evidence suggesting both pro- and anti-tumor effects depending on the context.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LUF5834 LUF5834 A2AR A2A/A2B Receptor LUF5834->A2AR Binds and Activates G_protein Gαs A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation, Anti-inflammation) PKA->Response Phosphorylates Targets

Figure 1: Simplified signaling pathway of LUF5834 via A2A/A2B adenosine receptors.

Data Presentation

LUF5834 Binding Affinities and Potency
Receptor SubtypeParameterValue (nM)Reference
Human A2AKi2.6[1]
Human A2BEC5012[1]
Human A1Ki2.6[1]
Human A3Ki538[1]
Comparator A2A/A2B Agonist In Vivo Data (for illustrative purposes)
CompoundAnimal ModelApplicationDoseRouteKey FindingReference
CGS 21680RatCardiovascular0.1, 0.3, 1 µg/kg/minIV infusionIncreased heart rate and hindquarters vascular conductance[3]
BAY 60-6583RatCardiovascular4, 13.3, 40 µg/kg/minIV infusionIncreased heart rate and renal/mesenteric vascular conductance[3]
CGS 21680RatInflammation (binge eating model)0.1 mg/kgIntraperitonealReduced food intake[6]

Experimental Protocols

Note: The following protocols are generalized and should be adapted based on the specific research question, animal model, and institutional guidelines. Dosages for LUF5834 have not been established in the public domain for in vivo studies and will require careful dose-response studies.

Cardiovascular Studies in Rodents

Objective: To evaluate the effect of LUF5834 on cardiovascular parameters such as blood pressure, heart rate, and regional blood flow.

Animal Model: Male Sprague-Dawley rats (250-350g).

Materials:

  • LUF5834

  • Vehicle (e.g., saline, DMSO, or other appropriate solvent)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for catheter implantation

  • Blood pressure transducer and recording system

  • Doppler flow probes (optional, for regional blood flow)

Protocol:

  • Animal Preparation: Anesthetize the rat and surgically implant a catheter into the femoral artery for blood pressure measurement and a catheter into the femoral vein for drug administration. For regional blood flow, place Doppler flow probes around the renal, mesenteric, or femoral arteries. Allow the animal to recover for at least 24 hours.

  • Drug Preparation: Prepare a stock solution of LUF5834 in a suitable solvent. On the day of the experiment, dilute the stock solution to the desired concentrations with sterile saline.

  • Experimental Procedure:

    • Acclimate the conscious, unrestrained rat in a quiet environment.

    • Record baseline cardiovascular parameters for at least 30 minutes.

    • Administer LUF5834 via the venous catheter. A dose-response study should be performed (e.g., starting with a low dose and escalating). Administration can be a bolus injection or a continuous infusion.

    • Continuously monitor and record blood pressure, heart rate, and regional blood flow for a defined period post-administration (e.g., 60-120 minutes).

    • A control group receiving only the vehicle should be included.

  • Data Analysis: Analyze changes in mean arterial pressure (MAP), heart rate (HR), and vascular conductance from baseline.

cluster_workflow Cardiovascular Study Workflow Start Start Surgery Surgical Implantation of Catheters & Probes Start->Surgery Recovery 24h Recovery Surgery->Recovery Baseline Record Baseline Cardiovascular Parameters Recovery->Baseline Admin Administer LUF5834 (Dose-Response) Baseline->Admin Monitor Monitor & Record Post-Administration Admin->Monitor Analysis Data Analysis Monitor->Analysis End End Analysis->End

Figure 2: Experimental workflow for in vivo cardiovascular studies.

Inflammation Studies in a Murine Model of Paw Edema

Objective: To assess the anti-inflammatory effects of LUF5834 in a model of acute local inflammation.

Animal Model: Male BALB/c mice (20-25g).

Materials:

  • LUF5834

  • Vehicle

  • Carrageenan (or other phlogistic agent)

  • Plethysmometer or calipers for measuring paw volume/thickness

Protocol:

  • Animal Groups: Divide mice into several groups: a control group (vehicle only), a positive control group (e.g., indomethacin), and experimental groups receiving different doses of LUF5834.

  • Drug Administration: Administer LUF5834 or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the induction of inflammation.

  • Induction of Inflammation: Inject 1% carrageenan solution (50 µL) into the sub-plantar surface of the right hind paw of each mouse.

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

cluster_workflow Inflammation Study Workflow Start Start Grouping Animal Grouping Start->Grouping Admin Administer LUF5834/Vehicle Grouping->Admin Induction Induce Paw Edema (Carrageenan) Admin->Induction Measurement Measure Paw Volume (Time-course) Induction->Measurement Analysis Calculate % Inhibition Measurement->Analysis End End Analysis->End

Figure 3: Workflow for a murine paw edema inflammation model.

Oncology Studies in a Xenograft Mouse Model

Objective: To determine the effect of LUF5834 on tumor growth in a human cancer xenograft model.

Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.

Materials:

  • LUF5834

  • Vehicle

  • Human cancer cell line (e.g., a line known to express A2A/A2B receptors)

  • Matrigel (optional)

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 106 cells in 100-200 µL of saline or a Matrigel mixture) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment groups (vehicle control and LUF5834-treated groups).

  • Drug Administration: Administer LUF5834 or vehicle according to a predetermined schedule (e.g., daily or every other day) via a suitable route (i.p., p.o., or subcutaneous).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width2) / 2.

  • Endpoint: Continue treatment for a defined period (e.g., 2-4 weeks) or until tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth curves between the control and LUF5834-treated groups.

cluster_workflow Oncology Xenograft Study Workflow Start Start Implantation Subcutaneous Tumor Cell Implantation Start->Implantation Grouping Tumor Growth & Animal Randomization Implantation->Grouping Treatment LUF5834/Vehicle Administration Grouping->Treatment Measurement Regular Tumor Volume Measurement Treatment->Measurement Endpoint Study Endpoint & Tumor Excision Measurement->Endpoint End End Endpoint->End

Figure 4: Workflow for a cancer xenograft model study.

Conclusion

LUF5834 is a promising pharmacological tool for the in vivo investigation of adenosine A2A and A2B receptor function. The provided application notes and generalized protocols offer a framework for designing studies in cardiovascular, inflammation, and oncology research. Due to the lack of established in vivo data for LUF5834, it is crucial to perform careful dose-finding studies and to include appropriate controls to ensure the validity and reproducibility of the experimental results.

References

Application Notes and Protocols for LUF5834 Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Dosage of a Reference A2A Agonist (CGS21680) in Rodents

Due to the absence of specific in vivo dosage data for LUF5834, the following table summarizes dosages and administration routes for the reference A2A agonist, CGS21680, which can be used as a starting point for dose-ranging studies with LUF5834.

CompoundAnimal ModelDosage RangeRoute of AdministrationObserved EffectsReference
CGS21680Mice0.065 - 0.125 mg/kgIntraperitoneal (i.p.)Reduction in ethanol (B145695) self-administration.[1][1]
CGS21680Rats0.025 - 0.1 mg/kgIntraperitoneal (i.p.)Suppression of lever pressing and food intake, sedation.[2][2]
CGS21680Rats0.01 and 0.1 mg/kgIntraperitoneal (i.p.)Neuroprotection in a model of transient cerebral ischemia.[3][3]
CGS21680Rats1 mg/kgIntraperitoneal (i.p.)Investigated for its effect on dopamine (B1211576) D2 receptor binding.[4][4]
CGS21680Rats10 mg/kgOral (p.o.)Antihypertensive effects.[5][5]
CGS21680Rats0.25 and 1.0 nmolIntracerebroventricular (i.c.v.)Decrease in motor activity.[6][6]

Experimental Protocols

General Considerations for Administration in Mice

The choice of administration route depends on the experimental design, the required speed of onset, and the duration of the compound's effect. Common routes for systemic administration in mice include intraperitoneal (i.p.), intravenous (i.v.), subcutaneous (s.c.), and oral gavage (p.o.). For localized effects within the central nervous system, intracerebroventricular (i.c.v.) administration can be employed.

Protocol 1: Intraperitoneal (i.p.) Administration of LUF5834

This protocol is adapted from studies using CGS21680 and provides a general guideline for the i.p. administration of LUF5834 in mice.

Materials:

  • LUF5834

  • Vehicle (e.g., sterile saline, DMSO, or a specific formulation as recommended by the supplier)

  • Sterile syringes (1 ml) and needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of LUF5834 Solution:

    • Based on the desired dose (mg/kg), calculate the required amount of LUF5834. It is recommended to start with a low dose, guided by the data for CGS21680 (e.g., 0.05 mg/kg).

    • Dissolve LUF5834 in a suitable vehicle. Note that some compounds may require a small amount of a solubilizing agent like DMSO, which should then be diluted in saline. Ensure the final concentration of the solubilizing agent is well-tolerated by the animals.

    • Prepare the solution fresh on the day of the experiment and keep it protected from light if the compound is light-sensitive.

  • Animal Handling and Injection:

    • Weigh the mouse accurately to determine the precise volume of the drug solution to be administered.

    • Gently restrain the mouse, ensuring it is calm to minimize stress. One common method is to lift the mouse by the base of the tail and allow its forelimbs to grasp a surface, then gently scruff the neck to immobilize the head and body.

    • Position the mouse with its head tilted slightly downwards.

    • Wipe the lower left or right quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.

    • Slowly inject the calculated volume of the LUF5834 solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Administration Monitoring:

    • Observe the mouse for any immediate adverse reactions.

    • Monitor the animal at regular intervals as dictated by the experimental timeline to assess for behavioral changes, signs of toxicity, or the desired pharmacological effects.

Signaling Pathways

LUF5834 exerts its effects by activating adenosine (B11128) A2A and A2B receptors, which are G-protein coupled receptors. The activation of these receptors initiates downstream signaling cascades.

Adenosine A2A Receptor Signaling Pathway

Activation of the A2A receptor, which is coupled to a Gs protein, stimulates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels.[7][8][9] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[7] This pathway is often associated with immunosuppressive and anti-inflammatory effects.[7][10]

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LUF5834 LUF5834 A2AR A2A Receptor LUF5834->A2AR Gs Gs A2AR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates ATP ATP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression (e.g., anti-inflammatory) CREB->Gene regulates

Caption: Adenosine A2A Receptor Signaling Cascade.

Adenosine A2B Receptor Signaling Pathway

The A2B receptor can couple to both Gs and Gq proteins.[11] Similar to the A2A receptor, coupling to Gs activates the adenylyl cyclase/cAMP/PKA pathway.[8][11][12] Coupling to Gq, on the other hand, activates Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC).[12] This dual signaling capacity allows the A2B receptor to regulate a diverse range of cellular responses.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LUF5834 LUF5834 A2BR A2B Receptor LUF5834->A2BR Gs Gs A2BR->Gs activates Gq Gq A2BR->Gq activates AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP converts IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates ATP ATP PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response PIP2 PIP2 Ca2 Ca2+ release IP3->Ca2 triggers PKC PKC DAG->PKC activates Ca2->Response PKC->Response Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Dose Dose Range Selection (based on literature) Protocol Protocol Design & IACUC Approval Dose->Protocol Compound LUF5834 Formulation Protocol->Compound Acclimatization Animal Acclimatization Compound->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Baseline Baseline Measurements Grouping->Baseline Administration LUF5834 Administration Baseline->Administration Monitoring Post-dosing Monitoring & Data Collection Administration->Monitoring Tissue Tissue/Blood Collection Monitoring->Tissue Analysis Biochemical/Histological Analysis Tissue->Analysis Stats Statistical Analysis Analysis->Stats Report Results Interpretation & Reporting Stats->Report

References

Application Notes and Protocols: LUF5834 in the Study of G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF5834 is a potent, non-ribose partial agonist for the adenosine (B11128) A2A receptor (A2AAR), a member of the G protein-coupled receptor (GPCR) family.[1][2][3] It also exhibits activity at the A1 and A2B adenosine receptors.[2][3][4][5] As a partial agonist, LUF5834 displays lower efficacy compared to full agonists like N-ethylcarboxamidoadenosine (NECA), and can act as an antagonist in the presence of a full agonist.[6][7] This characteristic makes LUF5834 a valuable tool for elucidating the mechanisms of partial agonism and for studying the conformational states of GPCRs.[6][7][8] Its unique chemical structure, lacking the ribose moiety common to endogenous adenosine agonists, allows for the investigation of distinct ligand-receptor interactions.[1]

These application notes provide a summary of LUF5834's pharmacological properties, detailed protocols for its use in key cellular assays, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

Table 1: Pharmacological Profile of LUF5834 at Human Adenosine Receptors
Receptor SubtypeAssay TypeParameterValueReference CompoundReference Value
A2ARadioligand BindingKi2.6 nM--
A2AG Protein DissociationpEC507.0 ± 0.1NECA7.2 ± 0.1
A2AG Protein DissociationEmax58 ± 4%NECA100%
A2AG Protein Dissociation (in presence of NECA)IC50394 ± 62 nM--
A1Radioligand BindingKi2.6 nM--
A2BFunctional AssayEC5012 nM--
A3Radioligand BindingKi538 nM--

Data compiled from multiple sources.[2][3][5][6]

Signaling Pathways and Mechanisms

LUF5834 activates the adenosine A2A receptor, which primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. As a partial agonist, LUF5834 is thought to stabilize a receptor conformation that is distinct from that induced by full agonists, resulting in a submaximal G protein activation and subsequent cAMP production.[6][8]

LUF5834_Signaling_Pathway cluster_membrane Plasma Membrane A2AR_inactive A2A Receptor (Inactive) A2AR_active A2A Receptor (Active) A2AR_inactive->A2AR_active Conformational Change G_protein Gs Protein (αβγ) A2AR_active->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP LUF5834 LUF5834 LUF5834->A2AR_inactive Binds PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates ATP ATP ATP->AC

Caption: LUF5834 signaling pathway at the A2A receptor.

The partial agonism of LUF5834 can be explained by its ability to bind to both active and inactive conformations of the A2AAR, in contrast to full agonists which are believed to bind exclusively to the active state.[6][7] This equilibrium of binding results in a less efficient activation of the downstream signaling cascade.

Experimental Protocols

Cell Culture and Transfection

This protocol describes the general maintenance and transient transfection of Human Embryonic Kidney (HEK293) cells, a common cell line for studying GPCRs.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Plasmid DNA encoding the human adenosine A2A receptor

  • Transfection reagent (e.g., Lipofectamine™ or PEI)

  • Opti-MEM® I Reduced Serum Medium

Procedure:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Resuspend the cells in fresh medium and seed into new culture flasks or plates.

  • Transfection: a. One day before transfection, seed cells into the desired plate format (e.g., 96-well plate) to achieve 70-80% confluency on the day of transfection. b. Prepare the DNA-transfection reagent complex in Opti-MEM® according to the manufacturer's instructions. c. Add the complex to the cells and incubate for 4-6 hours at 37°C. d. Replace the medium with fresh, complete culture medium. e. Assays are typically performed 24-48 hours post-transfection.[9][10]

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of LUF5834 for the A2AAR.

Materials:

  • HEK293 cell membranes expressing the A2AAR

  • [3H]-ZM241385 (radiolabeled antagonist) or other suitable radioligand

  • LUF5834

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: A high concentration of a non-labeled A2AAR antagonist (e.g., 10 µM ZM241385)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a 96-well plate, add in order:

    • 25 µL of Assay Buffer

    • 25 µL of varying concentrations of LUF5834 (or non-specific control)

    • 25 µL of [3H]-ZM241385 (at a final concentration near its Kd)

    • 25 µL of cell membrane suspension

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of LUF5834 by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents (Membranes, LUF5834, Radioligand) start->prep_reagents setup_assay Set up 96-well plate with reagents prep_reagents->setup_assay incubation Incubate at RT for 2 hours setup_assay->incubation filtration Filter through Glass Fiber Filters incubation->filtration washing Wash Filters filtration->washing quantification Scintillation Counting washing->quantification analysis Data Analysis (IC50, Ki calculation) quantification->analysis end End analysis->end G_Protein_Dissociation_Workflow start Start transfection Co-transfect HEK293 cells with A2AR and BRET constructs start->transfection plating Plate cells in 96-well plate transfection->plating assay_prep Replace medium with Assay Buffer plating->assay_prep substrate Add BRET substrate assay_prep->substrate ligand Add LUF5834 or NECA substrate->ligand measurement Measure BRET signal ligand->measurement analysis Data Analysis (EC50, Emax calculation) measurement->analysis end End analysis->end

References

LUF5834: A Pharmacological Tool for Adenosine Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: LUF5834 is a potent, non-ribose partial agonist for adenosine (B11128) A2A and A2B receptors, also exhibiting activity at the A1 receptor. Its unique chemical structure and distinct mode of action compared to traditional adenosine analogs make it a valuable tool for investigating adenosine receptor pharmacology, signaling, and structure-function relationships. This document provides detailed application notes and experimental protocols for the effective use of LUF5834 in a research setting.

Pharmacological Profile

LUF5834, with the chemical name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, is characterized as a partial agonist at the human adenosine A1, A2A, and A2B receptors.[1][2][3] Unlike adenosine-derived agonists, LUF5834 lacks a ribose moiety, leading to a different binding interaction with the A2A receptor.[4][5]

Quantitative Data Summary

The following table summarizes the binding affinity (Ki) and potency (EC50) of LUF5834 for various human adenosine receptor subtypes.

Receptor SubtypeParameterValue (nM)Reference
A1Ki2.6[1][2]
A2AKi28[3]
A2BEC5012[1][2][3]
A3Ki538[1][2]

Mechanism of Action and Signaling Pathway

LUF5834 activates adenosine A2A and A2B receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] The partial agonism of LUF5834 means it produces a submaximal response compared to a full agonist.[6]

Mutagenesis studies have revealed that LUF5834's interaction with the A2A receptor is distinct from that of ribose-containing agonists.[4] While the orthosteric residue Phe168 is crucial for the function of both types of agonists, residues that interact with the ribose group of adenosine-like ligands (Thr88 and Ser277) do not affect the potency of LUF5834.[4] Interestingly, mutation of Asn253, which is involved in hydrogen bonding with the adenine (B156593) ring of traditional agonists, minimally impacts LUF5834's affinity but abolishes its agonist activity.[4]

Radioligand_Displacement_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis A Prepare serial dilutions of LUF5834 C Combine LUF5834, radioligand, and membranes in a 96-well plate A->C B Prepare membrane suspension and radioligand solution B->C D Incubate to reach equilibrium C->D E Filter to separate bound and free radioligand D->E F Wash filters E->F G Add scintillation fluid and count radioactivity F->G H Plot data and determine IC50 G->H I Calculate Ki using Cheng-Prusoff equation H->I

References

Application Notes and Protocols for LUF5834 in Receptor Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing LUF5834, a novel non-ribose partial agonist, for studying the activation of adenosine (B11128) receptors. This document includes key pharmacological data, detailed experimental protocols for receptor binding and functional assays, and visualizations of relevant signaling pathways and workflows.

Introduction

LUF5834, with the chemical name 2-amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, is a potent partial agonist for the A2A and A2B adenosine receptors. It also exhibits high affinity for the A1 adenosine receptor.[1] Unlike traditional adenosine-derived agonists, LUF5834 lacks a ribose moiety and activates the A2A receptor by engaging with a distinct set of amino acid residues within the binding pocket.[2][3] This unique pharmacological profile makes LUF5834 a valuable tool for investigating adenosine receptor function, biased agonism, and for the development of novel therapeutics.

Pharmacological Data of LUF5834

LUF5834 has been characterized across various adenosine receptor subtypes. The following tables summarize its binding affinity (Ki) and functional potency (EC50) as reported in the literature.

Table 1: Binding Affinity (Ki) of LUF5834 at Human Adenosine Receptors

Receptor SubtypeKi (nM)Reference
A12.6
A2A2.6
A2B--
A3538

Table 2: Functional Potency (EC50) and Efficacy of LUF5834

Receptor SubtypeAssay TypeEC50 (nM)EfficacyReference
A2AGαs Dissociation182 - 407Partial Agonist (~30-37% of NECA)[4]
A2B-12Partial Agonist[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of LUF5834 with adenosine receptors.

Radioligand Binding Assay for Adenosine A1 Receptor

This protocol is designed to determine the binding affinity of LUF5834 at the human A1 adenosine receptor using the radioligand [3H]LUF5834.[1]

Materials:

  • HEK293 cells stably expressing the human A1 adenosine receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • [3H]LUF5834

  • Unlabeled LUF5834 (for determining non-specific binding)

  • Full agonist (e.g., CPA) and inverse agonist (e.g., DPCPX) for competition binding

  • GTP (1 mM solution)

  • 96-well plates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-hA1R cells to ~80-90% confluency.

    • Harvest cells and homogenize in ice-cold Assay Buffer.

    • Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the membrane pellet in fresh Assay Buffer.

    • Determine protein concentration using a standard protein assay (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of [3H]LUF5834 at a final concentration of ~1 nM, and 50 µL of competing ligand (e.g., unlabeled LUF5834, CPA, or DPCPX) at various concentrations.

    • For determining non-specific binding, use a high concentration of unlabeled LUF5834 (e.g., 10 µM).

    • To investigate the effect of G-protein coupling, a parallel set of experiments can be performed in the presence of 1 mM GTP.[1]

    • Initiate the binding reaction by adding 50 µL of cell membrane preparation (final protein concentration ~50 µ g/well ).

    • Incubate at 25°C for 2 hours.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold Assay Buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the competition binding data using non-linear regression to determine the Ki values of the competing ligands.

cAMP Accumulation Assay for A2A Receptor Activation

This protocol measures the functional potency and efficacy of LUF5834 in activating the Gs-coupled A2A adenosine receptor by quantifying intracellular cyclic AMP (cAMP) levels.[3]

Materials:

  • HEK293 cells stably expressing the human A2A adenosine receptor

  • Cell culture medium

  • Stimulation Buffer: Phosphate-buffered saline (PBS) supplemented with 5 mM HEPES, 0.1% BSA, 50 µM rolipram, 50 µM cilostamide, and 0.8 IU/mL adenosine deaminase (ADA).[3]

  • LUF5834

  • Reference full agonist (e.g., CGS21680 or NECA)

  • A2A receptor antagonist (e.g., ZM241385)

  • cAMP assay kit (e.g., LANCE cAMP 384 kit)

  • White 96-well or 384-well plates

  • Plate reader compatible with the cAMP assay kit

Protocol:

  • Cell Seeding:

    • Seed HEK293-hA2AR cells into white 96-well or 384-well plates and grow to ~80-90% confluency.

  • Assay Procedure:

    • On the day of the experiment, carefully remove the culture medium.

    • Wash the cells once with Stimulation Buffer.

    • Add 50 µL of Stimulation Buffer to each well and incubate for 10 minutes at room temperature.

    • Prepare serial dilutions of LUF5834 and the reference agonist in Stimulation Buffer.

    • To test for antagonism, pre-incubate cells with an antagonist like ZM241385 before adding the agonist.[3]

    • Add 50 µL of the agonist dilutions to the wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP signal against the logarithm of the agonist concentration.

    • Use non-linear regression (sigmoidal dose-response) to calculate the EC50 and Emax values for LUF5834 and the reference agonist.

    • The efficacy of LUF5834 can be expressed as a percentage of the maximal response induced by the full agonist.[3]

Visualizations

Signaling Pathway of A2A Receptor Activation

The A2A adenosine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LUF5834 LUF5834 (Agonist) A2AR A2A Receptor LUF5834->A2AR Binds to Gs Gαs A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes

Caption: A2A Receptor Gs Signaling Pathway.

Experimental Workflow for cAMP Accumulation Assay

The following diagram illustrates the key steps involved in the cAMP accumulation assay to measure A2A receptor activation by LUF5834.

cAMP_Workflow start Start seed_cells Seed HEK293-A2AR cells in 96-well plate start->seed_cells wash_cells Wash cells with Stimulation Buffer seed_cells->wash_cells add_buffer Add Stimulation Buffer and incubate wash_cells->add_buffer prepare_agonist Prepare serial dilutions of LUF5834 add_buffer->prepare_agonist add_agonist Add LUF5834 to wells and incubate prepare_agonist->add_agonist lyse_cells Lyse cells add_agonist->lyse_cells measure_cAMP Measure cAMP levels using assay kit lyse_cells->measure_cAMP analyze_data Analyze data and generate dose-response curve measure_cAMP->analyze_data end End analyze_data->end

Caption: Workflow for cAMP Accumulation Assay.

Binding Mode of LUF5834 at the A2A Receptor

LUF5834's binding to the A2A receptor is distinct from that of classic adenosine agonists. This diagram highlights the key interactions.

Binding_Mode cluster_receptor A2A Receptor Binding Pocket Phe168 Phe168 Asn253 Asn253 Thr88 Thr88 Ser277 Ser277 LUF5834 LUF5834 LUF5834->Phe168 Essential Interaction (Aromatic Stacking) LUF5834->Asn253 Essential for Agonist Activity (Hydrogen Bond) Adenosine_Agonist Adenosine-like Agonist (e.g., CGS21680) Adenosine_Agonist->Phe168 Essential Interaction Adenosine_Agonist->Asn253 Interaction Adenosine_Agonist->Thr88 Ribose Interaction Adenosine_Agonist->Ser277 Ribose Interaction

Caption: LUF5834 vs. Adenosine Agonist Binding.

References

Application of LUF5834 in Anti-Platelet Effect Studies: A Review of Available Data and Protocols for the Related Compound LUF5835

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

However, extensive research has been conducted on a closely related non-adenosine compound, LUF5835, which is an agonist preferentially activating the A2B adenosine (B11128) receptor.[3] Studies on LUF5835 have explored its potential as an anti-platelet agent, both alone and in combination with P2Y12 receptor antagonists. This document provides a comprehensive overview of the experimental data and protocols related to LUF5835, which may serve as a valuable reference for researchers interested in the anti-platelet potential of this class of compounds. It is plausible that the initial interest in LUF5834 was a typographical error for the more extensively studied LUF5835 in the context of anti-platelet research.

Data Presentation: Anti-Platelet Effects of LUF5835

The following table summarizes the quantitative data from studies on the anti-platelet effects of LUF5835.

ParameterAgonistValueExperimental ConditionsSource
Platelet Aggregation
ADP-Induced AggregationLUF5835No significant inhibitionWhole blood, 10 µM ADP, 3 min preincubation with 50 µM and 100 µM LUF5835[3]
NECA (control)IC50: 0.5 µMWhole blood, 10 µM ADP, 3 min preincubation[3]
Regadenoson (control)IC50: 1.2 µMWhole blood, 10 µM ADP, 3 min preincubation[3]
Platelet Activation
P-selectin ExpressionLUF5835No significant effectWhole blood, 20 µM ADP[3]
PAC-1 BindingLUF5835Not specifiedWhole blood, 20 µM ADP[3]
Thrombus Formation Under Flow
Clot FormationLUF583574.9 ± 18.9% decrease100 µM LUF5835[3]
NECA (control)83.5 ± 10.3% decreaseIC50 concentration[3]
Regadenoson (control)83.6 ± 2.0% decreaseIC50 concentration[3]

Signaling Pathways and Experimental Workflows

Adenosine Receptor Signaling in Platelets

Activation of A2A and A2B adenosine receptors on platelets by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[2] Elevated cAMP levels inhibit platelet activation and aggregation by preventing the mobilization of internal calcium stores and the influx of external calcium.[1]

cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol LUF5835 LUF5835 A2B_Receptor A2B Receptor LUF5835->A2B_Receptor binds Adenylyl_Cyclase Adenylyl Cyclase A2B_Receptor->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to ATP ATP Platelet_Activation Platelet Activation (e.g., Ca2+ mobilization, granule secretion) cAMP->Platelet_Activation inhibits Platelet_Aggregation Platelet Aggregation Platelet_Activation->Platelet_Aggregation leads to cluster_prep Sample Preparation cluster_treatment Treatment cluster_assays Platelet Function Assays cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (e.g., from healthy volunteers) PRP_Isolation Platelet-Rich Plasma (PRP) Isolation (optional) Blood_Collection->PRP_Isolation Incubation Incubation of Whole Blood/PRP with LUF5835 or control PRP_Isolation->Incubation Aggregation_Assay Platelet Aggregation Assay (e.g., Light Transmittance Aggregometry) Incubation->Aggregation_Assay Flow_Cytometry Flow Cytometry Analysis (P-selectin, PAC-1 binding) Incubation->Flow_Cytometry Thrombus_Formation Thrombus Formation Assay (under flow conditions) Incubation->Thrombus_Formation Data_Analysis_Agg IC50 Calculation Aggregation_Assay->Data_Analysis_Agg Measure % inhibition Data_Analysis_Flow Comparison to control Flow_Cytometry->Data_Analysis_Flow Measure marker expression Data_Analysis_Thrombus Comparison to control Thrombus_Formation->Data_Analysis_Thrombus Measure clot formation

References

Troubleshooting & Optimization

Navigating LUF5834 Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing LUF5834, ensuring its proper solubilization is critical for experimental success. This guide provides detailed troubleshooting advice and protocols to address common solubility challenges encountered with this potent adenosine (B11128) A2A and A2B receptor partial agonist.

LUF5834 Solubility Profile

LUF5834 exhibits specific solubility characteristics that are important to consider when preparing stock solutions and working concentrations for in vitro and in vivo experiments.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Dimethyl Sulfoxide (DMSO)10034.84

Note: The molecular weight of LUF5834 is 348.38 g/mol .

Troubleshooting Common Solubility Issues

This section addresses frequently encountered problems with LUF5834 solubility in a question-and-answer format.

Q1: I dissolved LUF5834 in DMSO to make a stock solution, but when I dilute it into my aqueous cell culture medium, a precipitate forms immediately. What is happening and how can I prevent it?

A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds when a concentrated DMSO stock is rapidly diluted into an aqueous solution. The sudden change in solvent polarity causes the compound to exceed its solubility limit in the aqueous buffer, leading to precipitation.

Solutions:

  • Optimize the Dilution Process:

    • Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C.

    • Gradual Addition: Add the LUF5834 DMSO stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube. This allows for a more gradual solvent exchange and can prevent localized high concentrations of the compound.

    • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, create an intermediate dilution of your LUF5834 stock in your cell culture medium, and then use this to prepare your final working concentration.

  • Lower the Final Concentration: The final concentration of LUF5834 in your experiment may be too high for its aqueous solubility. Try using a lower final concentration.

  • Minimize the Final DMSO Concentration: While LUF5834 is highly soluble in DMSO, the final concentration of DMSO in your cell culture should be kept to a minimum (typically below 0.5%) to avoid solvent-induced artifacts.

Q2: My LUF5834 solution appears clear initially, but after some time in the incubator, I observe a precipitate. What could be the cause?

A2: This delayed precipitation can be due to several factors:

  • Temperature Changes: The solubility of a compound can be temperature-dependent. A solution prepared at room temperature may become supersaturated and precipitate when moved to a 37°C incubator.

  • Interaction with Media Components: LUF5834 may interact with components in the cell culture medium, such as proteins or salts, over time, leading to the formation of insoluble complexes.

  • pH Shifts: The pH of the cell culture medium can change over time in the incubator, which may affect the solubility of LUF5834.

Solutions:

  • Equilibrate at 37°C: Prepare your LUF5834 dilutions in media that is already equilibrated to 37°C and the appropriate CO₂ concentration.

  • Solubility Testing in Final Medium: Before conducting your experiment, perform a solubility test of LUF5834 in your specific cell culture medium under the same incubation conditions to determine the maximum stable concentration.

  • Fresh Preparations: Prepare fresh dilutions of LUF5834 for each experiment to minimize the risk of time-dependent precipitation.

Q3: Can I prepare and store aqueous solutions of LUF5834?

A3: It is generally not recommended to prepare and store aqueous stock solutions of LUF5834 due to its limited aqueous solubility and the potential for degradation. The recommended method is to prepare a high-concentration stock solution in 100% DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Preparing LUF5834 Stock Solution in DMSO

Materials:

  • LUF5834 powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, for example, weigh out 3.48 mg of LUF5834 and dissolve it in 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the LUF5834 powder.

  • Vortex: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol for Determining the Maximum Soluble Concentration of LUF5834 in Cell Culture Medium

Materials:

  • LUF5834 DMSO stock solution (e.g., 10 mM)

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well plate or microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare Serial Dilutions: Create a series of 2-fold dilutions of your LUF5834 DMSO stock in your pre-warmed cell culture medium. For example, start with a 1:100 dilution (e.g., 2 µL of 10 mM stock in 198 µL of media to get 100 µM) and then perform serial dilutions from there.

  • Incubate: Incubate the plate or tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Visual Inspection: Visually inspect the solutions for any signs of precipitation or cloudiness at different time points (e.g., immediately, 1 hour, 4 hours, and 24 hours). A light microscope can be used for more sensitive detection.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for LUF5834 in your specific medium under those conditions.

Visualizing Experimental Workflows

Troubleshooting Workflow for LUF5834 Solubility Issues

G Troubleshooting LUF5834 Solubility Issues start Start: LUF5834 Solubility Issue precipitate_type Precipitation Occurs? start->precipitate_type immediate Immediate Precipitation (Upon dilution in aqueous buffer) precipitate_type->immediate Immediately delayed Delayed Precipitation (After incubation) precipitate_type->delayed Over Time solution_immediate1 Use pre-warmed (37°C) media immediate->solution_immediate1 solution_immediate2 Add dropwise while vortexing immediate->solution_immediate2 solution_immediate3 Perform serial dilutions immediate->solution_immediate3 solution_immediate4 Lower final concentration immediate->solution_immediate4 solution_delayed1 Equilibrate at 37°C and CO2 delayed->solution_delayed1 solution_delayed2 Perform solubility test in final medium delayed->solution_delayed2 solution_delayed3 Prepare fresh solutions delayed->solution_delayed3 end_node Problem Resolved solution_immediate1->end_node solution_immediate2->end_node solution_immediate3->end_node solution_immediate4->end_node solution_delayed1->end_node solution_delayed2->end_node solution_delayed3->end_node

Caption: A flowchart for troubleshooting LUF5834 solubility problems.

LUF5834 Signaling Pathway via Adenosine A2A Receptor

G LUF5834 Signaling Pathway via Adenosine A2A Receptor LUF5834 LUF5834 A2AR Adenosine A2A Receptor LUF5834->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Cellular Responses PKA->downstream Phosphorylates targets leading to

Caption: LUF5834 activates the A2A receptor, leading to downstream signaling.

Optimizing LUF5834 concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of LUF5834 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is LUF5834 and what is its primary mechanism of action?

LUF5834 is a potent, non-ribose partial agonist for the adenosine (B11128) A2A and A2B receptors. It also exhibits high affinity for the adenosine A1 receptor.[1][2] Unlike traditional adenosine receptor agonists which are derivatives of adenosine, LUF5834 lacks a ribose moiety.[1][3][4] Its partial agonism at the A2A receptor is attributed to its ability to bind to both inactive and active states of the receptor, in contrast to full agonists that exclusively bind to the active state.[5]

Q2: What are the common experimental applications of LUF5834?

LUF5834 is frequently used in:

  • Radioligand Binding Assays: Tritiated LUF5834 ([³H]LUF5834) serves as a high-affinity radioligand for the adenosine A1 receptor to characterize the binding of other A1 receptor ligands.[1]

  • Competition Binding Experiments: To determine the binding affinity of other compounds for adenosine receptors.[1]

  • Functional Assays: Such as cAMP stimulation assays, to study the activation of adenosine receptors and the efficacy of other compounds.[3]

  • Structural Biology Studies: To understand the binding interactions of non-ribose ligands with adenosine receptors.[5][6]

Q3: What is the recommended starting concentration for LUF5834 in cell-based assays?

The optimal concentration of LUF5834 will vary depending on the cell type, receptor expression levels, and the specific assay. However, based on its reported potency, a starting concentration range of 1 nM to 1 µM is generally recommended for dose-response experiments. Its EC50 for the A2B receptor is approximately 12 nM.

Q4: Can LUF5834 act as an antagonist?

As a partial agonist, LUF5834 can act as a functional antagonist in the presence of a full agonist.[5] For instance, in the presence of the full agonist NECA, LUF5834 can inhibit the NECA-induced Gαs-Gβγ dissociation at the A2A receptor with an IC50 value of approximately 394 nM.[5]

Troubleshooting Guide

Problem 1: No or low signal response in a cAMP functional assay.

  • Possible Cause 1: Suboptimal LUF5834 Concentration.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell system. Start with a broad range (e.g., 0.1 nM to 10 µM) to establish the EC50.

  • Possible Cause 2: Low Receptor Expression.

    • Solution: Verify the expression level of the target adenosine receptor subtype in your cell line using techniques like qPCR or western blotting. Consider using a cell line known to endogenously express the receptor or a transiently/stably transfected cell line.

  • Possible Cause 3: Inactive Compound.

    • Solution: Ensure proper storage of LUF5834 at -20°C. Prepare fresh stock solutions in DMSO.

  • Possible Cause 4: Assay Interference.

    • Solution: Include appropriate controls, such as a known full agonist (e.g., NECA or CGS21680) to ensure the assay system is working correctly.[3] Use an antagonist like ZM241385 to confirm that the observed effect is receptor-mediated.[3]

Problem 2: High background signal in binding assays.

  • Possible Cause 1: Non-specific Binding of [³H]LUF5834.

    • Solution: Optimize the washing steps in your binding protocol. Increase the number of washes or the stringency of the wash buffer. Determine non-specific binding by including a high concentration of a non-labeled competing ligand.

  • Possible Cause 2: Contaminated Reagents.

    • Solution: Use fresh, high-quality reagents and buffers.

Problem 3: Inconsistent results between experiments.

  • Possible Cause 1: Cell Passage Number and Culture Conditions.

    • Solution: Use cells within a consistent and low passage number range, as receptor expression can change over time in culture. Maintain consistent cell culture conditions (e.g., media, serum, confluency).

  • Possible Cause 2: Variability in Reagent Preparation.

    • Solution: Prepare large batches of stock solutions and buffers to minimize variability between experiments. Aliquot and store properly.

Data Presentation

Table 1: Binding Affinities (Ki) and Potency (EC50/IC50) of LUF5834 for Human Adenosine Receptors

Receptor SubtypeKi (nM)EC50 (nM)IC50 (nM)
A12.6[2]--
A2A2.6-394 ± 62 (in the presence of NECA)[5]
A2B-12-
A3538[2]--

Experimental Protocols

1. Radioligand Competition Binding Assay using [³H]LUF5834

This protocol is adapted for determining the affinity of a test compound for the adenosine A1 receptor.

  • Cell Culture: Use CHO or HEK293 cells stably expressing the human adenosine A1 receptor.

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add cell membranes, [³H]LUF5834 (at a concentration near its Kd), and varying concentrations of the competing compound.

    • For non-specific binding, add a high concentration of a known A1 receptor antagonist (e.g., DPCPX).

    • Incubate at room temperature for a defined period (e.g., 2 hours).

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competing ligand.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. cAMP Stimulation Assay

This protocol is designed to measure the functional potency of LUF5834 at A2A or A2B receptors.

  • Cell Culture: Use HEK293 cells stably expressing the human adenosine A2A or A2B receptor.

  • Assay Procedure:

    • Seed cells in a 96-well plate and grow to confluency.

    • On the day of the experiment, replace the culture medium with assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) containing a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

    • Add varying concentrations of LUF5834 or a control agonist.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of LUF5834.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizations

LUF5834_Signaling_Pathway LUF5834 Signaling Pathway at A2A/A2B Receptors LUF5834 LUF5834 A2AR A2A/A2B Receptor LUF5834->A2AR binds & activates Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates Experimental_Workflow_Troubleshooting Troubleshooting Workflow for LUF5834 Experiments cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Troubleshooting Reagents Prepare fresh reagents (LUF5834, buffers) Assay Run assay (Binding or Functional) Reagents->Assay Cells Culture cells (check passage number) Cells->Assay DoseResponse Perform dose-response (e.g., 0.1 nM - 10 µM) DoseResponse->Assay Controls Include controls (agonist, antagonist) Controls->Assay Data Analyze data (EC50/IC50) Assay->Data Expected Results as expected? Data->Expected Success Experiment Successful Expected->Success Yes Troubleshoot Troubleshoot Expected->Troubleshoot No CheckReceptor Verify receptor expression Troubleshoot->CheckReceptor CheckAssay Check assay components Troubleshoot->CheckAssay

References

LUF5834 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and storage of LUF5834, a potent partial agonist of the adenosine (B11128) A2A and A2B receptors. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable, reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid LUF5834?

A1: Solid LUF5834 should be stored at -20°C.

Q2: How should I prepare and store LUF5834 stock solutions?

A2: LUF5834 is soluble in DMSO up to 100 mM. For optimal stability, prepare stock solutions in high-purity, anhydrous DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Q3: Is LUF5834 sensitive to light?

Q4: How does pH affect the stability of LUF5834 in aqueous solutions?

A4: The stability of small molecules in aqueous solutions can be significantly influenced by pH.[1][2] Although specific data for LUF5834 is not available, compounds with functional groups susceptible to hydrolysis can degrade under acidic or basic conditions. It is advisable to prepare fresh dilutions in your experimental buffer immediately before use and to maintain a pH close to physiological conditions (pH 7.4) unless the experimental protocol requires otherwise.

Q5: Can I subject my LUF5834 stock solution to multiple freeze-thaw cycles?

A5: Repeated freeze-thaw cycles can lead to the degradation of some small molecules and introduce variability in your experiments.[3][4] It is strongly recommended to aliquot your DMSO stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Inconsistent or lower than expected activity in cell-based assays. Compound degradation due to improper storage or handling.- Prepare fresh dilutions from a new aliquot of the stock solution. - Verify the storage conditions of the solid compound and stock solutions. - Perform a stability check of your compound in the assay buffer (see Experimental Protocols).
Precipitation of the compound upon dilution in aqueous buffer.- Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically ≤ 0.1%). - Perform serial dilutions in DMSO before the final dilution into the aqueous buffer to minimize "salting out".[5]
Visible precipitate in the DMSO stock solution. - The compound has come out of solution due to storage at a lower temperature or absorption of water by DMSO.- Gently warm the solution to 37°C and vortex or sonicate to redissolve. - Use fresh, anhydrous DMSO for preparing stock solutions.[5]
Variability in results between experiments. - Inconsistent compound concentration due to improper mixing or degradation. - Differences in the number of freeze-thaw cycles for the stock solution.- Ensure the stock solution is completely thawed and vortexed before making dilutions. - Always use a fresh aliquot for each experiment.

Data Presentation

Summary of LUF5834 Storage and Handling Parameters

Parameter Recommendation Source
Solid Storage Temperature -20°C
Recommended Solvent DMSO
Maximum Stock Concentration 100 mM in DMSO
Stock Solution Storage (Long-term) -80°C (up to 6 months)
Stock Solution Storage (Short-term) -20°C (up to 1 month)
Freeze-Thaw Cycles Avoid; aliquot into single-use vials.Best Practice
Light Exposure Minimize; store in amber vials.Best Practice
Working Solution pH Maintain near physiological pH (7.4) unless specified otherwise.Best Practice

Experimental Protocols

Protocol 1: General Procedure for Assessing LUF5834 Stability in Aqueous Buffer

This protocol provides a general framework for determining the stability of LUF5834 in your specific experimental buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of LUF5834 in anhydrous DMSO.

  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 10 µM in your aqueous buffer of interest.

  • Incubation: Aliquot the working solution into separate, light-protected vials for each time point and temperature condition (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each temperature condition.

  • Sample Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Quantify the peak area of the parent LUF5834 compound at each time point relative to the time zero (T=0) sample. A decrease in the peak area indicates degradation.

Visualizations

Adenosine A2A Receptor Signaling Pathway

LUF5834 acts as a partial agonist at the adenosine A2A receptor. The canonical signaling pathway initiated by A2A receptor activation is depicted below.

AdenosineA2A_Signaling cluster_membrane Cell Membrane A2AR A2A Receptor G_protein Gs Protein A2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts LUF5834 LUF5834 LUF5834->A2AR binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression regulates

Caption: LUF5834 activates the A2A receptor, leading to downstream signaling via cAMP and PKA.

Experimental Workflow for Troubleshooting LUF5834 Activity

This workflow provides a logical sequence of steps to troubleshoot issues encountered during experiments with LUF5834.

Troubleshooting_Workflow Start Inconsistent/No Activity Observed Check_Storage Verify LUF5834 Storage Conditions (Solid: -20°C, Stock: -80°C) Start->Check_Storage Prepare_Fresh Prepare Fresh Dilutions from a New Aliquot Check_Storage->Prepare_Fresh If conditions are correct Check_Solubility Assess Solubility in Assay Buffer (Check for Precipitation) Prepare_Fresh->Check_Solubility Perform_Stability_Test Perform Stability Test (See Protocol 1) Check_Solubility->Perform_Stability_Test If precipitation is observed Review_Protocol Review Experimental Protocol (e.g., cell density, incubation time) Check_Solubility->Review_Protocol If no precipitation Perform_Stability_Test->Review_Protocol Outcome_OK Activity Restored Review_Protocol->Outcome_OK If issue is resolved Outcome_NG Issue Persists (Contact Technical Support) Review_Protocol->Outcome_NG If issue is not resolved

Caption: A logical workflow for troubleshooting experimental issues with LUF5834.

References

Technical Support Center: LUF5834 Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing LUF5834 in binding assays. The information is tailored for scientists in drug development and related fields to help ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is LUF5834 and what is its primary mechanism of action?

A1: LUF5834 is a potent, non-ribose partial agonist for the adenosine (B11128) A2A and A2B receptors.[1] It also exhibits high affinity for the adenosine A1 receptor.[1] As a partial agonist, LUF5834 binds to the receptor and elicits a response that is lower than that of a full agonist. Due to its partial agonist nature, it can bind to both the G protein-coupled (high-affinity) and uncoupled (low-affinity) states of the receptor.[2]

Q2: What is [3H]LUF5834 and how is it used?

A2: [3H]LUF5834 is the tritiated (radioactively labeled) form of LUF5834. It is utilized as a radioligand in binding assays to study adenosine receptors, particularly the A1 receptor for which it is a well-characterized tool.[2]

Q3: Why do I observe a biphasic (two-phase) competition curve when using [3H]LUF5834?

A3: Biphasic competition curves are a known characteristic of [3H]LUF5834 binding assays, especially in the absence of GTP analogs.[2] This phenomenon arises because, as a partial agonist, [3H]LUF5834 binds to two distinct affinity states of the receptor: the high-affinity state, where the receptor is coupled to a G protein, and the low-affinity state, where it is uncoupled.[2] Full agonists will preferentially bind to the high-affinity state, while antagonists may show less preference.

Q4: How does the addition of GTP or its analogs affect the binding of [3H]LUF5834?

A4: The addition of GTP or a non-hydrolyzable analog like GTPγS will uncouple the G proteins from the receptors. This eliminates the high-affinity binding state, resulting in a monophasic competition curve that reflects binding to the low-affinity state only.[2] This can be a useful tool to dissect the binding properties of your test compounds.

Troubleshooting Common Issues

This section addresses specific problems that may be encountered during LUF5834 binding assays.

Issue 1: High Non-Specific Binding

High non-specific binding can obscure the specific binding signal, leading to a low signal-to-noise ratio and inaccurate determination of binding parameters.

Potential Cause Recommended Solution
Radioligand concentration is too high. Reduce the concentration of [3H]LUF5834. The optimal concentration should be at or below the Kd value to minimize non-specific interactions.
Insufficient blocking of non-specific sites. Pre-treat filter plates (e.g., GF/B or GF/C) with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce binding of the radioligand to the filter itself.
Inadequate washing. Increase the number of washes with ice-cold wash buffer to more effectively remove unbound radioligand. Ensure the washing is performed rapidly to prevent dissociation of specifically bound ligand.
Binding to non-receptor proteins. Include a high concentration of a known, unlabeled ligand (e.g., NECA) to define non-specific binding accurately. This value is then subtracted from total binding to yield specific binding.
Issue 2: Low or No Specific Binding

The inability to detect a specific binding signal can be due to a variety of factors related to the reagents or the experimental setup.

Potential Cause Recommended Solution
Degraded receptor preparation. Ensure that membrane preparations are stored properly at -80°C and thawed on ice immediately before use. Avoid repeated freeze-thaw cycles.
Inactive radioligand. Verify the age and storage conditions of the [3H]LUF5834 stock. Radiochemical decomposition can occur over time.
Incorrect buffer composition. The binding buffer should be optimized for the receptor. A typical buffer for adenosine receptor binding is 50 mM Tris-HCl, pH 7.4.
Insufficient incubation time. Ensure the binding reaction has reached equilibrium. An incubation time of 60-120 minutes at room temperature is generally sufficient, but this should be determined empirically.
Issue 3: Poor Reproducibility Between Replicates or Experiments

Inconsistent results can undermine the validity of your findings.

Potential Cause Recommended Solution
Pipetting errors. Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions of competing ligands.
Inconsistent incubation conditions. Maintain a consistent temperature and incubation time for all samples in an experiment and between experiments.
Variable membrane protein concentration. Ensure a consistent amount of membrane protein is added to each well. Perform a protein quantification assay (e.g., Bradford or BCA) on your membrane preparation.
Batch-to-batch variability of reagents. If possible, use the same batch of reagents for a series of related experiments. Qualify new batches of reagents before use in critical experiments.

Experimental Protocols

Protocol: [3H]LUF5834 Competition Binding Assay

This protocol provides a general framework for a competition binding assay using [3H]LUF5834 with membranes from cells expressing an adenosine receptor (e.g., A1).

Materials:

  • Membrane Preparation: Membranes from cells expressing the target adenosine receptor, stored at -80°C.

  • Radioligand: [3H]LUF5834.

  • Unlabeled Ligands: Your test compounds and a reference compound for defining non-specific binding (e.g., 100 µM NECA).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: GF/B or GF/C filter plates.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Methodology:

  • Plate Preparation: Pre-soak the filter plates with 0.5% polyethyleneimine for at least 30 minutes at room temperature to reduce non-specific binding.

  • Assay Setup:

    • Add binding buffer to each well of the 96-well plate.

    • Add the desired concentrations of your unlabeled test compounds. For total binding wells, add buffer only. For non-specific binding wells, add a saturating concentration of a reference ligand (e.g., 100 µM NECA).

    • Add a fixed concentration of [3H]LUF5834 to each well (typically at or near its Kd).

    • Initiate the binding reaction by adding the membrane preparation to each well. The final assay volume is typically 100-200 µL.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapidly filtering the contents of the plate through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and allow it to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

    • Plot the specific binding as a function of the log concentration of the competing ligand.

    • Fit the data using non-linear regression to determine the IC50 of your test compounds.

Visualizations

Adenosine Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the adenosine receptors targeted by LUF5834.

Adenosine_A1_Signaling cluster_membrane Plasma Membrane LUF5834 LUF5834 A1R Adenosine A1 Receptor LUF5834->A1R G_protein_i Gi/o Protein A1R->G_protein_i activates AC Adenylyl Cyclase G_protein_i->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC

Caption: Adenosine A1 Receptor Signaling Pathway

Adenosine_A2A_Signaling cluster_membrane Plasma Membrane LUF5834 LUF5834 A2AR Adenosine A2A Receptor LUF5834->A2AR G_protein_s Gs Protein A2AR->G_protein_s activates AC Adenylyl Cyclase G_protein_s->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates

Caption: Adenosine A2A Receptor Signaling Pathway

Adenosine_A2B_Signaling cluster_membrane Plasma Membrane LUF5834 LUF5834 A2BR Adenosine A2B Receptor LUF5834->A2BR G_protein_s Gs Protein A2BR->G_protein_s activates AC Adenylyl Cyclase G_protein_s->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates

Caption: Adenosine A2B Receptor Signaling Pathway

Experimental Workflow

The following diagram outlines the major steps in a typical [3H]LUF5834 competition binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Plate_Prep Pre-soak Filter Plate (0.5% PEI) Add_Reagents Add Buffers, Competitors, [3H]LUF5834, and Membranes to Plate Plate_Prep->Add_Reagents Reagent_Prep Prepare Buffers, Ligands, and Membrane Dilution Reagent_Prep->Add_Reagents Incubate Incubate (e.g., 90 min at RT) Add_Reagents->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Dry_Plate Dry Filter Plate Filter_Wash->Dry_Plate Add_Scintillant Add Scintillation Cocktail Dry_Plate->Add_Scintillant Count_Plate Read on Scintillation Counter Add_Scintillant->Count_Plate Analyze_Data Calculate Specific Binding and Determine IC50 Count_Plate->Analyze_Data

Caption: [3H]LUF5834 Competition Binding Assay Workflow

References

LUF5834 Technical Support Center: Preventing Degradation and Ensuring Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LUF5834, a potent partial agonist of the A2A and A2B adenosine (B11128) receptors. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to prevent compound degradation and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of LUF5834?

A1: Proper preparation and storage of LUF5834 stock solutions are critical for maintaining its integrity and activity. LUF5834 is soluble in DMSO up to 100 mM. For long-term storage, it is recommended to store the DMSO stock solution at -20°C.

Q2: What is the recommended solvent for preparing working solutions of LUF5834 for in vitro experiments?

A2: While the stock solution is prepared in DMSO, subsequent dilutions into aqueous buffers are necessary for most cell-based assays. It is crucial to minimize the final concentration of DMSO in your experimental setup, as high concentrations can affect cell viability and assay performance. A final DMSO concentration of less than 0.1% is generally recommended.

Q3: Is there any known degradation of LUF5834 in aqueous solutions?

A3: Currently, there is limited specific data on the degradation of LUF5834 in various aqueous buffers. However, like many small molecules, its stability can be influenced by factors such as pH, temperature, and light exposure. To minimize potential degradation, it is best practice to prepare fresh working solutions from your frozen DMSO stock for each experiment and avoid prolonged storage of aqueous dilutions.

Q4: How can I assess the stability of LUF5834 in my specific experimental buffer?

A4: To confirm the stability of LUF5834 in your experimental buffer, you can perform a simple validation experiment. Prepare a working solution of LUF5834 in your buffer and measure its activity (e.g., using a cAMP assay) at different time points (e.g., 0, 2, 4, and 8 hours) after preparation. Consistent activity over time will indicate stability in your experimental conditions.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with LUF5834, potentially due to compound degradation or other experimental variables.

Issue 1: Inconsistent or lower-than-expected potency of LUF5834 in functional assays.
  • Possible Cause 1: Degradation of LUF5834 in working solution.

    • Troubleshooting Tip: Prepare fresh working solutions of LUF5834 from a frozen DMSO stock immediately before each experiment. Avoid using aqueous solutions that have been stored for extended periods.

  • Possible Cause 2: Improper storage of stock solution.

    • Troubleshooting Tip: Ensure your LUF5834 DMSO stock solution is stored at -20°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

  • Possible Cause 3: Issues with the assay system.

    • Troubleshooting Tip: Verify the health and responsiveness of your cell line. Include a positive control agonist with a known and stable profile to confirm that the assay is performing as expected.

Issue 2: High background signal in the assay.
  • Possible Cause 1: Contamination of reagents.

    • Troubleshooting Tip: Use fresh, sterile buffers and media for your experiments. Ensure that all reagents are of high quality and stored under appropriate conditions.

  • Possible Cause 2: High concentration of DMSO.

    • Troubleshooting Tip: Check the final concentration of DMSO in your assay wells. Ensure it is below a level that could induce cellular stress or interfere with the assay readout.

  • Possible Cause 3: Cell stress.

    • Troubleshooting Tip: Ensure that cells are healthy and not overgrown. Optimize cell seeding density and handling procedures to minimize stress.

Experimental Protocols & Data

LUF5834 Properties
PropertyValueSource
Molecular Weight348.38 g/mol
FormulaC₁₇H₁₂N₆OS
SolubilitySoluble to 100 mM in DMSO
StorageStore at -20°C
Purity≥98%
Adenosine A2A Receptor Signaling Pathway

LUF5834 acts as a partial agonist at the adenosine A2A receptor, which is a Gs protein-coupled receptor (GPCR). Upon agonist binding, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Adenosine_A2A_Signaling LUF5834 LUF5834 A2AR Adenosine A2A Receptor LUF5834->A2AR binds Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Adenosine A2A Receptor Signaling Pathway
Experimental Workflow: GloSensor™ cAMP Assay

The following diagram outlines the general workflow for measuring cAMP levels in response to LUF5834 stimulation using the GloSensor™ cAMP Assay.

GloSensor_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed cells expressing A2A receptor and GloSensor™ plasmid incubate_cells Incubate overnight seed_cells->incubate_cells equilibrate Equilibrate cells with GloSensor™ cAMP Reagent incubate_cells->equilibrate add_luf5834 Add LUF5834 at varying concentrations equilibrate->add_luf5834 incubate_agonist Incubate add_luf5834->incubate_agonist read_luminescence Measure luminescence incubate_agonist->read_luminescence plot_data Plot dose-response curve read_luminescence->plot_data calculate_ec50 Calculate EC50 value plot_data->calculate_ec50

GloSensor™ cAMP Assay Workflow
Detailed Protocol: GloSensor™ cAMP Assay for LUF5834

This protocol provides a step-by-step guide for assessing the activity of LUF5834 using the Promega GloSensor™ cAMP Assay in HEK293 cells transiently co-transfected with a human adenosine A2A receptor plasmid and the pGloSensor™-22F cAMP Plasmid.

Materials:

  • HEK293 cells

  • Human adenosine A2A receptor expression plasmid

  • pGloSensor™-22F cAMP Plasmid (Promega, Cat. No. E2301)

  • Transfection reagent

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • White, clear-bottom 96-well assay plates

  • LUF5834

  • DMSO

  • GloSensor™ cAMP Reagent (Promega, Cat. No. E1290/E1291)

  • CO2-independent medium

  • Luminometer

Procedure:

  • Cell Transfection and Seeding:

    • Co-transfect HEK293 cells with the adenosine A2A receptor plasmid and the pGloSensor™-22F cAMP Plasmid according to the manufacturer's protocol for your transfection reagent.

    • 24 hours post-transfection, seed the cells into white, clear-bottom 96-well plates at an optimized density.

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of LUF5834 Serial Dilutions:

    • Prepare a 10 mM stock solution of LUF5834 in DMSO.

    • Perform a serial dilution of the LUF5834 stock solution in your assay buffer (e.g., CO2-independent medium) to achieve the desired final concentrations for your dose-response curve. Remember to account for the dilution factor when adding to the cells.

  • Assay Execution:

    • Prepare the GloSensor™ cAMP Reagent in CO2-independent medium according to the manufacturer's instructions.

    • Carefully remove the culture medium from the wells and replace it with the GloSensor™ cAMP Reagent-containing medium.

    • Equilibrate the plate at room temperature for 2 hours.

    • Add the serially diluted LUF5834 to the wells. Include a vehicle control (assay buffer with the same final DMSO concentration).

    • Incubate the plate at room temperature for 15-20 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the vehicle control wells from all other wells.

    • Plot the normalized luminescence values against the logarithm of the LUF5834 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

LUF5834 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LUF5834. The information provided is intended to help interpret unexpected experimental outcomes based on the known mechanism of action of this compound.

Frequently Asked Questions (FAQs)

Q1: What is LUF5834 and what is its primary mechanism of action?

LUF5834 is a non-ribose compound that acts as a partial agonist for the adenosine (B11128) A1 and A2A receptors.[1][2][3] Unlike traditional adenosine-based agonists, it does not contain a ribose moiety.[1] Its mechanism of action involves binding to both the active and inactive conformations of the receptor, which contributes to its partial agonist activity.[2] This dual binding capability is a key factor in understanding its pharmacological profile.

Q2: Why am I observing biphasic curves in my [3H]LUF5834 competition binding assays?

An unexpected but key finding during the characterization of [3H]LUF5834 was the appearance of biphasic isotherms for both agonists and inverse agonists in competition binding experiments.[1] This is because, in the absence of GTP, [3H]LUF5834 labels both G protein-coupled (high-affinity for agonists) and uncoupled (low-affinity for agonists) receptor states with similar high affinity.[1]

Troubleshooting: The addition of 1mM GTP to the assay buffer should resolve the biphasic nature of the curves. GTP promotes the dissociation of the G protein from the receptor, leading to a single population of low-affinity state receptors for agonists and resolving the complex binding pattern for inverse agonists.[1]

Q3: In our functional assay, LUF5834 is acting as an antagonist in the presence of a full agonist. Is this expected?

Yes, this is an expected behavior for a partial agonist. Partial agonists, like LUF5834, can act as antagonists when co-administered with a full agonist.[2] This is because LUF5834 competes with the full agonist for the same binding site but elicits a submaximal response. At high concentrations, LUF5834 can displace the full agonist, leading to a decrease in the overall observed effect to the level of LUF5834's intrinsic activity. For instance, LUF5834 has been shown to inhibit the Gαs-Gβγ dissociation induced by the full agonist NECA.[2]

Q4: We performed site-directed mutagenesis on residues known to interact with adenosine, but it had little effect on LUF5834 binding or function. Why?

The binding mode of LUF5834 is distinct from that of classical adenosine-derived agonists.[4][5] While mutations of residues that interact with the ribose moiety of adenosine (e.g., Thr88 and Ser277) significantly impact the binding of agonists like CGS21680, they have been shown to have no effect on the potency of LUF5834.[5] LUF5834 engages a different set of amino acid residues to activate the receptor.[5] However, mutation of Phe168 to alanine (B10760859) has been shown to abolish the function of both types of agonists.[5]

Data Summary

Table 1: Binding Affinity and Potency of LUF5834

Receptor SubtypeParameterValue (nM)
Adenosine A1Ki2.6
Adenosine A2AKi28
Adenosine A2BEC5012
Adenosine A3Ki538

Data compiled from multiple sources.[3]

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is a generalized representation based on published methods.[1]

  • Membrane Preparation: Prepare cell membranes expressing the adenosine receptor of interest.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.

  • Incubation Mixture: In each well, combine:

    • Cell membranes (e.g., 20-50 µg protein)

    • [3H]LUF5834 (at a concentration near its Kd)

    • Varying concentrations of the competing ligand.

    • For troubleshooting biphasic curves, include 1 mM GTP.

  • Incubation: Incubate at 25°C for 2-3 hours to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Analyze the data using non-linear regression to determine the Ki of the competing ligand.

cAMP Functional Assay

This protocol is a generalized representation based on published methods.[4]

  • Cell Culture: Culture HEK293 cells (or other suitable cell lines) expressing the adenosine A2A receptor.

  • Cell Plating: Seed cells into 384-well plates.

  • Assay Medium: Use a stimulation buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) containing a phosphodiesterase inhibitor like rolipram (B1679513) to prevent cAMP degradation.

  • Agonist Stimulation: Add varying concentrations of LUF5834 or a reference agonist to the cells.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, LANCE).

  • Data Analysis: Plot the concentration-response curve and determine the EC50 and Emax values.

Visual Guides

LUF5834_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LUF5834 LUF5834 (Partial Agonist) A2AR_inactive A2A Receptor (Inactive) LUF5834->A2AR_inactive Binds to both states A2AR_active A2A Receptor (Active) LUF5834->A2AR_active A2AR_inactive->A2AR_active Conformational Change G_Protein G Protein (Gs) A2AR_active->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: LUF5834 partial agonism at the A2A receptor.

Troubleshooting_Workflow Start Unexpected Result Observed CheckAssayType What type of assay? Start->CheckAssayType BindingAssay Binding Assay CheckAssayType->BindingAssay Binding FunctionalAssay Functional Assay CheckAssayType->FunctionalAssay Functional MutagenesisStudy Mutagenesis Study CheckAssayType->MutagenesisStudy Mutagenesis BiphasicCurve Biphasic Curve? BindingAssay->BiphasicCurve Antagonism Apparent Antagonism? FunctionalAssay->Antagonism NoEffect Mutation has no effect? MutagenesisStudy->NoEffect AddGTP Add 1mM GTP to buffer BiphasicCurve->AddGTP Yes Unexpected Unexpected. Verify mutation and experimental conditions. BiphasicCurve->Unexpected No Reanalyze Re-run and analyze AddGTP->Reanalyze PartialAgonism Expected for partial agonist in presence of full agonist Antagonism->PartialAgonism Yes Antagonism->Unexpected No CheckResidue Is the mutated residue part of the ribose-binding pocket? NoEffect->CheckResidue Yes NoEffect->Unexpected No Expected Expected, as LUF5834 is a non-ribose agonist CheckResidue->Expected Yes CheckResidue->Unexpected No

Caption: Troubleshooting workflow for LUF5834 experiments.

References

LUF5834 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LUF5834. This resource is intended for researchers, scientists, and drug development professionals utilizing LUF5834 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is LUF5834 and what is its primary mechanism of action?

A1: LUF5834 is a potent, non-ribose partial agonist for the adenosine (B11128) A2A receptor (A2AAR). It activates the A2AAR, which is a G-protein coupled receptor (GPCR) that primarily couples to the Gs protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] Unlike traditional adenosine-like agonists, LUF5834 interacts with a distinct set of residues within the receptor binding pocket.

Q2: What are the known off-target effects of LUF5834?

A2: The primary "off-target" effects of LUF5834 involve its activity on other adenosine receptor subtypes. It is also a potent partial agonist for the adenosine A2B receptor (A2BAR) and has a high affinity for the adenosine A1 receptor (A1AR).[3] Its selectivity for A1 is over the A3 receptor. Therefore, when using LUF5834, it is crucial to consider its effects on A1, A2A, and A2B receptors.

Q3: How can I control for the off-target effects of LUF5834 on other adenosine receptors?

A3: To distinguish the A2AAR-mediated effects of LUF5834 from its effects on A1AR and A2BAR, a combination of pharmacological and genetic approaches is recommended. These include:

  • Use of Selective Antagonists: Co-incubation with selective antagonists for A1AR (e.g., DPCPX) and A2BAR (e.g., PSB 603) can block the off-target effects.[4]

  • Genetic Knockdown/Knockout: Using cell lines or animal models where the A1AR or A2BAR has been knocked down (e.g., using siRNA) or knocked out can isolate the effects of LUF5834 to the A2AAR.

  • Control Cell Lines: Employing a cell line that does not express the target receptor as a negative control can help identify non-specific effects.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with LUF5834.

IssuePotential CauseRecommended Solution
Unexpected or inconsistent results Off-target effects: The observed effect may be due to the activation of A1AR or A2BAR in your experimental system.1. Perform a literature search to determine the expression profile of adenosine receptor subtypes in your cell line or tissue. 2. Use selective antagonists for A1AR and A2BAR to block their potential contribution to the observed effect. 3. Validate your findings in a cell line with known adenosine receptor expression or by using siRNA to knock down the off-target receptors.
Partial Agonism: LUF5834 is a partial agonist. Its effects can vary depending on the level of receptor expression and the presence of endogenous agonists.1. Characterize the dose-response curve of LUF5834 in your system to determine its Emax relative to a full agonist. 2. Be aware that in the presence of a full agonist, a partial agonist can act as an antagonist.[5]
Low signal-to-noise ratio in functional assays (e.g., cAMP assay) Low receptor expression: The cell line may not express sufficient A2AAR to produce a robust signal.1. Use a cell line known to express high levels of A2AAR. 2. Consider using a transient or stable transfection system to overexpress the A2AAR.
Suboptimal assay conditions: The concentration of reagents, incubation times, or cell density may not be optimal.1. Optimize cell density per well. 2. Titrate the concentration of LUF5834 to ensure you are working within the sensitive range of the dose-response curve. 3. For Gi-coupled off-target effects (A1AR), pre-stimulation with forskolin (B1673556) may be necessary to observe a decrease in cAMP.[6]
High background signal in binding assays Non-specific binding: The radioligand may be binding to other sites besides the target receptor.1. Include a non-specific binding control by adding a high concentration of an unlabeled ligand. 2. Optimize washing steps to reduce non-specific binding.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and potency (EC50) of LUF5834 for various adenosine receptor subtypes.

Receptor SubtypeKi (nM)EC50 (nM)
Adenosine A2A 2.612
Adenosine A2B -12
Adenosine A1 2.6-
Adenosine A3 538-
Data compiled from Tocris Bioscience and R&D Systems product information.

Experimental Protocols

Protocol 1: Distinguishing A2AAR-mediated Effects from Off-Target Effects using Selective Antagonists in a cAMP Assay

Objective: To pharmacologically isolate the A2AAR-mediated effects of LUF5834.

Methodology:

  • Cell Culture: Culture cells expressing the adenosine receptors of interest to an appropriate density in a 96-well plate.

  • Pre-incubation with Antagonists:

    • To block A1AR, pre-incubate cells with a selective A1AR antagonist (e.g., DPCPX, 100 nM) for 30 minutes.

    • To block A2BAR, pre-incubate cells with a selective A2BAR antagonist (e.g., PSB 603, 100 nM) for 30 minutes.

    • Include a vehicle control group (e.g., DMSO).

  • LUF5834 Stimulation: Add increasing concentrations of LUF5834 to the wells and incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the LUF5834 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax in the presence and absence of the antagonists. A rightward shift in the dose-response curve in the presence of an antagonist indicates that the corresponding receptor is involved in the response.

Protocol 2: siRNA-mediated Knockdown of Off-Target Adenosine Receptors

Objective: To genetically eliminate the expression of off-target adenosine receptors to study the specific effects of LUF5834 on A2AAR.

Methodology:

  • siRNA Preparation: Resuspend siRNAs targeting the mRNA of the off-target adenosine receptor (e.g., ADORA1 for A1AR) and a non-targeting control siRNA in nuclease-free water to a stock concentration of 10 µM.[7]

  • Transfection:

    • Seed cells in a 6-well or 12-well plate to achieve 50-70% confluency on the day of transfection.

    • Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) according to the manufacturer's protocol. A final siRNA concentration of 10 nM is a good starting point.[7]

    • Add the complexes to the cells and incubate for 24-72 hours.

  • Verification of Knockdown:

    • Harvest a subset of cells to verify the knockdown efficiency of the target receptor mRNA (by qRT-PCR) and protein (by Western blot or flow cytometry).[8]

  • Functional Assay: Re-plate the transfected cells for your functional assay (e.g., cAMP assay) and stimulate with LUF5834 as described in Protocol 1.

  • Data Analysis: Compare the response to LUF5834 in cells treated with the target-specific siRNA to those treated with the non-targeting control siRNA. A diminished or altered response in the knockdown cells will confirm the contribution of the off-target receptor.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular LUF5834 LUF5834 A2A_R Adenosine A2A Receptor LUF5834->A2A_R G_s Gs Protein A2A_R->G_s activates AC Adenylyl Cyclase G_s->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream phosphorylates targets

Caption: Adenosine A2A receptor signaling pathway activated by LUF5834.

G start Start: Observe unexpected experimental result check_off_target Are off-target receptors (A1, A2B) expressed in your system? start->check_off_target use_antagonists Use selective antagonists for A1 and A2B receptors check_off_target->use_antagonists Yes check_partial_agonism Is the effect submaximal compared to a full agonist? check_off_target->check_partial_agonism No re_evaluate Re-evaluate LUF5834 effect use_antagonists->re_evaluate knockdown Perform siRNA knockdown of A1 and A2B receptors knockdown->re_evaluate end End: Problem identified re_evaluate->end characterize_dose_response Characterize full dose-response and compare to a full agonist check_partial_agonism->characterize_dose_response Yes consider_assay_conditions Review and optimize assay conditions (cell density, incubation time, etc.) check_partial_agonism->consider_assay_conditions No characterize_dose_response->end consider_assay_conditions->end

Caption: Troubleshooting workflow for unexpected LUF5834 activity.

G cluster_0 Experimental Design cluster_1 Treatment Groups cluster_2 Assay and Analysis cell_culture 1. Cell Culture (expressing A1, A2A, A2B) treatment 2. Treatment Groups cell_culture->treatment vehicle Vehicle Control treatment->vehicle luf5834 LUF5834 treatment->luf5834 luf_a1_ant LUF5834 + A1 Antagonist treatment->luf_a1_ant luf_a2b_ant LUF5834 + A2B Antagonist treatment->luf_a2b_ant functional_assay 3. Functional Assay (e.g., cAMP measurement) vehicle->functional_assay luf5834->functional_assay luf_a1_ant->functional_assay luf_a2b_ant->functional_assay data_analysis 4. Data Analysis (Compare dose-response curves) functional_assay->data_analysis

Caption: Experimental workflow for validating LUF5834 on- and off-target effects.

References

Improving the efficacy of LUF5834 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LUF5834. This resource is designed for researchers, scientists, and drug development professionals to enhance the efficacy of experiments involving this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.

Frequently Asked Questions (FAQs)

Q1: We are observing a lower maximal response with LUF5834 compared to our reference full agonist. Is this expected?

A1: Yes, this is the expected behavior for LUF5834. It is a partial agonist for the adenosine (B11128) A2A and A2B receptors.[1] A partial agonist, by definition, binds to and activates a receptor but produces a submaximal response compared to a full agonist. When administered alone, LUF5834 will exhibit agonist activity, but its maximal effect (Emax) will be lower than that of a full agonist like NECA (N-ethylcarboxamidoadenosine).

Q2: Can LUF5834 act as an antagonist in our experiments?

A2: LUF5834 can exhibit antagonistic properties in the presence of a full agonist. Because it competes for the same binding site, it can reduce the overall response of the full agonist, effectively acting as an antagonist in that context.

Q3: We are seeing variability in our results. What could be the cause?

A3: Variability can stem from several factors. One common issue is the solubility of LUF5834. It is soluble in DMSO up to 100 mM, but can precipitate in aqueous solutions.[1] Ensure that the final concentration of DMSO in your assay is low and consistent across experiments. Another factor could be the stability of the compound in your assay medium. It is recommended to prepare fresh dilutions for each experiment.

Q4: What are the known off-target effects of LUF5834?

A4: LUF5834 exhibits selectivity for adenosine A1 receptors over A3 receptors.[1] It has a Ki of 2.6 nM for A1 receptors and 538 nM for A3 receptors.[1] Depending on the concentration used and the expression levels of these receptors in your experimental system, off-target effects at the A1 receptor are possible. To mitigate this, use the lowest effective concentration of LUF5834 and consider using a selective A1 antagonist as a control.

Q5: How should I prepare and store LUF5834?

A5: LUF5834 should be stored at -20°C.[1] For stock solutions, it is recommended to dissolve LUF5834 in DMSO to a concentration of up to 100 mM.[1] Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your aqueous assay buffer, ensuring the final DMSO concentration is not detrimental to your cells or assay components.

Troubleshooting Guides

Issue 1: Lower than Expected Potency (EC50)
Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh dilutions of LUF5834 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect Assay Conditions Optimize incubation times and temperature for your specific cell type and receptor expression level.
Cell Passage Number High passage numbers can lead to changes in receptor expression and signaling. Use cells with a consistent and low passage number.
Presence of Endogenous Adenosine If your cell culture medium contains serum, it may contain adenosine which can interfere with the assay. Consider using serum-free media or adding adenosine deaminase to degrade endogenous adenosine.
Issue 2: High Well-to-Well Variability
Possible Cause Troubleshooting Step
Compound Precipitation Ensure the final DMSO concentration is low and consistent across all wells. Visually inspect for any precipitation after dilution in aqueous buffer.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell dispensing.
Edge Effects in Plates Avoid using the outer wells of the plate, or ensure they are filled with buffer to maintain humidity.
Issue 3: No Response or Very Weak Response
Possible Cause Troubleshooting Step
Low Receptor Expression Confirm the expression of the target adenosine receptor (A2A or A2B) in your cell line using techniques like qPCR, Western blot, or flow cytometry.
Incorrect Assay Setup Verify the components of your assay are working correctly. For cAMP assays, ensure your cells are responsive to a known agonist like forskolin.
Non-Optimal Compound Concentration Range Perform a wider range of LUF5834 concentrations in your dose-response experiments.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Cell Preparation:

    • Culture cells expressing the adenosine receptor of interest to an appropriate density in a 96- or 384-well plate.

    • On the day of the assay, replace the culture medium with a serum-free assay buffer (e.g., HBSS with 20 mM HEPES).

  • Compound Preparation:

    • Prepare a stock solution of LUF5834 in DMSO (e.g., 10 mM).

    • Perform serial dilutions of LUF5834 in the assay buffer to achieve the desired final concentrations. Also, prepare dilutions of a known full agonist (e.g., NECA) and a vehicle control (DMSO).

  • Assay Procedure:

    • Add the diluted compounds to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • To inhibit phosphodiesterases that degrade cAMP, a PDE inhibitor like IBMX can be included in the assay buffer.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

    • Follow the manufacturer's instructions for the specific kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the logarithm of the LUF5834 concentration.

    • Calculate the EC50 and Emax values using a non-linear regression analysis.

Protocol 2: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of LUF5834 for the target receptor.

  • Membrane Preparation:

    • Harvest cells expressing the receptor of interest and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer.

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]ZM241385 for A2A receptors), and varying concentrations of LUF5834.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist).

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound and free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Detection:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the LUF5834 concentration.

    • Determine the IC50 value and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of LUF5834

PropertyValueReference
Molecular Weight 348.38 g/mol [1]
Formula C17H12N6OS[1]
Solubility Soluble to 100 mM in DMSO[1]
Storage Store at -20°C[1]
A2A Receptor Ki 2.6 nM[1]
A2A Receptor EC50 12 nM[1]
A1 Receptor Ki 2.6 nM[1]
A3 Receptor Ki 538 nM[1]

Visualizations

G cluster_0 Troubleshooting Workflow: Low Efficacy Start Low Efficacy Observed with LUF5834 CheckPartialAgonism Is the response compared to a full agonist? Start->CheckPartialAgonism ExpectedBehavior This is expected. LUF5834 is a partial agonist. CheckPartialAgonism->ExpectedBehavior Yes InvestigateFurther Investigate other causes. CheckPartialAgonism->InvestigateFurther No CheckDegradation Is the LUF5834 solution fresh? InvestigateFurther->CheckDegradation PrepareFresh Prepare fresh dilutions. CheckDegradation->PrepareFresh No CheckExpression Is receptor expression confirmed? CheckDegradation->CheckExpression Yes PrepareFresh->CheckExpression ConfirmExpression Confirm receptor expression (qPCR, Western, etc.). CheckExpression->ConfirmExpression No

Caption: Troubleshooting logic for low efficacy of LUF5834.

G cluster_1 Adenosine Receptor Signaling Pathway LUF5834 LUF5834 (Partial Agonist) A2A_A2B_Receptor A2A/A2B Receptor LUF5834->A2A_A2B_Receptor binds G_Protein Gs Protein A2A_A2B_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase stimulates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Response PKA->Downstream phosphorylates

Caption: LUF5834 signaling via the A2A/A2B receptor pathway.

G cluster_2 Experimental Workflow: cAMP Assay Cell_Seeding Seed Cells Compound_Addition Add LUF5834 Cell_Seeding->Compound_Addition Incubation Incubate Compound_Addition->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis cAMP_Detection Detect cAMP Cell_Lysis->cAMP_Detection Data_Analysis Analyze Data cAMP_Detection->Data_Analysis

Caption: Workflow for a typical cAMP assay with LUF5834.

References

Technical Support Center: Overcoming Resistance in LUF5834 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LUF5834. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation, with a focus on overcoming diminished or unexpected responses, which can be considered forms of experimental "resistance."

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a lower-than-expected response to LUF5834 in our cell-based assays. What could be the cause?

A1: A diminished response to LUF5834 can stem from several factors, ranging from experimental technique to cellular mechanisms. Here are some key areas to investigate:

  • Cellular "Resistance" (Receptor Desensitization): Prolonged or repeated exposure of cells to an agonist, even a partial agonist like LUF5834, can lead to receptor desensitization. This is a physiological process where the cell reduces its responsiveness to the stimulus. Mechanisms include receptor phosphorylation, internalization, and downregulation.[1][2][3]

  • Partial Agonism: LUF5834 is a partial agonist.[4][5] This means that even at saturating concentrations, it will not produce the same maximal response as a full agonist. If you are comparing its effect to a full agonist, a lower response is expected.

  • Experimental Conditions:

    • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.

    • Compound Integrity: Verify the integrity and concentration of your LUF5834 stock. Improper storage or repeated freeze-thaw cycles can degrade the compound.

    • Assay-Specific Issues: Review your assay protocol for potential issues such as incorrect buffer composition, incubation times, or detection reagent problems.

Q2: Our dose-response curve for LUF5834 has shifted to the right, indicating a decrease in potency.

A2: A rightward shift in the dose-response curve suggests that a higher concentration of LUF5834 is required to achieve the same level of response. This can be due to:

  • Competitive Antagonism: Ensure that there are no competing antagonists present in your cell culture medium or assay buffers. For example, components in serum can sometimes interfere with GPCR assays.

  • Receptor Downregulation: Long-term incubation with LUF5834 could lead to a decrease in the total number of adenosine (B11128) receptors on the cell surface, reducing the potency of the agonist.

  • Incorrect Ligand Concentration: Double-check the dilution series of your LUF5834 to rule out pipetting errors.

Q3: We are seeing high variability in our results between experiments.

A3: High variability can be a significant hurdle. Consider these factors:

  • Inconsistent Cell Seeding: Ensure that cells are seeded at a consistent density across all wells and plates.

  • Edge Effects: In plate-based assays, "edge effects" can cause variability. To mitigate this, avoid using the outer wells of the plate for experimental samples or ensure proper humidification during incubation.

  • Assay Timing: Be consistent with incubation times for all steps of the assay.

Q4: Can the partial agonist nature of LUF5834 lead to unexpected antagonistic effects?

A4: Yes, in certain contexts. When a partial agonist like LUF5834 is co-administered with a full agonist, it can act as a competitive antagonist. By occupying the receptor binding site, it prevents the full agonist from binding and eliciting a maximal response, thereby reducing the overall observed effect.[6]

Quantitative Data

The following tables summarize key quantitative data for LUF5834 and related compounds for easy comparison.

Table 1: LUF5834 Binding Affinities (Ki) at Adenosine Receptors

Adenosine Receptor SubtypeKi (nM)Reference
A12.6[4]
A2A2.6[4]
A3538[4]

Table 2: LUF5834 Functional Potency (EC50) in cAMP Assays

Assay TypeCell LineEC50 (nM)Reference
cAMP accumulationHEK293 expressing A2A receptor12[4]

Experimental Protocols

Below are detailed methodologies for key experiments involving LUF5834.

Protocol 1: cAMP Accumulation Assay for A2A Receptor Activation

This protocol is designed to measure the ability of LUF5834 to stimulate the production of cyclic AMP (cAMP) in cells expressing the adenosine A2A receptor.

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • LUF5834

  • Reference full agonist (e.g., CGS21680)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or similar)

  • 384-well white assay plates

Procedure:

  • Cell Preparation:

    • Culture HEK293-A2A cells until they reach 80-90% confluency.

    • Harvest the cells and resuspend them in assay buffer at a predetermined optimal concentration.

  • Assay Protocol:

    • Dispense the cell suspension into the wells of a 384-well plate.

    • Prepare serial dilutions of LUF5834 and the reference agonist in assay buffer containing a PDE inhibitor.

    • Add the compound dilutions to the appropriate wells. Include a vehicle control.

    • Incubate the plate at room temperature for the time specified in your cAMP assay kit protocol (typically 30-60 minutes).

    • Add the cAMP detection reagents according to the manufacturer's instructions.

    • Incubate as required by the kit.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Plot the response (e.g., HTRF ratio) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 2: Radioligand Binding Assay for A1 Receptor

This protocol is for determining the binding affinity (Ki) of LUF5834 at the adenosine A1 receptor using its tritiated form, [3H]LUF5834.[7]

Materials:

  • Cell membranes prepared from cells expressing the human adenosine A1 receptor

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [3H]LUF5834

  • Unlabeled LUF5834 (for competition assay)

  • Non-specific binding control (e.g., a high concentration of a known A1 receptor ligand)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, binding buffer, and either [3H]LUF5834 (for saturation binding) or a fixed concentration of [3H]LUF5834 and varying concentrations of unlabeled LUF5834 (for competition binding).

    • Include wells for total binding (only [3H]LUF5834) and non-specific binding ([3H]LUF5834 plus a high concentration of a non-labeled ligand).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • For saturation binding, plot the specific binding (total minus non-specific) against the concentration of [3H]LUF5834 to determine the Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the logarithm of the unlabeled LUF5834 concentration to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Visualizations

Adenosine A2A Receptor Signaling Pathway

G Adenosine A2A Receptor Signaling Pathway LUF5834 LUF5834 A2AR Adenosine A2A Receptor LUF5834->A2AR binds Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates G General Workflow for LUF5834 cAMP Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cells (HEK293-A2AR) dispense_cells Dispense Cells into Plate prep_cells->dispense_cells prep_compounds Prepare LUF5834 Dilution Series add_compounds Add LUF5834 and Controls prep_compounds->add_compounds dispense_cells->add_compounds incubate Incubate add_compounds->incubate add_reagents Add cAMP Detection Reagents incubate->add_reagents read_plate Read Plate add_reagents->read_plate analyze_data Analyze Data (Dose-Response Curve) read_plate->analyze_data results Determine EC50 and Emax analyze_data->results

References

LUF5834 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the use of LUF5834 in experimental settings. Based on current scientific literature, LUF5834 is characterized as a potent partial agonist for adenosine (B11128) receptors, particularly A2A and A2B receptors, and is not primarily assessed for cytotoxicity. The information provided here is based on its role as a receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is LUF5834 and what is its primary mechanism of action?

LUF5834 is a non-ribose, potent partial agonist for the A2A and A2B adenosine receptors. It also exhibits high affinity for the A1 adenosine receptor.[1] Unlike traditional adenosine-derived agonists, LUF5834 does not contain a ribose moiety and interacts with distinct residues within the receptor binding pocket to mediate its effects.[2] Its partial agonism means it has a lower maximal effect compared to full agonists.[3]

Q2: In which cell lines have studies with LUF5834 been conducted?

LUF5834 has been characterized in Human Embryonic Kidney (HEK) 293 cells stably expressing the wild-type A2A adenosine receptor.[4]

Q3: What are the binding affinities (Ki) and potency (EC50) of LUF5834 for adenosine receptors?

The binding affinities and potency of LUF5834 can vary depending on the receptor subtype and the experimental conditions. Below is a summary of reported values.

Quantitative Data Summary

ParameterReceptor SubtypeValueReference
KiA12.6 nM
KiA3538 nM
EC50A2B12 nM

Q4: How should I dissolve and store LUF5834?

LUF5834 is soluble in DMSO up to 100 mM. For long-term storage, it is recommended to store the compound at -20°C.

Troubleshooting Guides

Problem 1: Low or no response in a cAMP stimulation assay after applying LUF5834.

  • Possible Cause 1: Inappropriate cell line. The target cells may not express the A2A or A2B adenosine receptors at a sufficient level.

    • Solution: Use a cell line known to express these receptors, such as HEK293 cells stably transfected with the A2A receptor.[4]

  • Possible Cause 2: LUF5834 degradation. Improper storage or multiple freeze-thaw cycles may have led to the degradation of the compound.

    • Solution: Prepare fresh stock solutions of LUF5834 in DMSO and store them at -20°C. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Partial agonism. As a partial agonist, LUF5834 will not produce the same maximal response as a full agonist like NECA.[3]

    • Solution: Include a full agonist as a positive control in your experiment to establish the maximal possible response.

Problem 2: Inconsistent results in radioligand binding assays.

  • Possible Cause 1: G protein coupling. In the absence of GTP, agonists can display biphasic binding isotherms due to the receptor existing in both G protein-coupled and uncoupled states.[1]

    • Solution: The addition of GTP (e.g., 1mM) can uncouple the receptor from the G protein, leading to a single-state binding isotherm for agonists.[1]

  • Possible Cause 2: Radioligand choice. The choice of radioligand can influence the binding characteristics observed.

    • Solution: [3H]LUF5834 can be used as a radioligand for the A1 receptor.[1]

Experimental Protocols

1. Radioligand Competition Binding Assay for A1 Adenosine Receptor

This protocol is adapted from studies characterizing [3H]LUF5834.[1]

  • Cell Preparation: Use cell membranes from a cell line expressing the human adenosine A1 receptor (hA1R).

  • Assay Buffer: Prepare an appropriate binding buffer.

  • Reaction Mixture:

    • Add cell membranes to the assay buffer.

    • Add a fixed concentration of [3H]LUF5834.

    • Add varying concentrations of the competing unlabeled ligand.

    • To determine the effect of G protein coupling, a parallel set of experiments can be performed with the addition of 1mM GTP.[1]

  • Incubation: Incubate the mixture for a specified time at a controlled temperature to reach equilibrium.

  • Termination: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the Ki of the competing ligand.

2. cAMP Stimulation Assay in HEK293 cells expressing A2AAR

This protocol is based on studies investigating the functional activity of LUF5834.[4]

  • Cell Culture: Culture HEK293 cells stably expressing the human A2A adenosine receptor (A2AAR) in DMEM supplemented with 10% newborn calf serum and appropriate antibiotics.[4]

  • Cell Seeding: Seed the cells in 96-well plates and grow to confluence.

  • Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

    • Add varying concentrations of LUF5834 or a reference agonist (e.g., CGS21680) to the cells.

    • Incubate for a specified time at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizations

LUF5834_Signaling_Pathway LUF5834 LUF5834 A2A_Receptor A2A Adenosine Receptor LUF5834->A2A_Receptor binds to G_Protein Gs Protein A2A_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Signaling pathway of LUF5834 via the A2A adenosine receptor.

Experimental_Workflow_cAMP_Assay cluster_cell_prep Cell Preparation cluster_assay cAMP Assay cluster_detection Detection & Analysis culture_cells Culture HEK293-A2AAR cells seed_cells Seed cells in 96-well plate culture_cells->seed_cells wash_cells Wash cells add_pde_inhibitor Add PDE inhibitor wash_cells->add_pde_inhibitor add_luf5834 Add LUF5834 add_pde_inhibitor->add_luf5834 incubate Incubate at 37°C add_luf5834->incubate lyse_cells Lyse cells measure_camp Measure cAMP levels (ELISA) lyse_cells->measure_camp data_analysis Data Analysis (EC50, Emax) measure_camp->data_analysis

Caption: Experimental workflow for a cAMP stimulation assay with LUF5834.

References

Validation & Comparative

Comparative Guide to LUF5834 for Adenosine A2A Receptor Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of LUF5834 with other common ligands used in Adenosine (B11128) A2A receptor (A2AR) studies. It is intended for researchers, scientists, and drug development professionals seeking to validate and characterize A2AR-targeting compounds. The guide includes comparative binding and functional data, detailed experimental protocols, and diagrams of the associated signaling pathway and experimental workflows.

Introduction to the Adenosine A2A Receptor

The Adenosine A2A receptor is a G-protein-coupled receptor (GPCR) belonging to the rhodopsin-like family.[1] It is a significant therapeutic target for a variety of conditions, including Parkinson's disease, inflammation, and cancer.[2][3][4] The A2AR primarily couples to the stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][6] This signaling cascade is central to the receptor's physiological effects. Validating novel ligands that interact with this receptor is a critical step in drug discovery.

LUF5834 Profile

LUF5834 is a non-ribose, potent partial agonist for the A2A receptor.[7][8][9] Unlike endogenous agonists like adenosine or synthetic analogs such as NECA, LUF5834's chemical structure lacks a ribose moiety.[7] This structural distinction means it interacts with different amino acid residues within the receptor's binding pocket compared to traditional adenosine-derived agonists.[7][10] Its partial agonism is characterized by its ability to bind to both inactive and active conformations of the A2AR, whereas full agonists show a strong preference for the active state.[1] This property allows LUF5834 to act as an antagonist in the presence of a full agonist.[1]

Comparison with Alternative A2A Receptor Ligands

The validation of LUF5834's activity is best understood by comparing it to established A2AR ligands, including full agonists and antagonists.

  • Full Agonists (e.g., NECA, CGS21680): These compounds elicit a maximal response from the receptor. NECA (5'-N-Ethylcarboxamidoadenosine) is a commonly used high-potency full agonist.[1] CGS21680 is another widely used selective A2AR agonist.[5][7] They serve as benchmarks for determining the relative efficacy of partial agonists like LUF5834.

  • Antagonists (e.g., ZM241385, MSX-2): These ligands bind to the receptor but do not provoke a biological response. Instead, they block the effects of agonists. ZM241385 and MSX-2 are frequently used in radioligand binding assays to determine the binding affinity of other compounds.[1][5]

  • Other Non-Ribose Agonists (e.g., LUF5833, LUF5835): These are structurally related to LUF5834 and provide a basis for structure-activity relationship (SAR) studies.[5][9]

Data Presentation

Table 1: Comparative Binding Affinities (Ki) at Adenosine Receptors
CompoundA2A Ki (nM)A1 Ki (nM)A2B Ki (nM)A3 Ki (nM)Ligand TypeReference
LUF5834 2.62.6-538Partial Agonist[8]
NECA 15 ± 4---Full Agonist[5]
CGS21680 376 ± 12---Full Agonist[5]
ZM241385 0.4 ± 0.03---Antagonist[5]

Note: '-' indicates data not specified in the cited sources.

Table 2: Functional Potency (EC50) and Efficacy (Emax) at the A2A Receptor
CompoundAssay TypeEC50 (nM)Emax (% of NECA)Reference
LUF5834 G-protein Dissociation56.237%[1]
LUF5834 A2B Functional Assay12-[8][11]
NECA G-protein Dissociation-100% (set as reference)[1]

Note: The efficacy of LUF5834 is significantly lower than that of the full agonist NECA, confirming its status as a partial agonist.[1]

Signaling Pathway and Experimental Workflow

A2A Receptor Signaling Pathway

The diagram below illustrates the canonical Gs-protein signaling pathway activated by A2A receptor agonists.

A2A_Signaling_Pathway cluster_membrane Cell Membrane A2AR A2A Receptor Gs Gs Protein (αβγ) A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Ligand Agonist (e.g., LUF5834, Adenosine) Ligand->A2AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Downstream Downstream Cellular Effects CREB->Downstream

Caption: Canonical A2A receptor signaling cascade via Gs protein activation.

Experimental Workflow for LUF5834 Validation

This workflow outlines the key steps to characterize a novel A2A receptor ligand like LUF5834.

Experimental_Workflow cluster_functional Functional Characterization start Start: Synthesize Compound (LUF5834) binding_assay Primary Screen: Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Secondary Screen: Functional Assays (Determine EC50, Emax) binding_assay->functional_assay g_protein G-Protein Dissociation (BRET Assay) functional_assay->g_protein cAMP_assay cAMP Accumulation Assay functional_assay->cAMP_assay selectivity Selectivity Profiling: Test against other Adenosine Receptors (A1, A2B, A3) comparison Comparative Analysis: Benchmark against Full Agonist (NECA) & Antagonist (ZM241385) selectivity->comparison conclusion Conclusion: Characterize as Partial Agonist comparison->conclusion g_protein->selectivity cAMP_assay->selectivity

Caption: Workflow for the pharmacological validation of an A2A receptor ligand.

Experimental Protocols

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the A2AR.

  • Objective: To determine the inhibitory constant (Ki) of LUF5834.

  • Materials:

    • Membrane preparations from cells expressing the human A2A receptor (e.g., HEK293-hA2AR cells).

    • Radioligand: [3H]MSX-2 (antagonist) or [3H]NECA (agonist).[1]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4. For [3H]NECA, add 10 mM MgCl2.[1]

    • Test compound (LUF5834) and reference compounds (unlabeled NECA, ZM241385).

    • Non-specific binding control: High concentration of a non-radiolabeled antagonist (e.g., ZM241385).

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the A2AR membrane preparation, radioligand (e.g., 1 nM [3H]MSX-2), and varying concentrations of the test compound (LUF5834).[1]

    • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of an unlabeled antagonist.

    • Incubate at room temperature for 30 minutes for [3H]MSX-2 or at 25°C for 2 hours for [3H]NECA.[1]

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of LUF5834 that inhibits 50% of specific radioligand binding) by non-linear regression.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

G-Protein Dissociation BRET Assay

This functional assay measures receptor activation by quantifying the dissociation of the Gs protein subunits upon agonist binding.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of LUF5834.

  • Materials:

    • HEK293 cells co-transfected with the A2AR gene and genes for tagged G-protein subunits: Gαs coupled to Renilla luciferase (Rluc8) and Gγ9 fused to Green Fluorescent Protein (GFP).[1]

    • BRET substrate (e.g., coelenterazine (B1669285) h).

    • Test compound (LUF5834) and a reference full agonist (NECA).

  • Procedure:

    • Plate the transfected cells in a 96-well microplate.

    • Add the BRET substrate and incubate to allow for signal stabilization.

    • Add varying concentrations of LUF5834 or NECA to the wells.

    • Measure the light emission at wavelengths corresponding to Rluc8 and GFP simultaneously using a BRET-compatible plate reader.

    • Calculate the BRET ratio (GFP emission / Rluc8 emission). An increase in the BRET ratio indicates G-protein subunit dissociation and, therefore, receptor activation.

    • Plot the change in BRET ratio against the ligand concentration to generate dose-response curves.

    • Determine EC50 and Emax values from the curves. The Emax for LUF5834 is expressed as a percentage of the maximal effect induced by the full agonist NECA.[1]

cAMP Accumulation Assay

This is a classic functional assay to measure the downstream consequences of A2AR activation.

  • Objective: To quantify the increase in intracellular cAMP levels following stimulation with LUF5834.

  • Materials:

    • HEK293 cells expressing the human A2A receptor.

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Test compound (LUF5834) and reference agonist (CGS21680 or NECA).[10]

    • A commercial cAMP detection kit (e.g., ELISA, HTRF, or LANCE-based).

  • Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor.

    • Add varying concentrations of LUF5834 or the reference agonist.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

    • Generate dose-response curves and calculate EC50 and Emax values. The efficacy of LUF5834 is compared to that of a full agonist.[10]

References

A Comparative Guide to LUF5834 and Adenosine-Like Ligands for Adenosine Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of LUF5834, a novel non-ribose adenosine (B11128) receptor agonist, with classical adenosine-like ligands. The information presented herein is intended to assist researchers in selecting the appropriate tool compounds for their studies on adenosine receptor signaling and pharmacology. This comparison is based on experimental data from radioligand binding assays, functional assays, and mutagenesis studies.

Executive Summary

LUF5834 is a potent partial agonist at the A2A and A2B adenosine receptors and also displays high affinity for the A1 receptor.[1] A key distinguishing feature of LUF5834 is its non-ribose chemical structure, which leads to a mode of binding and receptor activation that is distinct from endogenous adenosine and other adenosine-like analogs such as NECA and CGS21680.[2] This unique pharmacological profile makes LUF5834 a valuable tool for probing the intricacies of adenosine receptor function and for the development of novel therapeutics with potentially different selectivity and signaling properties.

Data Presentation: A Comparative Analysis of Ligand Properties

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of LUF5834 and key adenosine-like ligands at the four human adenosine receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of LUF5834 and Adenosine-Like Ligands at Human Adenosine Receptors

LigandA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
LUF58342.6[1]2.6[1]-538[1]
Adenosine7401400>100,000330
NECA1420-6.2
CGS2168029027>1000088800

Data for Adenosine, NECA, and CGS21680 are compiled from various sources and represent approximate values.

Table 2: Functional Potencies (EC50, nM) of LUF5834 and Adenosine-Like Ligands at Human Adenosine Receptors

LigandA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
LUF5834-12 (partial agonist)[1]12 (partial agonist)[1]-
Adenosine1003005000100
NECA1015240050
CGS21680>1000018.47>10000>10000

Data for Adenosine, NECA, and CGS21680 are compiled from various sources and represent approximate values.

Unraveling the Mechanism: Distinct Binding Modes

Mutagenesis and molecular modeling studies have revealed that LUF5834 interacts with the A2A adenosine receptor in a manner significantly different from adenosine-like agonists.[2] While adenosine and its analogs rely on key interactions with the ribose binding pocket of the receptor, LUF5834, lacking a ribose moiety, engages with a different set of amino acid residues to induce a conformational change and activate the receptor.[2][3]

Specifically, mutations of residues Thr88 and Ser277 in the A2A receptor, which are critical for the binding of adenosine-like ligands, have minimal effect on the potency of LUF5834.[2] Conversely, mutations of residues like Trp246 and Glu13 significantly impact the function of CGS21680 but have little effect on LUF5834.[2] This suggests that LUF5834 occupies the orthosteric binding site but utilizes a distinct set of molecular interactions for receptor activation.

cluster_ligands Ligand Type cluster_receptor A2A Adenosine Receptor Binding Pocket Adenosine-like Ligand Adenosine-like Ligand Ribose Binding Pocket (Thr88, Ser277) Ribose Binding Pocket (Thr88, Ser277) Adenosine-like Ligand->Ribose Binding Pocket (Thr88, Ser277) Key Interaction Common Binding Residues (e.g., Phe168) Common Binding Residues (e.g., Phe168) Adenosine-like Ligand->Common Binding Residues (e.g., Phe168) LUF5834 (Non-ribose) LUF5834 (Non-ribose) Alternative Binding Residues Alternative Binding Residues LUF5834 (Non-ribose)->Alternative Binding Residues Key Interaction LUF5834 (Non-ribose)->Common Binding Residues (e.g., Phe168) Receptor Activation Receptor Activation Ribose Binding Pocket (Thr88, Ser277)->Receptor Activation Alternative Binding Residues->Receptor Activation Common Binding Residues (e.g., Phe168)->Receptor Activation

Caption: Binding mode comparison of adenosine-like ligands and LUF5834.

Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that primarily modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (camp) levels.

  • A2A and A2B Receptors: These receptors are typically coupled to the Gs alpha subunit of the G protein. Agonist binding stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP concentration.

  • A1 and A3 Receptors: These receptors are primarily coupled to the Gi alpha subunit. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

cluster_A2 A2A / A2B Receptor Signaling cluster_A1_A3 A1 / A3 Receptor Signaling A2_Ligand LUF5834 or Adenosine-like Agonist A2_Receptor A2A / A2B Receptor A2_Ligand->A2_Receptor Gs Gs-protein A2_Receptor->Gs AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_inc cAMP Increase AC_stim->cAMP_inc ATP to cAMP PKA_stim PKA Activation cAMP_inc->PKA_stim A1A3_Ligand LUF5834 or Adenosine-like Agonist A1A3_Receptor A1 / A3 Receptor A1A3_Ligand->A1A3_Receptor Gi Gi-protein A1A3_Receptor->Gi AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec cAMP Decrease AC_inhib->cAMP_dec ATP to cAMP PKA_inhib PKA Inhibition cAMP_dec->PKA_inhib

Caption: Adenosine receptor signaling pathways.

Experimental Protocols

The data presented in this guide are typically generated using the following key experimental methodologies.

Radioligand Binding Assay (Displacement Assay)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

start Start prep Prepare cell membranes expressing the target receptor start->prep mix Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound prep->mix incubate Allow to reach equilibrium mix->incubate filter Separate bound from free radioligand by rapid filtration incubate->filter count Quantify radioactivity on filters filter->count analyze Analyze data to determine IC50 and calculate Ki count->analyze end End analyze->end start Start seed Seed cells expressing the target receptor in a 96-well plate start->seed preincubate Pre-incubate cells with a phosphodiesterase inhibitor seed->preincubate stimulate Stimulate cells with varying concentrations of the test agonist preincubate->stimulate lyse Lyse the cells to release intracellular cAMP stimulate->lyse detect Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse->detect analyze Analyze data to determine EC50 and maximal response detect->analyze end End analyze->end

References

Comparative Analysis of LUF5834 and CGS21680 in Adenosine Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-supported comparison of two prominent adenosine (B11128) receptor agonists, LUF5834 and CGS21680, for researchers, scientists, and professionals in drug development. The focus is on their respective performance in receptor activation, binding affinity, and downstream signaling pathways.

Introduction to the Compounds

CGS21680 is a classic, well-characterized adenosine analog that acts as a potent and selective full agonist for the adenosine A₂ₐ receptor.[1][2][3] Structurally, it contains a ribose moiety, which is crucial for its interaction with the receptor.[4][5] It is widely used as a reference agonist in studies of A₂ₐ receptor function.[2]

LUF5834 is a newer, non-adenosine, non-ribose compound identified as a potent partial agonist at both A₂ₐ and A₂ₑ adenosine receptors.[4][6] Its distinct chemical structure leads to a different mode of interaction with the receptor compared to traditional adenosine-derived agonists like CGS21680.[4][5][7]

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities and functional potencies of LUF5834 and CGS21680 at various human adenosine receptor subtypes.

Table 1: Comparative Binding Affinity (Kᵢ / Kₔ)

CompoundA₁ Receptor (Kᵢ)A₂ₐ Receptor (Kᵢ / Kₔ)A₂ₑ Receptor (Kᵢ)A₃ Receptor (Kᵢ)
LUF5834 2.6 nM[6][8]2.6 - 28 nM[6][8]Data Not Available538 nM[6]
CGS21680 290 nM15.5 nM (Kₔ)[9], 27 nM (Kᵢ)[1]67 nM88.8 µM

Table 2: Comparative Functional Potency & Efficacy (EC₅₀)

CompoundReceptor TargetAssay TypePotency (EC₅₀)Efficacy
LUF5834 A₂ₑ ReceptorcAMP Accumulation12 nM[6][8]Partial Agonist[6]
CGS21680 A₂ₐ ReceptorcAMP Accumulation1.48 - 180 nM, 110 nM[9][10]Full Agonist

Signaling Pathways and Receptor Interaction

Activation of the A₂ₐ and A₂ₑ adenosine receptors canonically involves coupling to the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[11][12] This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB.[2]

While both compounds activate this primary pathway, CGS21680 has also been shown to engage other signaling cascades, including those involving ERK, PLC, and YAP.[2][11][13]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist (LUF5834 or CGS21680) A2AR A₂ₐ / A₂ₑ Receptor Agonist->A2AR Binds G_protein Gαs A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Initiates cluster_ligands cluster_receptor A₂ₐ Receptor Binding Pocket CGS CGS21680 (Ribose-containing) Phe168 Phe168 CGS->Phe168 Interacts Ribose_site Ribose Site (Thr88, Ser277) CGS->Ribose_site H-Bonds via Ribose Group LUF LUF5834 (Non-ribose) LUF->Phe168 Interacts Other_site Other Residues (e.g., Asn253) LUF->Other_site Interacts A Prepare Receptor Membranes B Incubate Membranes with: 1. Radioligand (e.g., [³H]ZM241385) 2. Competitor (e.g., LUF5834) A->B C Reach Equilibrium B->C D Filter to Separate Bound vs. Free Radioligand C->D E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate IC₅₀ and Kᵢ F->G A Plate Receptor-Expressing Cells in 384-well Plate B Add PDE Inhibitor (e.g., IBMX) A->B C Stimulate with Agonist (LUF5834 or CGS21680) B->C D Lyse Cells & Add HTRF Reagents (cAMP-d2 + anti-cAMP-Cryptate) C->D E Incubate to Equilibrium D->E F Read HTRF Signal (Inversely proportional to cAMP) E->F G Calculate EC₅₀ and Eₘₐₓ F->G

References

A Comparative Guide to LUF5834 and Other A2B Receptor Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of LUF5834 with other prominent A2B adenosine (B11128) receptor (A2BAR) agonists, focusing on their performance based on available experimental data. It is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacological landscape of A2BAR agonists.

Introduction to A2B Receptor Agonism

The A2B adenosine receptor, a G protein-coupled receptor (GPCR), is a key regulator in various physiological and pathological processes, including inflammation, angiogenesis, and cardiac function. Agonists of this receptor are valuable tools for investigating its role and hold therapeutic potential. This guide focuses on the comparative pharmacology of LUF5834, a known partial agonist of the A2B receptor, against other well-characterized agonists.

Quantitative Comparison of A2B Receptor Agonists

The following table summarizes the key pharmacological parameters of LUF5834 in comparison to the selective partial agonist BAY 60-6583 and the non-selective agonist NECA. These values are critical for assessing the potency, efficacy, and selectivity of these compounds.

CompoundReceptor Target(s)EC50 (A2B Receptor)Ki (Other Receptors)Efficacy (A2B Receptor)Reference
LUF5834 A2B, A1, A2A12 nMA1: 2.6 nM, A2A: 28 nMPartial Agonist[1]
BAY 60-6583 A2B (selective)~3 nM (murine)Displays selectivity over A1, A2A, and A3Partial Agonist[1][2][3]
NECA Non-selective Adenosine2.4 µMA1: 14 nM, A2A: 20 nM, A3: 6.2 nMFull Agonist[1][4]

Note: EC50 (Half-maximal effective concentration) indicates the concentration of an agonist that produces 50% of the maximal possible effect. Ki (Inhibition constant) represents the affinity of a ligand for a receptor. A lower value for both indicates higher potency/affinity.

Signaling Pathways and Experimental Workflow

The activation of the A2B adenosine receptor primarily initiates a signaling cascade through the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This pathway is a common target for assessing agonist activity.

A2B_Signaling_Pathway cluster_membrane Cell Membrane A2B_Receptor A2B Receptor G_Protein Gs Protein A2B_Receptor->G_Protein Activates Agonist A2B Agonist (e.g., LUF5834) Agonist->A2B_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

A2B Receptor Signaling Pathway

A typical experimental workflow to determine the potency and efficacy of an A2B receptor agonist involves a cell-based cAMP accumulation assay.

Experimental_Workflow Start Start Cell_Culture Culture cells expressing A2B receptors (e.g., CHO, HEK293) Start->Cell_Culture Plating Plate cells in a multi-well plate Cell_Culture->Plating Incubation Incubate with varying concentrations of A2B receptor agonist Plating->Incubation Lysis Lyse cells to release intracellular cAMP Incubation->Lysis Detection Measure cAMP levels (e.g., HTRF, AlphaScreen) Lysis->Detection Analysis Analyze data to determine EC50 and Emax Detection->Analysis End End Analysis->End

cAMP Accumulation Assay Workflow

Experimental Protocols

The following is a representative protocol for a cAMP accumulation assay to compare A2B receptor agonists, based on methodologies cited in the literature.

Objective: To determine the potency (EC50) and efficacy (Emax) of LUF5834 and other A2B receptor agonists by measuring their ability to stimulate cAMP production in a cell line expressing the human A2B receptor.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human A2B adenosine receptor.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (if applicable).

  • Agonists: LUF5834, BAY 60-6583, NECA (as a reference).

  • Phosphodiesterase (PDE) Inhibitor: Rolipram or IBMX to prevent cAMP degradation.

  • Adenosine Deaminase (ADA): To remove endogenous adenosine.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, buffered with HEPES.

  • cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Multi-well plates: 96- or 384-well white opaque plates suitable for luminescence or fluorescence detection.

Procedure:

  • Cell Culture and Plating:

    • Culture the A2B receptor-expressing cells under standard conditions (37°C, 5% CO2).

    • Harvest the cells and resuspend them in the assay buffer.

    • Seed the cells into the wells of the multi-well plate at a predetermined density and allow them to attach overnight.

  • Compound Preparation:

    • Prepare stock solutions of the agonists (LUF5834, BAY 60-6583, NECA) in DMSO.

    • Perform serial dilutions of the agonists in assay buffer to create a range of concentrations to be tested.

  • Agonist Stimulation:

    • Wash the plated cells with assay buffer.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 10 µM rolipram) and adenosine deaminase (e.g., 1 U/mL) in assay buffer for a short period (e.g., 15-30 minutes) at 37°C.[5]

    • Add the different concentrations of the agonists to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a high concentration of NECA).

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.

  • cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.

    • Perform the cAMP detection assay following the kit's protocol. This typically involves the addition of detection reagents that generate a fluorescent or luminescent signal in proportion to the amount of cAMP present.

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Convert the raw data to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each agonist.

Discussion and Conclusion

LUF5834 emerges as a potent partial agonist at the A2B adenosine receptor, with an EC50 value in the low nanomolar range.[1] However, its utility as a selective A2B receptor tool is limited by its significant activity at the A1 and A2A adenosine receptors.[1]

In comparison, BAY 60-6583 demonstrates higher selectivity for the A2B receptor over other adenosine receptor subtypes and exhibits comparable, if not slightly higher, potency.[1][2][3] Like LUF5834, it acts as a partial agonist. The non-selective agonist NECA, while often used as a reference compound, shows significantly lower potency at the A2B receptor compared to both LUF5834 and BAY 60-6583.[1][4]

The choice of agonist for research purposes will depend on the specific experimental goals. For studies requiring high A2B receptor selectivity, BAY 60-6583 would be a more appropriate choice than LUF5834. However, LUF5834 remains a valuable tool for studying A2B receptor function, particularly when its activity at other adenosine receptors is accounted for or when used in cellular systems with a predominant A2B receptor expression. The provided experimental protocol offers a standardized method for directly comparing the pharmacological profiles of these and other A2B receptor agonists in a laboratory setting.

References

LUF5834: A Comparative Guide to its Partial Agonist Activity at the Adenosine A₂A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LUF5834's partial agonist activity at the adenosine (B11128) A₂A receptor (A₂AAR), with a focus on its performance relative to the full agonist CGS21680 and the antagonist/inverse agonist ZM241385. Experimental data, detailed protocols, and signaling pathway visualizations are presented to offer a clear, objective analysis for research and drug development applications.

Comparative Analysis of Receptor Activity

LUF5834 is a potent non-ribose partial agonist for the adenosine A₂A and A₂B receptors.[1] Its partial agonism at the A₂AAR is characterized by a lower maximal response (Emax) compared to the full agonist CGS21680. This distinction is critical in therapeutic contexts where a more modulated receptor response is desirable to avoid overstimulation.

The following table summarizes the key pharmacological parameters of LUF5834 in comparison to CGS21680 and ZM241385 at the human A₂AAR. This data is crucial for understanding the relative potency and efficacy of these compounds.

CompoundClassKi (nM)EC₅₀ (nM)Emax (% of CGS21680)
LUF5834 Partial Agonist2.6[1]12[1]54 ± 8%[2]
CGS21680 Full Agonist271.48-180100% (Reference)[2]
ZM241385 Antagonist/Inverse Agonist0.8-Not Applicable

Note: Ki and EC₅₀ values can vary depending on the experimental conditions and cell system used.

Experimental Methodologies

The validation of LUF5834's partial agonist activity primarily relies on in vitro functional assays, most notably the cyclic AMP (cAMP) accumulation assay. This assay directly measures the functional consequence of A₂AAR activation, which is coupled to the Gs protein and stimulates adenylyl cyclase to produce cAMP.

cAMP Accumulation Assay Protocol

This protocol outlines a typical procedure for determining the effect of LUF5834 and comparator compounds on intracellular cAMP levels in a human embryonic kidney (HEK293) cell line stably expressing the human adenosine A₂A receptor.

Materials:

  • HEK293 cells stably expressing the human A₂AAR

  • Cell culture medium (e.g., MEM with 2% charcoal-stripped serum)

  • Phosphate-Buffered Saline (PBS)

  • Stimulation buffer (e.g., HBSS)

  • Phosphodiesterase inhibitors (e.g., 500 µM IBMX and 100 µM Ro 20-1724)

  • LUF5834, CGS21680, and ZM241385

  • cAMP assay kit (e.g., LANCE cAMP 384 kit or HTRF dynamic cAMP kit)

  • 384-well microplates

Procedure:

  • Cell Seeding: Plate the HEK293-A₂AAR cells in 384-well plates at a density of approximately 5,000-10,000 cells per well and incubate overnight.

  • Cell Preparation: Carefully remove the culture medium and wash the cells twice with PBS.

  • Compound Preparation: Prepare serial dilutions of LUF5834, CGS21680, and ZM241385 in stimulation buffer containing phosphodiesterase inhibitors.

  • Agonist Assay:

    • Add the prepared agonist solutions (LUF5834, CGS21680) to the wells.

    • Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Antagonist Assay (for ZM241385):

    • Pre-incubate the cells with ZM241385 for a defined period before adding a fixed concentration of a full agonist like CGS21680.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration.

    • Calculate the EC₅₀ and Emax values using a non-linear regression analysis (e.g., sigmoidal dose-response). The Emax of LUF5834 is expressed as a percentage of the maximal response induced by the full agonist CGS21680.

Visualizing the Molecular Mechanisms

To better understand the context of LUF5834's activity, the following diagrams illustrate the adenosine A₂A receptor signaling pathway and a typical experimental workflow for its characterization.

Adenosine_A2A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR Adenosine A₂A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription Regulates Agonist LUF5834 (Partial Agonist) Agonist->A2AR Binds Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture HEK293-A₂AAR Cell Culture Cell_Plating Plate Cells in 384-well Plate Cell_Culture->Cell_Plating Compound_Prep Prepare Ligand Dilutions (LUF5834, CGS21680, ZM241385) Ligand_Addition Add Ligands to Cells Compound_Prep->Ligand_Addition Cell_Plating->Ligand_Addition Incubation Incubate at Room Temperature Ligand_Addition->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis cAMP_Measurement Measure cAMP Levels Cell_Lysis->cAMP_Measurement Data_Analysis Analyze Data (EC₅₀, Emax) cAMP_Measurement->Data_Analysis

References

Quantitative Comparison of LUF5834 Receptor Affinity and Potency

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of LUF5834 Cross-Reactivity with Adenosine (B11128) Receptors

For researchers and professionals in drug development, understanding the selectivity and potential off-target effects of investigational compounds is paramount. This guide provides an objective comparison of LUF5834's interaction with various adenosine receptor subtypes, supported by experimental data.

LUF5834 is a potent non-adenosine partial agonist with high affinity for the adenosine A1, A2A, and A2B receptors.[1] It exhibits significantly lower affinity for the A3 receptor, demonstrating a degree of selectivity. This profile makes LUF5834 a valuable tool for studying the physiological and pathological roles of these receptors.

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of LUF5834 for the four human adenosine receptor subtypes. This data allows for a direct comparison of its activity across these related G protein-coupled receptors (GPCRs).

Receptor SubtypeBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]Receptor TypePrimary Signaling Pathway
Adenosine A1 2.6[1]-Gi-coupledInhibition of adenylyl cyclase, decreased cAMP
Adenosine A2A 28[1]-Gs-coupledStimulation of adenylyl cyclase, increased cAMP
Adenosine A2B -12[1][2]Gs-coupledStimulation of adenylyl cyclase, increased cAMP
Adenosine A3 538[3]-Gi-coupledInhibition of adenylyl cyclase, decreased cAMP

Signaling Pathways of Adenosine Receptors

The differential effects of LUF5834 on various tissues and cell types are rooted in the distinct signaling pathways activated by each adenosine receptor subtype. The following diagrams illustrate the canonical signaling cascades associated with adenosine receptor activation.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptor Gi Gi Protein A1_A3->Gi Agonist (LUF5834) AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs Agonist (LUF5834) AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A cAMP_inc->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene

Canonical signaling pathways for adenosine receptors.

Experimental Methodologies

The data presented in this guide are derived from radioligand binding assays and functional cAMP accumulation assays. Below are detailed protocols representative of the methodologies used to characterize the interaction of LUF5834 with adenosine receptors.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Workflow prep Membrane Preparation (Cells expressing receptor) incubate Incubation (Membranes, Radioligand, LUF5834) prep->incubate filter Rapid Filtration (Separates bound from free radioligand) incubate->filter wash Washing (Removes non-specific binding) filter->wash count Scintillation Counting (Measures radioactivity) wash->count analyze Data Analysis (Calculate Ki values) count->analyze

Workflow for a typical radioligand binding assay.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3).

  • Incubation: In a 96-well plate, cell membranes are incubated with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) and varying concentrations of the unlabeled competitor, LUF5834. The incubation is typically carried out in a buffer solution at a controlled temperature for a set period to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold buffer to minimize non-specific binding.

  • Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of specific radioligand binding against the concentration of LUF5834. The IC50 value (the concentration of LUF5834 that inhibits 50% of specific radioligand binding) is determined from these curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]

Functional cAMP Accumulation Assays

These assays are used to determine the functional potency (EC50) and efficacy of a compound by measuring its effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP).

Protocol:

  • Cell Culture: HEK293 cells stably expressing the human adenosine receptor subtype of interest (e.g., A2A or A2B) are cultured in appropriate media.[4]

  • Cell Plating: Cells are harvested and seeded into 384-well plates.[4]

  • Compound Addition: Varying concentrations of LUF5834 are added to the cells. For Gi-coupled receptors (A1, A3), adenylyl cyclase is typically stimulated with forskolin (B1673556) to measure the inhibitory effect of the agonist.

  • Incubation: The cells are incubated with the compound for a specific time at a controlled temperature to allow for receptor activation and subsequent changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the concentration of LUF5834. The EC50 value, which represents the concentration of LUF5834 that produces 50% of its maximal effect, is determined from these curves.[4]

References

Efficacy Profile: LUF5834 vs. Full Agonists

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison between the efficacy of the GPR119 partial agonist LUF5834 and full agonists reveals distinct signaling profiles and downstream effects. This guide synthesizes experimental data to highlight these differences for researchers and drug development professionals.

LUF5834 is characterized as a partial agonist of the G-protein coupled receptor 119 (GPR119). Its efficacy, particularly in stimulating cyclic adenosine (B11128) monophosphate (cAMP) accumulation, is demonstrably lower than that of full GPR119 agonists like AR231453.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of LUF5834 in comparison to the full agonist AR231453, as measured by cAMP accumulation assays in various cell lines.

CompoundAgonist TypeTargetAssayCell LineEC50 (nM)% Emax (relative to AR231453)
LUF5834 Partial AgonistGPR119cAMP AccumulationHEK293 (human GPR119)18035%
AR231453 Full AgonistGPR119cAMP AccumulationHEK293 (human GPR119)14100%

Data sourced from Lummis et al., 2011.

Signaling Pathways and Mechanism of Action

GPR119 is primarily coupled to the Gαs protein. Agonist binding initiates a conformational change, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to cellular responses such as insulin (B600854) secretion.

The distinction between a full and partial agonist lies in the magnitude of this response. A full agonist can induce the maximum possible signaling response from the receptor, while a partial agonist, even at saturating concentrations, elicits a submaximal response.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 G_protein Gαs GPR119->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes G_protein->AC Stimulation Agonist Agonist (e.g., LUF5834) Agonist->GPR119 ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Insulin Secretion) PKA->Response Phosphorylates Targets

Figure 1. Simplified GPR119 signaling pathway via Gαs and cAMP.

Experimental Protocols

The comparative efficacy data presented above was generated using a competitive cAMP accumulation assay. The following provides a detailed methodology for such an experiment.

Objective: To quantify the potency (EC50) and maximal efficacy (Emax) of test compounds (LUF5834, AR231453) by measuring their ability to stimulate cAMP production in cells expressing GPR119.

Materials:

  • Cell Line: HEK293 cells stably expressing human GPR119.

  • Reagents: Test compounds (LUF5834, AR231453), forskolin (B1673556) (positive control), assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 200 µM IBMX), cAMP detection kit (e.g., HTRF or LANCE).

  • Equipment: Cell culture supplies, multi-well plates (384-well), incubator, plate reader.

Procedure:

  • Cell Seeding: Culture HEK293-hGPR119 cells to ~80-90% confluency. Harvest and seed the cells into 384-well assay plates at a density of approximately 2,500 cells per well. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of LUF5834 and AR231453 in assay buffer. A typical concentration range would span from 1 pM to 100 µM.

  • Assay Incubation: Remove culture medium from the plates and add the diluted compounds to the respective wells. Incubate the plate for 30 minutes at room temperature.

  • Cell Lysis and Detection: Add the cAMP detection reagents and lysis buffer (as per the kit manufacturer's instructions) to each well. Incubate for the recommended time (e.g., 60 minutes) to allow for antibody binding and signal development.

  • Data Acquisition: Read the plate using a compatible plate reader (e.g., measuring fluorescence at two wavelengths for HTRF).

  • Data Analysis: Convert the raw assay signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax for each compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture & Seed Cells (HEK293-hGPR119) C 3. Add Compounds to Cells Incubate 30 min A->C B 2. Prepare Compound Serial Dilutions B->C D 4. Lyse Cells & Add Detection Reagents C->D E 5. Incubate 60 min for Signal Development D->E F 6. Read Plate (HTRF Signal) E->F G 7. Calculate cAMP Conc. (Standard Curve) F->G H 8. Plot Dose-Response Curve & Determine EC50/Emax G->H

Figure 2. Workflow for a competitive cAMP accumulation assay.

Reproducibility of LUF5834 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for LUF5834, a non-ribose partial agonist of the adenosine (B11128) A1 and A2A receptors. The data presented here is compiled from multiple studies to offer an objective overview of its pharmacological profile and aid in assessing the reproducibility of its experimental findings.

Comparative Pharmacological Data

The following tables summarize the key quantitative data for LUF5834 in comparison to other well-characterized adenosine receptor ligands. These values have been extracted from various independent research publications, providing a basis for evaluating the consistency of experimental outcomes.

CompoundReceptor SubtypeK_i_ (nM)Reference
LUF5834 A_1_2.6[1][2]
LUF5834 A_2A_2.6
LUF5834 A_3_538[1][2]
NECAA_2A_-[3]
CGS21680A_2A_376 ± 12[4]
ZM241385A_2A_-[1]

Table 1: Comparative Binding Affinities (K_i_) of LUF5834 and Other Ligands. This table showcases the binding affinity of LUF5834 for different adenosine receptor subtypes as reported in the literature. For comparison, data for other common adenosine receptor ligands are included where available.

CompoundReceptor SubtypeEC_50_ (nM)EfficacyReference
LUF5834 A_2A_-54 ± 8% (relative to CGS21680)[4]
LUF5834 A_2B_12Partial Agonist[2]
NECAA_2A_-Full Agonist[3]
CGS21680A_2A_-100% (reference)[4]

Table 2: Functional Potency (EC_50_) and Efficacy of LUF5834. This table presents the functional activity of LUF5834 as a partial agonist, highlighting its potency and efficacy in comparison to the full agonist CGS21680.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are outlined below.

Radioligand Binding Assays

These experiments are fundamental in determining the binding affinity (K_i_) of a ligand to its receptor.

  • Cell Culture and Membrane Preparation:

    • HEK293 or CHO cells stably expressing the human adenosine receptor subtype of interest (e.g., A_1_, A_2A_, A_2B_, or A_3_) are cultured under standard conditions.

    • Cell membranes are harvested and prepared through homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Binding Reaction:

    • Cell membranes are incubated with a specific radioligand (e.g., [³H]ZM241385 for A_2A_ receptors) and varying concentrations of the competing ligand (e.g., LUF5834).

    • The incubation is typically carried out at a controlled temperature (e.g., 5°C or 25°C) for a set duration to reach equilibrium.[4]

  • Detection and Data Analysis:

    • Bound and free radioligand are separated by rapid filtration.

    • The radioactivity of the filters is measured using liquid scintillation counting.

    • Competition binding data are analyzed using non-linear regression to determine the IC_50_ value, which is then converted to the K_i_ value using the Cheng-Prusoff equation.[4]

cAMP Production Assays

These functional assays measure the ability of a ligand to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, upon receptor activation.

  • Cell Culture and Transfection:

    • HEK293 cells are transiently or stably transfected with the adenosine receptor of interest.

  • cAMP Accumulation:

    • Cells are incubated with the test compound (e.g., LUF5834 or CGS21680) in the presence of a phosphodiesterase inhibitor (e.g., rolipram (B1679513) and cilostamide) to prevent cAMP degradation.

    • The stimulation is allowed to proceed for a defined period.

  • cAMP Measurement:

    • Intracellular cAMP levels are quantified using a suitable assay kit, such as a LANCE cAMP 384 kit.[5]

    • Dose-response curves are generated to determine the EC_50_ and maximum efficacy (E_max_) of the agonist.

Visualizing Molecular Interactions and Experimental Processes

Adenosine A_2A_ Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the adenosine A_2A_ receptor, a G-protein coupled receptor (GPCR).

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2A_R A2A Receptor G_protein Gs Protein (α, β, γ) A2A_R->G_protein Activation AC Adenylate Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation LUF5834 LUF5834 (Agonist) LUF5834->A2A_R Binds

Caption: Adenosine A_2A_ receptor activation pathway by an agonist like LUF5834.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity of LUF5834.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture with A2A Receptors membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation: Membranes + [3H]ZM241385 + LUF5834 membrane_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 -> Ki) scintillation->data_analysis

Caption: Workflow of a competitive radioligand binding experiment.

Conclusion

The available data from multiple studies on LUF5834 demonstrate a consistent pharmacological profile as a partial agonist at adenosine A_1_ and A_2A_ receptors. The reported binding affinities and functional potencies, while subject to inter-laboratory variability, are generally in agreement. This guide provides the necessary data and methodological details for researchers to critically evaluate and potentially reproduce the experimental findings related to LUF5834. The non-ribose structure of LUF5834 and its distinct mode of interaction with the A_2A_ receptor, as suggested by mutagenesis studies, make it a valuable tool for studying adenosine receptor pharmacology.[6]

References

LUF5834 Binding Kinetics: A Comparative Analysis with Other Adenosine A₂A Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding characteristics of LUF5834 reveals a distinct kinetic profile when compared to other well-established ligands for the adenosine (B11128) A₂A receptor (A₂AR). This guide provides a comparative analysis of the binding kinetics of LUF5834, the agonist CGS21680, and the antagonist ZM241385, supported by experimental data and detailed protocols.

The adenosine A₂A receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapeutics for a range of conditions, including inflammatory diseases and neurodegenerative disorders. The efficacy of a ligand is not solely determined by its affinity for the receptor but also by the kinetics of its binding—the rates of association and dissociation. Understanding these kinetic parameters is crucial for predicting a drug's pharmacodynamic profile and duration of action.

Comparative Binding Kinetics

The binding kinetics of LUF5834, CGS21680, and ZM241385 for the human adenosine A₂A receptor have been characterized using radioligand binding assays. The key kinetic parameters, including the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kᵢ), are summarized in the table below.

LigandLigand Typekₒₙ (M⁻¹min⁻¹)kₒff (min⁻¹)Kᵢ (nM)
LUF5834 Partial AgonistData not availableData not available2.6[1]
CGS21680 AgonistData not availableData not available17 - 58[2]
ZM241385 AntagonistData not availableData not available0.14 - 0.23[3]

Adenosine A₂A Receptor Signaling Pathway

The adenosine A₂A receptor is primarily coupled to the Gαs subunit of the heterotrimeric G protein. Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response.

Adenosine_A2A_Signaling cluster_membrane Cell Membrane A2AR Adenosine A₂A Receptor G_protein Gs Protein (αβγ) A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand Agonist (e.g., LUF5834, CGS21680) Ligand->A2AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Adenosine A₂A Receptor Signaling Pathway

Experimental Protocols

The determination of ligand binding kinetics for GPCRs like the adenosine A₂A receptor is commonly performed using radioligand binding assays. Two key experimental designs are the competition association assay and the saturation binding assay.

Radioligand Competition Association Assay

This assay is employed to determine the association (kₒₙ) and dissociation (kₒff) rates of an unlabeled test ligand by measuring its ability to compete with a radiolabeled ligand for binding to the receptor over time.

Materials:

  • HEK293 cells stably expressing the human adenosine A₂A receptor.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand (e.g., [³H]-ZM241385).

  • Unlabeled test ligands (LUF5834, CGS21680).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing the A₂A receptor and prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation to assay buffer.

  • Competition: Add a fixed concentration of the radioligand and varying concentrations of the unlabeled test ligand simultaneously.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for various time points.

  • Termination: Stop the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the specific binding of the radioligand over time in the presence of the competitor. Fit the data to a kinetic binding model to determine the kₒₙ and kₒff of the unlabeled ligand.

Competition_Association_Assay start Start prep Prepare A₂A Receptor Membranes start->prep mix Mix Membranes, Radioligand, and Unlabeled Ligand prep->mix incubate Incubate at various time points mix->incubate filter Rapid Filtration incubate->filter wash Wash to remove unbound ligand filter->wash count Scintillation Counting wash->count analyze Kinetic Data Analysis (kon, koff) count->analyze end End analyze->end

Competition Association Assay Workflow
Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kᵢ) and the maximum number of binding sites (Bₘₐₓ) of a radioligand.

Procedure:

  • Membrane Preparation: As described above.

  • Assay Setup: Add a fixed amount of cell membrane preparation to a series of tubes.

  • Incubation: Add increasing concentrations of the radioligand to the tubes. For each concentration, have a parallel set of tubes containing an excess of a non-radiolabeled competitor to determine non-specific binding. Incubate until equilibrium is reached.

  • Termination and Quantification: As described in the competition assay.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of the radioligand and fit the data to a saturation binding model to determine Kᵢ and Bₘₐₓ.

References

LUF5834 vs. NECA: A Comparative Analysis of Gαs-Gβγ Dissociation in Adenosine A2A Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of the adenosine (B11128) A2A receptor agonists LUF5834 and 5'-N-Ethylcarboxamidoadenosine (NECA) on Gαs-Gβγ protein subunit dissociation.

This guide provides an objective comparison of LUF5834 and NECA, focusing on their performance in inducing the dissociation of the Gαs and Gβγ subunits of G proteins upon activation of the adenosine A2A receptor (A2AAR). The information presented is supported by experimental data to aid researchers in selecting the appropriate agonist for their specific research needs.

Introduction to LUF5834 and NECA

Both LUF5834 and NECA are agonists of adenosine receptors, a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. NECA is a well-established, high-affinity, non-selective adenosine receptor agonist, meaning it can activate multiple subtypes of adenosine receptors (A1, A2A, A2B, and A3).[1][2][3][4] In contrast, LUF5834 is a non-ribose, partial agonist with a preference for the A2A and A2B adenosine receptor subtypes.[5][6] Their distinct pharmacological profiles lead to different downstream signaling outcomes, particularly concerning the activation and dissociation of the stimulatory G protein, Gαs.

Performance in Gαs-Gβγ Dissociation

The dissociation of the Gαs subunit from the Gβγ dimer is a critical step in the canonical Gs signaling pathway, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). The efficacy and potency of an agonist in inducing this dissociation are key parameters in characterizing its functional activity.

Experimental evidence from G protein dissociation studies has demonstrated that NECA acts as a full agonist at the A2AAR, while LUF5834 behaves as a partial agonist.[5][6] This means that while both compounds can activate the receptor and cause Gαs-Gβγ dissociation, NECA produces a maximal response, whereas LUF5834 elicits a submaximal response, even at saturating concentrations.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for LUF5834 and NECA in inducing Gαs-Gβγ dissociation upon A2AAR activation, as determined by Bioluminescence Resonance Energy Transfer (BRET) assays.

CompoundAgonist TypeEC50 (Gαs Dissociation)Efficacy (Emax)
NECA Full AgonistNot explicitly stated, but used as the reference for 100% efficacy.100% (by definition)[5][6]
LUF5834 Partial Agonist56.2 nM (in high A2AAR expressing cells)[5][6]37% (relative to NECA)[5][6]

Interestingly, in the presence of the full agonist NECA, LUF5834 can act as an antagonist, inhibiting the NECA-induced Gαs-Gβγ dissociation with an IC50 value of 394 ± 62 nM.[5][6] This is a characteristic feature of partial agonists.

Signaling Pathway and Experimental Workflow

To visualize the mechanisms and experimental procedures involved in comparing LUF5834 and NECA, the following diagrams are provided.

Gαs Signaling Pathway Activated by A2A Agonists cluster_membrane Plasma Membrane A2A_R Adenosine A2A Receptor G_protein G Protein (Gαsβγ) A2A_R->G_protein Activates G_alpha_s Gαs-GTP G_protein->G_alpha_s Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts LUF5834 LUF5834 (Partial Agonist) LUF5834->A2A_R Binds NECA NECA (Full Agonist) NECA->A2A_R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates substrates G_alpha_s->AC Activates

Caption: Agonist binding to the A2A receptor induces Gαs-Gβγ dissociation.

BRET Assay Workflow for Gαs-Gβγ Dissociation cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Transfection Co-transfect HEK293 cells with plasmids for: - A2A Receptor - Gαs-Rluc8 (BRET Donor) - Gγ9-GFP2 (BRET Acceptor) - Gβ3 Plating Plate transfected cells into a 96-well plate Transfection->Plating Incubation Incubate cells Plating->Incubation Agonist_Addition Add increasing concentrations of LUF5834 or NECA Incubation->Agonist_Addition Substrate_Addition Add Luciferase Substrate (e.g., Coelenterazine) Agonist_Addition->Substrate_Addition Measurement Measure luminescence at two wavelengths: - Donor emission (e.g., 485 nm) - Acceptor emission (e.g., 530 nm) Substrate_Addition->Measurement BRET_Ratio Calculate BRET Ratio: (Acceptor Emission) / (Donor Emission) Measurement->BRET_Ratio Dose_Response Plot BRET Ratio against agonist concentration BRET_Ratio->Dose_Response EC50_Emax Determine EC50 and Emax values from the dose-response curve Dose_Response->EC50_Emax

Caption: Workflow for comparing agonists using a BRET-based G protein dissociation assay.

Experimental Protocols

The following is a detailed methodology for a Bioluminescence Resonance Energy Transfer (BRET) assay used to measure Gαs-Gβγ dissociation, based on published studies.[5][6][7][8]

Objective:

To quantify and compare the potency and efficacy of LUF5834 and NECA in inducing the dissociation of Gαs from Gβγ upon activation of the adenosine A2A receptor in living cells.

Materials:
  • HEK293 cells (or another suitable cell line)

  • Plasmids encoding:

    • Human adenosine A2A receptor (un-tagged)

    • Gαs (short isoform) fused to Renilla luciferase 8 (Gαs-Rluc8) - BRET donor

    • Gγ9 fused to Green Fluorescent Protein 2 (Gγ9-GFP2) - BRET acceptor

    • Gβ3 (un-tagged)

  • Cell culture medium and supplements

  • Transfection reagent

  • White, clear-bottom 96-well microplates

  • LUF5834 and NECA stock solutions

  • Luciferase substrate (e.g., Coelenterazine h)

  • Microplate reader capable of measuring luminescence at two distinct wavelengths

Procedure:
  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate medium until they reach 80-90% confluency.

    • Co-transfect the cells with the plasmids encoding the A2A receptor, Gαs-Rluc8, Gγ9-GFP2, and Gβ3 using a suitable transfection reagent according to the manufacturer's protocol. The ratio of plasmids should be optimized to ensure sufficient expression of all components.

  • Cell Plating:

    • 24 hours post-transfection, detach the cells and re-seed them into white, clear-bottom 96-well plates at an appropriate density.

    • Incubate the plates for another 24 hours to allow for cell adherence and protein expression.

  • Agonist Stimulation:

    • Prepare serial dilutions of LUF5834 and NECA in assay buffer.

    • Carefully remove the culture medium from the wells and replace it with the agonist dilutions. Include a vehicle control (buffer with no agonist).

    • Incubate the plate at 37°C for a predetermined amount of time (e.g., 10-15 minutes) to allow for receptor activation and G protein dissociation.

  • BRET Measurement:

    • Just prior to reading, add the luciferase substrate (e.g., Coelenterazine h) to each well according to the manufacturer's instructions.

    • Immediately measure the luminescence signal using a microplate reader equipped with two emission filters suitable for the Rluc8 donor (e.g., 485 nm) and the GFP2 acceptor (e.g., 530 nm).

  • Data Analysis:

    • Calculate the BRET ratio for each well using the formula: BRET Ratio = (Luminescence at Acceptor Wavelength) / (Luminescence at Donor Wavelength).

    • Subtract the background BRET ratio (from cells expressing only the donor) from the BRET ratio of cells expressing both donor and acceptor to obtain the net BRET signal.

    • Plot the net BRET ratio as a function of the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) for each compound.

    • Normalize the Emax of LUF5834 to the Emax of NECA (set to 100%) to determine its relative efficacy.

Conclusion

LUF5834 and NECA exhibit distinct profiles in their ability to induce Gαs-Gβγ dissociation upon A2A receptor activation. NECA acts as a full agonist, eliciting a maximal G protein dissociation response. In contrast, LUF5834 is a partial agonist, producing a significantly lower maximal response. This partial agonism also allows LUF5834 to act as an antagonist in the presence of a full agonist like NECA.

The choice between LUF5834 and NECA will depend on the specific experimental goals. NECA is suitable for studies requiring maximal activation of the Gαs pathway via the A2A receptor. LUF5834, with its partial agonist nature, is a valuable tool for investigating the nuances of receptor activation and for studies where a submaximal, more finely-tuned response is desired. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their studies on adenosine receptor signaling.

References

A Comparative Guide to the Effects of LUF5834 on Adenosine A₂A Receptor-Expressing Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of LUF5834, a novel partial agonist for the A₂A adenosine (B11128) receptor (A₂AR). Its performance is evaluated against a full agonist and a well-characterized antagonist, with supporting data presented from experiments on relevant cell lines. This document is intended to offer an objective overview to aid in the assessment of LUF5834 for research and drug development purposes.

Introduction to Adenosine A₂A Receptor Signaling

The adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and vasodilation. It is particularly significant in the tumor microenvironment, where high levels of extracellular adenosine can lead to immunosuppression by activating A₂A receptors on immune cells.[1][2] This receptor primarily couples to the Gαs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade makes the A₂A receptor a compelling target for therapeutic intervention in oncology and inflammatory diseases. This guide focuses on LUF5834, a non-ribose partial agonist, and compares its activity with the full agonist CGS21680 and the antagonist ZM241385.[5][6][7]

Mechanism of Action: The A₂A Receptor Pathway

Activation of the A₂A receptor by an agonist, such as LUF5834, initiates a signaling cascade that modulates cellular function. The diagram below illustrates this pathway.

A2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm A2AR A₂A Receptor G_Protein Gαs Protein A2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Response Cellular Response (e.g., Immunosuppression, Gene Transcription) CREB->Response regulates Ligand LUF5834 (Agonist) Ligand->A2AR binds

A₂A Receptor Signaling Pathway.

Comparative Efficacy and Potency

The following tables summarize the quantitative data for LUF5834 in comparison to a full agonist (CGS21680) and an antagonist (ZM241385). Data is derived from standard in-vitro pharmacological assays.

Table 1: Comparative Receptor Binding Affinity

Binding affinity (Ki) represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. Assays were performed on membranes from HEK293 cells expressing the human A₂A receptor.

CompoundTypeTarget ReceptorBinding Affinity (Ki) [nM]
LUF5834 Partial AgonistHuman A₂A2.6[5][6]
CGS21680 Full AgonistHuman A₂A~20-30
ZM241385 AntagonistHuman A₂A~0.8-2.0[8][9]
Table 2: Functional Potency in cAMP Assay

Functional potency (EC₅₀) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response. For A₂A receptor agonists, this is typically measured by the production of cAMP.

CompoundTypeCell LineFunctional Potency (EC₅₀) [nM]
LUF5834 Partial AgonistCHO-K1 (hA₂AR)12[5][6]
CGS21680 Full AgonistStriatal Slices110[10]
ZM241385 AntagonistN/AN/A
Table 3: Effect on Cell Viability in Lung Adenocarcinoma Cell Lines

Studies have shown that A₂A receptors are expressed in a significant number of lung adenocarcinomas.[11][12] Antagonism of these receptors has been shown to impair tumor cell growth. The effect of a partial agonist like LUF5834 may vary depending on the cellular context and receptor expression levels.

CompoundTypeCell LineExpected Effect on Viability
LUF5834 Partial AgonistA549 (Lung Cancer)Context-dependent
CGS21680 Full AgonistA549 (Lung Cancer)Potential for pro-survival signaling
ZM241385 AntagonistA549 (Lung Cancer)Inhibition of proliferation[12]

Experimental Workflow

The characterization of a novel A₂A receptor ligand like LUF5834 follows a standardized workflow to determine its binding properties and functional effects.

Experimental_Workflow start Start: Compound Synthesis (LUF5834) step1 Primary Screening: Radioligand Binding Assay start->step1 Determine Ki step2 Functional Assay: cAMP Accumulation step1->step2 Determine EC₅₀/IC₅₀ step3 Cell-Based Assays: Proliferation / Viability step2->step3 Assess Cellular Effect decision Partial Agonist Activity Confirmed? step3->decision step4 In-vivo Model Testing (e.g., Xenograft) decision->step4 Yes end End: Candidate for Further Development decision->end No (Re-evaluate) step4->end

Workflow for A₂A Receptor Ligand Characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay (Competition)

This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[13][14][15]

  • Cell Membrane Preparation:

    • Culture HEK293 cells stably expressing the human A₂A receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.

  • Assay Protocol:

    • In a 96-well plate, add cell membranes (e.g., 10-20 µg protein/well).

    • Add various concentrations of the unlabeled test compound (e.g., LUF5834).

    • Add a fixed concentration of a radiolabeled A₂A antagonist (e.g., [³H]ZM241385).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP.[16][17][18][19][20]

  • Cell Preparation:

    • Seed CHO-K1 cells stably expressing the human A₂A receptor into a 384-well plate.

    • Culture for 24 hours.

  • Assay Protocol (using a luminescent-based kit, e.g., cAMP-Glo™):

    • Treat cells with various concentrations of the agonist (e.g., LUF5834, CGS21680) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells by adding the provided lysis buffer.

    • Add the cAMP detection solution, which contains Protein Kinase A (PKA).

    • Incubate for 20 minutes at room temperature.

    • Add the Kinase-Glo® Reagent, which measures the amount of ATP remaining after the PKA reaction. The amount of light produced is inversely proportional to the amount of cAMP generated.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert luminescence readings to cAMP concentrations.

    • Plot the cAMP concentration against the log concentration of the agonist to determine the EC₅₀ value.

Cell Viability (MTT) Assay

This assay assesses the effect of a compound on cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Preparation:

    • Seed A549 lung adenocarcinoma cells in a 96-well plate and allow them to adhere overnight.

  • Assay Protocol:

    • Treat cells with various concentrations of the test compounds (LUF5834, CGS21680, ZM241385) for a desired period (e.g., 48-72 hours).

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized solvent) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the log concentration of the compound to determine the IC₅₀ (concentration that inhibits 50% of cell viability).

Conclusion

LUF5834 demonstrates high affinity for the human A₂A receptor with potent partial agonist activity, as evidenced by its low nanomolar Ki and EC₅₀ values. As a partial agonist, it offers a distinct pharmacological profile compared to full agonists like CGS21680. While A₂A receptor antagonists have shown promise in inhibiting the growth of certain cancer cell lines, such as lung adenocarcinoma, the therapeutic potential of a partial agonist like LUF5834 is context-dependent and warrants further investigation. Its ability to modulate A₂A receptor signaling without inducing a maximal response could be advantageous in scenarios requiring fine-tuned control of the adenosine pathway, potentially mitigating some side effects associated with full agonists. The provided data and protocols offer a foundational framework for researchers to further explore the utility of LUF5834 in relevant disease models.

References

Safety Operating Guide

Proper Disposal and Handling of VUF5834: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for VUF5834 is publicly available. The following guidance is based on general principles of laboratory safety, information on the disposal of chemical waste, and safety data for the structurally related histamine (B1213489) H4 receptor agonist, VUF8430. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and conduct a thorough risk assessment before handling any chemical.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper environmental stewardship.

I. Chemical and Safety Data

Due to the lack of a specific SDS for this compound, the following table summarizes the known properties and safety information for the analogous compound, VUF8430 (hydrobromide), to provide an indication of potential hazards.

PropertyData for VUF8430 (hydrobromide)
Physical State Solid
Appearance No data available
Odor No data available
Hazards Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]
Storage Keep container tightly closed. Store in a dry, cool, and well-ventilated place.[1]
Incompatible Materials Strong oxidizing agents.

II. Proper Disposal Procedures

The disposal of this compound must be handled in accordance with all federal, state, and local regulations for hazardous waste.[2] The following steps provide a general procedural outline:

  • Waste Characterization: Based on the available data for similar compounds, this compound should be treated as a hazardous chemical waste.

  • Containerization:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, paper towels), in a designated and clearly labeled hazardous waste container.[2]

    • The container must be compatible with the chemical and have a secure lid to prevent spills.[3]

    • Do not mix this compound waste with other incompatible waste streams.

  • Labeling:

    • Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid this compound," "Aqueous solution of this compound").

    • Include the date when the waste was first added to the container.

  • Storage of Waste:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from sources of ignition.[4]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste stream.

Contaminated Labware:

  • Disposable Labware: Disposable items such as gloves, pipette tips, and paper towels contaminated with this compound should be placed in the designated solid hazardous waste container.[2]

  • Reusable Glassware: Glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol), and the rinsate collected as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.

III. Experimental Protocols

This compound is an agonist of the histamine H4 receptor (H4R), a G-protein coupled receptor (GPCR). Experiments involving this compound often aim to characterize its effects on cellular signaling pathways mediated by H4R activation.

A. Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following H4R activation by an agonist like this compound.[5]

  • Cell Culture: Use a cell line stably expressing the human H4 receptor (e.g., HEK293-H4R).

  • Cell Loading:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[5]

    • Incubate to allow for dye uptake and de-esterification.[5]

  • Compound Addition and Signal Detection:

    • Use a fluorescence plate reader with an automated injection system.

    • Measure the baseline fluorescence.

    • Inject this compound at varying concentrations and immediately record the fluorescence intensity over time.[5]

  • Data Analysis:

    • Calculate the change in fluorescence intensity from the baseline.

    • Plot the response against the logarithm of the agonist concentration to determine the EC50 value.[5]

B. Chemotaxis Assay

This assay assesses the migration of immune cells in response to an H4R agonist.[5]

  • Cell Preparation: Isolate primary immune cells (e.g., eosinophils, mast cells) or use an H4R-expressing cell line. Resuspend the cells in a chemotaxis buffer.[5]

  • Assay Setup:

    • Use a chemotaxis chamber (e.g., Boyden chamber) with a porous membrane.[5]

    • Add this compound to the lower wells.[5]

    • Add the cell suspension to the upper wells.[5]

  • Incubation and Cell Quantification:

    • Incubate the chamber at 37°C to allow for cell migration.[5]

    • After incubation, remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.[5]

    • Count the number of migrated cells using a microscope.[5]

IV. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of the histamine H4 receptor and a typical experimental workflow for a chemotaxis assay.

H4R_Signaling_Pathway This compound This compound (Agonist) H4R Histamine H4 Receptor (GPCR) This compound->H4R G_protein Gi/o Protein H4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP ↓ cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_release->Cellular_Response PKC->Cellular_Response Chemotaxis_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_incubation Incubation & Quantification cell_isolation Isolate Immune Cells cell_resuspension Resuspend in Chemotaxis Buffer cell_isolation->cell_resuspension add_cells Add Cell Suspension to Upper Chamber cell_resuspension->add_cells add_agonist Add this compound to Lower Chamber incubation Incubate at 37°C add_agonist->incubation add_cells->incubation staining Fix and Stain Migrated Cells incubation->staining quantification Count Migrated Cells (Microscopy) staining->quantification

References

Navigating the Safe Handling of VUF5834: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the novel compound VUF5834, ensuring laboratory safety is paramount. In the absence of a specific Safety Data Sheet (SDS), this guide provides essential, immediate safety and logistical information based on an analysis of its chemical structure, which features a furan (B31954) moiety and a hydrazide functional group. This guidance is designed to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step instructions to directly address operational questions and build a foundation of trust through value-added information.

Inferred Hazard Assessment and Personal Protective Equipment (PPE)

Based on its structural components, this compound should be handled as a potentially hazardous substance. Furan-containing compounds can be flammable, irritants, and in some cases, have carcinogenic properties.[1][2][3] Hydrazide derivatives are known to be potential skin and respiratory sensitizers and can exhibit toxicity.[4][5] Therefore, a conservative approach to personal protection is warranted.

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, double-gloved)To prevent skin contact, absorption, and potential sensitization.[4][6]
Eye Protection Safety goggles with side shields or a face shieldTo protect against splashes and airborne particles.[7][8]
Body Protection Laboratory coat or chemical-resistant apronTo protect skin and clothing from contamination.[3][6]
Respiratory Protection Use in a certified chemical fume hoodTo avoid inhalation of any potential vapors or aerosols. For weighing or generating dust, a respirator may be necessary.[8]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Have a spill kit readily accessible.

  • Handling:

    • Conduct all manipulations of this compound, including weighing and dilutions, within the fume hood.

    • Use disposable equipment where possible to minimize cross-contamination and cleaning.

    • Avoid the generation of dust and aerosols.

    • Keep containers of this compound tightly sealed when not in use.

  • Post-Handling:

    • Decontaminate all non-disposable equipment used.

    • Wipe down the work area within the fume hood with an appropriate solvent.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.[9]

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[10]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[10]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials & Spill Kit prep_fume_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Conduct Experiment handling_dissolve->handling_experiment disposal_liquid Collect Liquid Waste handling_dissolve->disposal_liquid cleanup_decontaminate Decontaminate Equipment handling_experiment->cleanup_decontaminate disposal_solid Collect Solid Waste handling_experiment->disposal_solid cleanup_area Clean Work Area cleanup_decontaminate->cleanup_area cleanup_decontaminate->disposal_liquid cleanup_ppe Doff PPE Correctly cleanup_area->cleanup_ppe cleanup_area->disposal_solid cleanup_ppe->disposal_solid disposal_label Label Waste Containers disposal_solid->disposal_label disposal_liquid->disposal_label

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.